Piperitone oxide
Description
Structure
3D Structure
Properties
CAS No. |
5286-38-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
IAFONZHDZMCORS-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2(C(C1=O)O2)C |
Canonical SMILES |
CC(C)C1CCC2(C(C1=O)O2)C |
Other CAS No. |
5286-38-4 |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of Piperitone Oxide in Mentha Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of piperitone (B146419) oxide in various Mentha species. It includes quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Quantitative Data of Piperitone Oxide in Mentha Species
The concentration of this compound in the essential oils of Mentha species can vary significantly depending on the species, chemotype, geographical origin, and environmental conditions.[1][2] Several species have been identified as potent natural sources of this oxygenated monoterpene. The following table summarizes the quantitative data reported in the scientific literature.
| Mentha Species | Plant Part | Geographical Origin | This compound (%) in Essential Oil | Reference(s) |
| Mentha longifolia | Aerial parts | Jordan | 83.7 | [3] |
| Mentha longifolia | Leaves | Lithuania | 44.2 - 57.2 | [4] |
| Mentha longifolia | Leaves | Supercritical CO2 Extract | 26.59 | |
| Mentha spicata | Leaves | Not Specified | 74.25 | [5] |
| Mentha spicata | Not Specified | Greece | 23.0 (piperitone epoxide) | [6] |
| Mentha spicata | Not Specified | Iran | 19.3 | [7] |
| Mentha suaveolens | Not Specified | Not Specified | >50 | [8] |
| Mentha suaveolens | Not Specified | Morocco | 3.8 | [9] |
| Mentha rotundifolia | Leaves | Morocco | 3.8 | [9] |
Experimental Protocols
The extraction, isolation, and quantification of this compound from Mentha species involve several key methodologies. This section provides detailed protocols for the most common techniques cited in the literature.
Extraction of Essential Oil
2.1.1. Hydrodistillation
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[3]
-
Plant Material Preparation: Fresh or air-dried aerial parts (leaves and stems) of the Mentha species are used. The material is typically coarsely ground to increase the surface area for efficient extraction.[3]
-
Apparatus: A Clevenger-type apparatus is commonly employed.
-
Procedure:
-
Place a known quantity of the prepared plant material (e.g., 100 g) into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to boiling. The steam and volatile essential oil components will rise and pass into the condenser.
-
The condensed mixture of water and essential oil is collected in the separator of the Clevenger apparatus.
-
The distillation process is typically carried out for 3-4 hours.[10]
-
After cooling, the essential oil layer is separated from the aqueous layer.
-
The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.[3]
-
2.1.2. Supercritical Fluid Extraction (SFE)
SFE is a modern, "green" extraction technique that utilizes supercritical CO2 as a solvent. This method is highly efficient and avoids the use of organic solvents and high temperatures, thus preventing thermal degradation of the compounds.[3][11]
-
Plant Material Preparation: Dried and ground leaves of the Mentha species are used.
-
Apparatus: A supercritical fluid extraction system.
-
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Set the extraction parameters. Typical conditions for this compound extraction are a pressure of 200 bar and a temperature of 40°C.[3]
-
Pump supercritical CO2 through the extraction vessel.
-
The extracted compounds are separated from the CO2 in a separator by reducing the pressure and/or temperature.
-
The collected extract is a concentrated mixture of essential oil components.
-
Isolation of this compound
For obtaining pure this compound, chromatographic techniques are employed.
-
Column Chromatography:
-
The crude essential oil is loaded onto a silica (B1680970) gel column.
-
A gradient elution is performed using a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[10]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and the solvent is evaporated.
-
-
Preparative Thin Layer Chromatography (TLC):
-
The extract is applied as a band onto a preparative TLC plate (silica gel 60 F254).
-
The plate is developed in a suitable mobile phase, such as n-hexane:ethyl acetate (B1210297) (1:2 v/v).
-
The band corresponding to this compound is visualized under UV light, scraped from the plate, and the compound is eluted with a solvent like methanol.
-
Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in essential oils.[1]
-
Sample Preparation: Dilute the essential oil sample in a volatile solvent such as hexane (B92381) or ethanol (B145695) (e.g., 1:100 v/v).[1]
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A programmed temperature gradient is employed to separate the components of the essential oil. An example program could be: initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.
-
Injector Temperature: Typically set around 250°C.
-
-
Mass Spectrometry Conditions:
-
Identification: Compounds are identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[1][12]
-
Quantification: The relative percentage of this compound is calculated by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.[1]
Biosynthesis of this compound in Mentha Species
This compound is a monoterpenoid synthesized in the glandular trichomes of Mentha leaves.[13] Its biosynthesis is part of the broader terpenoid pathway, starting from primary metabolites. The key steps are outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Supercritical fluid extraction: A greener way to extract peppermint essential oil - American Chemical Society [acs.digitellinc.com]
- 12. GC/MS Analysis and Protective Effects of Mentha longifolia L. Essential Oil Against Antituberculosis Drug-Induced Organs Toxicity in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Biosynthesis of Piperitone Oxide from Piperitenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitone (B146419) oxide is an oxygenated monoterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries, found notably in the essential oils of various Mentha species. Its biosynthesis from piperitenone (B1678436) represents a critical enzymatic step, concluding a branch of the complex monoterpenoid pathway. This technical guide provides a comprehensive overview of the conversion of piperitenone to piperitone oxide, detailing the enzymatic basis, and offering protocols for both biological and chemical synthesis and analysis. While the biosynthetic pathway to piperitenone is well-documented, the final epoxidation step, catalyzed by a cytochrome P450-dependent epoxidase, is an area of active research, with the specific enzyme yet to be fully characterized. This document synthesizes current knowledge to support further investigation and application of this pathway in metabolic engineering and drug development.
The Biosynthetic Pathway of this compound
The formation of this compound is the terminal step in a specific branch of the monoterpenoid biosynthetic pathway, which is localized in the glandular trichomes of mint leaves.[1] The pathway originates from geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes.
The key enzymatic steps leading to this compound are as follows:
-
Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway initiates with the cyclization of GPP to (-)-limonene, a reaction catalyzed by (-)-limonene synthase.[1]
-
(-)-Limonene to (-)-trans-Isopiperitenol (B1216475): (-)-Limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This step is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-limonene-3-hydroxylase.[1]
-
(-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The resulting alcohol is oxidized to a ketone by (-)-trans-isopiperitenol dehydrogenase.[1]
-
(-)-Isopiperitenone to Piperitenone: An isomerization reaction, catalyzed by isopiperitenone (B1196671) isomerase, converts (-)-isopiperitenone to piperitenone.[1]
-
Piperitenone to this compound: The final step is the epoxidation of piperitenone to form this compound. This reaction is catalyzed by a cytochrome P450-dependent epoxidase, which has not yet been definitively identified and characterized in Mentha species.[1] Research also suggests the possibility of a non-enzymatic epoxidation of piperitenone in the presence of peroxides under weakly basic conditions, which may contribute to the observed enantiomeric excess of the natural product.[1][2]
References
In-Depth Technical Guide to the Physicochemical Properties of Piperitone Oxide (C₁₀H₁₆O₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitone (B146419) oxide, a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O₂, is a naturally occurring compound found in the essential oils of various plant species, notably within the Mentha genus. Its unique chemical structure, featuring an epoxide ring, contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of piperitone oxide, detailed experimental protocols for their determination, and a summary of its known biological activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and a putative signaling pathway are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in drug discovery and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic minty and herbaceous odor. Its fundamental physicochemical properties are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| Appearance | Colorless to pale yellow clear liquid (est.) | |
| Odor Profile | Minty, herbaceous, woody, camphoraceous | |
| CAS Number | 5286-38-4 |
Table 2: Thermodynamic and Physical Constants of this compound
| Property | Value | Reference(s) |
| Boiling Point | 231 to 236 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | Not available | |
| Vapor Pressure | 0.05 mmHg at 25 °C (est.) | |
| Flash Point | 90.90 to 102.13 °C (TCC) | |
| Refractive Index (n_D^20) | Not available | |
| Optical Rotation ([α]_D) | Varies depending on stereoisomer | |
| logP (o/w) | 1.272 to 1.8 |
Table 3: Solubility of this compound at 25 °C
| Solvent | Solubility (mg/L) | Reference(s) |
| Water | 213.5 (est.) | |
| Alcohol | Soluble |
Experimental Protocols
This section details the methodologies for the characterization and analysis of this compound.
Spectroscopic Analysis
GC-MS is a primary technique for the identification and quantification of this compound in complex mixtures like essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Sample Preparation: Dilute the essential oil sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) at an appropriate ratio (e.g., 1:100 v/v).
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp to 240 °C at 5 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a known standard and by matching the mass spectrum with libraries such as NIST and Wiley.
NMR spectroscopy is crucial for the structural elucidation of this compound.
-
Instrumentation: An NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on the concentration.
-
IR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Liquid Film: Place a drop of the sample between two NaCl or KBr plates.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as C=O (ketone) and C-O-C (epoxide).
Determination of Physicochemical Properties
The boiling point can be determined using a micro-boiling point apparatus or by distillation. A common laboratory method involves a Thiele tube.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
Place a small amount of the this compound sample into the small test tube.
-
Invert the capillary tube (sealed end up) into the test tube.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
Observe the sample. As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
The refractive index is measured using a refractometer, typically an Abbe refractometer.
-
Apparatus: Abbe refractometer with a temperature-controlled prism.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surface is clean and dry.
-
Apply a few drops of the this compound sample onto the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
-
Biological Activity and Signaling Pathways
This compound has demonstrated promising biological activities, including anticancer and anti-inflammatory effects. Its mechanism of action is an active area of research.
Anticancer Activity
Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a monoterpenoid of significant interest due to its presence in various essential oils and its potential pharmacological applications. This technical guide has provided a detailed summary of its core physicochemical properties, offering a valuable resource for researchers. The outlined experimental protocols for spectroscopic analysis and the determination of physical constants serve as a practical guide for the characterization of this compound. Further research into the specific mechanisms of its biological activities, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its therapeutic potential.
Spectroscopic Profile of Piperitone Oxide: A Technical Guide for Researchers
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the monoterpenoid piperitone (B146419) oxide, providing a crucial resource for its identification, characterization, and application in scientific research and drug development.
Introduction
Piperitone oxide is a naturally occurring monoterpenoid epoxide derived from piperitone. It exists as different stereoisomers, including cis and trans forms, which can be found in the essential oils of various plants, such as those from the Mentha (mint) species. The presence of the epoxide functional group makes this compound a reactive and versatile chiral building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological processes. This guide provides a comprehensive overview of the key spectroscopic data for this compound and detailed experimental protocols for acquiring this information.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, compiled from scientific literature. It is important to note that the exact spectral values can vary slightly depending on the solvent used, the specific isomer present, and the instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ~3.03 | s | H-2 |
| ~0.90 | s | CH₃ (geminal) |
| ~0.80 | s | CH₃ (geminal) |
Note: The data presented is based on reported values and may not represent a complete assignment of all protons. Further 2D NMR experiments such as COSY and HSQC would be required for a definitive assignment of all signals.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) [ppm] | Carbon Atom |
| ~208.5 | C-1 (C=O) |
| ~62.0 | C-2 |
| ~61.5 | C-3 |
| ~52.0 | C-6 |
| ~29.0 | C-7 |
| ~21.5 | C-10 |
| ~20.0 | CH₃ (geminal) |
| ~18.0 | CH₃ (geminal) |
Note: The assignments are based on reported data and Heteronuclear Multiple Bond Correlation (HMBC) experiments. Key HMBC correlations include the proton at δ 3.03 with carbons at δ 208.5 (C-1), 61.5 (C-3), 52.0 (C-6), and 21.5 (C-10). The geminal methyl protons show correlations with the carbons at δ 52.0 (C-6) and 29.0 (C-7).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and epoxide functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1710 | C=O stretch (ketone) |
| ~1250 | C-O stretch (epoxide) |
| ~850 | C-O stretch (epoxide, ring vibration) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining its molecular weight and elucidating its structure. For this compound (C₁₀H₁₆O₂), the expected molecular weight is approximately 168.23 g/mol .[1]
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Putative Fragment Assignment |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 125 | [M - C₃H₇]⁺ |
| 111 | |
| 97 | |
| 83 | |
| 69 | [C₄H₅O]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Note: The fragmentation pattern can be complex and may vary depending on the ionization method used. The listed fragments are based on typical electron ionization (EI) mass spectra of similar compounds.
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-8192, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent signal (CDCl₃ at δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer.
-
Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound or a small amount of solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from a mixture, confirm its molecular weight, and analyze its fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column for terpenoid analysis (e.g., HP-5ms, DB-5).
Sample Preparation:
-
Dilute a small amount of the sample containing this compound in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 to 100:1, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5-10 °C/min.
-
Final hold: Hold at 240 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with spectral libraries (e.g., NIST, Wiley) for confirmation.
Logical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
References
The Multifaceted Biological Activities of Piperitone Oxide: A Technical Guide for Researchers
Introduction
Piperitone (B146419) oxide, a naturally occurring monoterpene epoxide, has emerged as a compound of significant scientific interest due to its diverse and potent biological activities.[1][2][3] Predominantly found in the essential oils of various plants, particularly within the Mentha (mint) species, this molecule holds considerable promise for applications in drug development and pest management.[1][4] Its chemical structure, characterized by an epoxide ring and an α,β-unsaturated ketone, is believed to be fundamental to its wide-ranging effects, which include anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[5] This technical guide provides a comprehensive overview of the biological activities of piperitone oxide, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.
Anticancer Activity: Induction of Differentiation and Apoptosis
This compound has demonstrated notable anticancer effects, primarily through the induction of cell differentiation and apoptosis, representing a potential therapeutic strategy to revert malignant cells to a more mature and less proliferative state.[2][5]
Induction of Differentiation in Colon Cancer Cells
A significant area of research has focused on this compound's ability to induce differentiation in human colon cancer cells.[5][6] Studies have shown it to be a potent inducer of differentiation in the RCM-1 human colon cancer cell line, a key finding as differentiation therapy is a promising approach in cancer treatment.[1][7][8] The formation of duct-like structures, a marker of differentiation in these cells, is a key qualitative observation.[6] Research has also indicated that the (+)-piperitenone oxide enantiomer exhibits stronger differentiation-inducing activity than the (–)-piperitenone oxide form, highlighting the stereospecificity of its action.[9] The epoxide group is considered crucial for this biological activity.[9][10]
Cytotoxicity and Apoptosis
While direct studies on this compound-induced apoptosis are still emerging, its cytotoxic effects against various cancer cell lines have been documented.[11] It is hypothesized that this compound may induce apoptosis through the intrinsic or mitochondrial pathway, a mechanism inferred from studies on structurally related compounds.[5] This pathway involves increased mitochondrial membrane permeability and the release of pro-apoptotic factors, leading to the activation of caspases.[5]
Quantitative Data: Anticancer and Cytotoxic Effects
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 / Effect | Reference |
| Piperitenone (B1678436) Oxide | RCM-1 | Human Colon Cancer | Differentiation Assay | - | Potent Inducer | [1][11] |
| Piperitenone Oxide | Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL | [11] |
| Piperitenone Oxide | HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 27.3 ± 15.5 µg/mL | [11] |
Hypothesized Signaling Pathway for Differentiation
The precise molecular mechanism for this compound-induced differentiation is not fully elucidated. However, a hypothesized pathway involves the interaction of this compound with a cellular receptor or target, potentially modulating signaling pathways like the TGF-β/SMAD pathway. This interaction is thought to alter the expression of downstream effector proteins and genes, ultimately leading to cell differentiation.[1]
Experimental Protocol: RCM-1 Cell Differentiation Assay
This protocol outlines the primary method to assess the differentiation-inducing activity of this compound in RCM-1 cells.[6][9]
Materials:
-
RCM-1 human colon cancer cell line
-
DMEM/F-12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Phase-contrast microscope
Procedure:
-
Cell Seeding: Seed RCM-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Observation: Incubate the cells for an appropriate period (e.g., 4 days) to allow for differentiation.[9] Observe the cells daily under a phase-contrast microscope for morphological changes, specifically the formation of duct-like structures.
-
Quantification: Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system. Alternatively, assess the activity of a differentiation marker such as alkaline phosphatase (ALP).[9]
Antimicrobial Activity: A Dual Threat to Pathogens
This compound has demonstrated promising activity against a range of pathogens, including bacteria.[5] Its mechanism is thought to involve the disruption of the bacterial cytoplasmic membrane, leading to a loss of cellular integrity.[5][12]
Synergistic Effects with Conventional Antibiotics
A particularly interesting aspect of this compound's antimicrobial properties is its ability to act synergistically with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance.[12] By compromising the bacterial membrane, this compound may facilitate the entry of antibiotics into the bacterial cell, enhancing their efficacy.[12]
Quantitative Data: Antimicrobial Activity (MIC and Synergy)
| Organism | Compound/Combination | Metric | Value | Interpretation | Reference |
| Escherichia coli | Piperitenone Oxide | Average MIC | 512.2 ± 364.7 µg/ml | - | [13] |
| Staphylococcus aureus | Piperitenone Oxide | Average MIC | 172.8 ± 180.7 µg/ml | - | [13] |
| E. coli | Amikacin/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |
| E. coli | Ampicillin/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |
| E. coli | Ceftazidime/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |
| E. coli | Meropenem/PEO | Average FICI | ≤ 0.5 | Synergy | [12] |
| S. aureus | Ceftriaxone/PEO | FICI | - | Synergy in 67.86% of assays | [12] |
| S. aureus | Levofloxacin/PEO | FICI | - | Synergy in 67.86% of assays | [12] |
| S. aureus | Linezolid/PEO | FICI | - | Synergy in 67.86% of assays | [12] |
Proposed Mechanism of Synergistic Action
The proposed synergistic mechanism involves this compound disrupting the bacterial cell membrane, which increases its permeability and allows for enhanced uptake of the conventional antibiotic, leading to a more potent antimicrobial effect.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Piperitenone oxide
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include positive (bacteria and MHB) and negative (MHB only) growth controls.
-
Incubation: Cover the plates and incubate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, though the specific molecular pathways are still under investigation.[14][15] It is hypothesized that its effects are mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]
Quantitative Data: Anti-inflammatory Activity
Due to limited public data on pure this compound, data from the essential oil of Mentha suaveolens, where this compound is the major constituent, is used as a proxy for in-vivo comparisons.[14]
| Assay Model | Treatment | Dose | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema | Mentha suaveolens essential oil | 200 mg/kg | 68.3% | [14] |
| Carrageenan-induced paw edema | Indomethacin (standard drug) | 10 mg/kg | 75.4% | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate acute anti-inflammatory activity.[16]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% solution in saline)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide animals into groups: Control (Vehicle), Positive Control (e.g., Indomethacin), and Test Groups (this compound at various doses).
-
Compound Administration: Administer the vehicle, standard drug, or this compound orally one hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Insecticidal Activity: A Neurotoxic Agent
This compound has shown significant efficacy against a range of insect pests, acting as a larvicidal, ovicidal, repellent, and reproduction-retardant agent.[4][17] Its insecticidal action is primarily attributed to its neurotoxic effects.[18]
Dual Mechanism of Action
The insecticidal action of this compound is believed to be multifaceted, targeting the insect nervous system through a dual mechanism:
-
Acetylcholinesterase (AChE) Inhibition: this compound inhibits AChE, a critical enzyme that breaks down the neurotransmitter acetylcholine. This leads to the accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and death of the insect.[4]
-
Octopamine (B1677172) Receptor Interaction: It is also proposed that this compound interacts with octopamine receptors, disrupting essential physiological processes in insects.[19]
Quantitative Data: Insecticidal Activity
| Target Pest | Bioassay Type | Metric | Value | Reference |
| Anopheles stephensi (Malarial vector) | Larvicidal | LD50 | 61.64 µg/mL | [4][19] |
| Anopheles stephensi | Ovicidal | IH50 | 25.77 µg/mL | [4] |
| Anopheles stephensi | Adulticidal (Vapor Toxicity) | LC50 | 19.9 mg/mL | [4] |
| Culex quinquefasciatus (Vector of filariasis) | Larvicidal | LD50 | 17 mg/L | [4] |
| Stored Product Pests | Adulticidal & Larvicidal | Mortality | High mortality at 500-1000 ppm | [4] |
Proposed Insecticidal Signaling Pathways
Experimental Protocol: Larvicidal Bioassay
This protocol is adapted from standard methods for evaluating the larvicidal activity of compounds against mosquito larvae.[4][19]
Materials:
-
Fourth instar larvae of the target mosquito species (e.g., Aedes aegypti or Anopheles stephensi)
-
This compound
-
Ethanol or DMSO (as a solvent)
-
Beakers or vials
-
Tap water
Procedure:
-
Test Solutions: Prepare a series of concentrations of this compound in tap water. A small amount of solvent may be used to dissolve the compound initially.
-
Exposure: Introduce a specific number of larvae (e.g., 20) into vials containing the test solutions. A control group with tap water and the solvent should be included.
-
Mortality Recording: Record larval mortality after 24 hours of exposure.
-
LD50 Calculation: Calculate the lethal dose 50 (LD50) values from the mortality data using appropriate statistical methods (e.g., Probit analysis).
Other Biological Activities and Considerations
Modulation of Cholesterol Metabolism
Recent research has suggested that this compound may modulate cholesterol metabolism by reducing the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels.[20] This indicates a potential and novel mechanism of action that warrants further investigation.[5][20]
Genotoxicity
It is important to note that some studies have raised concerns about the potential genotoxicity of this compound.[5][21][22] In vitro studies have shown that it can induce both point mutations and DNA damage.[23] Computational predictions have identified the epoxide function and the α,β-unsaturated carbonyl as possible structural alerts for DNA damage.[21][22] Further in vivo evaluations are necessary to understand the full genotoxicity profile.[21]
This compound is a natural compound with a remarkable spectrum of biological activities that position it as a promising candidate for further investigation in the fields of oncology, infectious diseases, inflammation, and pest management. Its ability to induce differentiation in cancer cells, act synergistically with antibiotics, and exhibit potent insecticidal effects highlights its therapeutic and practical potential. However, the concerns regarding its genotoxicity necessitate careful evaluation in future studies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire continued research to unlock the full potential of this multifaceted molecule for the benefit of human health and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genotoxicity assessment of piperitenone oxide: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Piperitone Oxide: A Technical Guide to its Insecticidal and Repellent Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitone (B146419) oxide, a monoterpenoid found in the essential oils of various Mentha species, has emerged as a promising natural alternative to synthetic insecticides.[1] Its demonstrated efficacy against a range of insect pests, from disease vectors to agricultural and stored product pests, is attributed to a multifaceted mode of action, primarily targeting the insect nervous system.[1][2] This technical guide provides a comprehensive overview of the insecticidal and repellent properties of piperitone oxide, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action and experimental workflows. The information compiled herein is intended to support further research and development of this compound as a viable biopesticide.
Quantitative Efficacy of this compound
The insecticidal and repellent activities of this compound have been quantified against various insect species. The following tables summarize the key efficacy data from published studies, providing a comparative overview of its potency.
Table 1: Insecticidal Activity of this compound against Anopheles stephensi
| Bioassay Type | Metric | Value | Reference |
| Larvicidal (4th instar larvae) | LD50 | 61.64 µg/mL | [3][4] |
| Ovicidal | IH50 | 25.77 µg/mL | [1] |
| Ovicidal | Concentration for 100% Inhibition | 75.0 µg/mL | [3][4] |
| Oviposition Deterrent | Concentration for Complete Inhibition | 60.0 µg/mL | [3][4] |
| Adulticidal (Vapor Toxicity) | LC50 | 19.9 mg/mL | [1] |
| Developmental Toxicity | Concentration for Complete Inhibition of Adult Emergence | 10.0 µg/mL | [4] |
Table 2: Insecticidal Activity of this compound against Stored-Product Pests
| Target Insect | Bioassay Method | Efficacy Metric (LC50/LD50) | Value | Reference |
| Tribolium castaneum (Red Flour Beetle) | Contact Toxicity (Topical Application) | LD50 | 13.1 µ g/insect | [5] |
| Tribolium castaneum (Red Flour Beetle) | Fumigant Toxicity | LC50 | 4.8 µL/L air | [5] |
| Sitophilus zeamais (Maize Weevil) | Contact Toxicity (Topical Application) | LD50 | 24.6 µ g/insect | [5] |
| Oryzaephilus surinamensis (Saw-toothed Grain Beetle) | Adulticidal & Larvicidal | Mortality | High mortality at 500-1000 ppm | [1] |
Table 3: Repellent Activity of this compound
| Target Insect | Repellency Metric | Dose for Complete Repellency (1h) | Reference |
| Anopheles stephensi | Complete Repellency | 10.0 mg/mL | [6] |
Mechanism of Action
The insecticidal action of this compound is primarily neurotoxic, targeting the insect's nervous system through a dual mechanism of action.[1] This multi-target approach is advantageous in potentially mitigating the development of insecticide resistance.[1]
Acetylcholinesterase (AChE) Inhibition
This compound acts as an inhibitor of acetylcholinesterase (AChE), a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1][5] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[1][5]
Octopamine (B1677172) Receptor Modulation
This compound also interacts with octopamine receptors in insects.[1][4] Octopamine is a key neurohormone, neurotransmitter, and neuromodulator in invertebrates, regulating vital processes such as behavior, movement, and metabolism.[1][7] By interfering with octopamine signaling, this compound can disrupt these essential functions, contributing to its overall insecticidal effect.[1][4] It is suggested that this interaction can lead to an increase in cyclic AMP (cAMP) levels, causing subsequent physiological disruptions.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the insecticidal and repellent potential of this compound.
Larvicidal Bioassay
This protocol is adapted from standard methods for evaluating the larvicidal activity of essential oils and their components against mosquito larvae.[1][8]
-
Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae (e.g., Aedes aegypti or Anopheles stephensi).
-
Materials:
-
This compound
-
Ethanol (or a suitable solvent)
-
Distilled water
-
Late 3rd or early 4th instar larvae of the target mosquito species
-
250 mL glass beakers or disposable cups
-
Pipettes
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 1% stock solution of this compound in ethanol.[1]
-
Test Concentrations: Prepare a series of test concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution in distilled water.[1] A control group with the solvent and a negative control with only distilled water should be prepared.
-
Exposure: Place 20-25 larvae in each beaker containing 100 mL of the respective test solution.[8] Each concentration should be replicated at least three times.
-
Incubation: Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.[1]
-
Mortality Assessment: Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.[1][8]
-
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.[1][9]
Contact Toxicity Bioassay (Topical Application)
This method determines the intrinsic toxicity of a compound when applied directly to the insect's body.[5]
-
Objective: To determine the median lethal dose (LD50) of this compound against adult insects (e.g., Tribolium castaneum).
-
Materials:
-
This compound
-
Acetone (B3395972) (or another suitable volatile solvent)
-
Micro-applicator
-
Adult insects of a specific age and uniform size
-
Petri dishes
-
Controlled environment chamber
-
-
Procedure:
-
Insect Rearing: Rear the target insects on a suitable diet under controlled conditions (e.g., 28 ± 2°C, 65 ± 5% RH, 12:12 h L:D).[5]
-
Preparation of Test Solutions: Dissolve this compound in acetone to prepare a series of concentrations.[5]
-
Application: Use a micro-applicator to apply a precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of each insect.[5] A control group is treated with the solvent alone.
-
Observation: After treatment, transfer the insects to clean petri dishes with a food source and maintain them under the same controlled conditions. Assess mortality at 24, 48, and 72 hours post-treatment.[5]
-
-
Data Analysis: Subject the mortality data to probit analysis to determine the LD50 value and its 95% confidence limits.[5]
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of the vapor phase of a compound.[5]
-
Objective: To determine the median lethal concentration (LC50) of this compound vapor against adult insects.
-
Materials:
-
This compound
-
Filter paper discs
-
Glass jars or sealed containers of a known volume
-
Adult insects
-
-
Procedure:
-
Preparation: Apply a specific amount of this compound to a filter paper disc.
-
Exposure: Place the treated filter paper inside the sealed container with a known number of adult insects. The filter paper should not be in direct contact with the insects.
-
Incubation: Keep the containers under controlled temperature and humidity for a defined exposure period (e.g., 24 hours).[5]
-
Mortality Assessment: After the exposure period, transfer the insects to clean containers with food and assess mortality.[5]
-
-
Data Analysis: Use probit analysis to calculate the LC50, the concentration of the vapor in the air that kills 50% of the test insects.[5]
Repellency Bioassay (Arm-in-Cage Method)
This is a standard method for evaluating the repellency of a substance against biting insects.[10][11]
-
Objective: To determine the complete protection time (CPT) of this compound against host-seeking mosquitoes.
-
Materials:
-
This compound solution in a suitable carrier (e.g., ethanol)
-
Test cages containing adult female mosquitoes
-
Human volunteers (with appropriate ethical approval)
-
-
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any fragrances on the day of the test.[12]
-
Repellent Application: Apply a standardized dose of the this compound solution to a defined area on the volunteer's forearm.[12] The other arm can serve as an untreated control.
-
Exposure: The volunteer inserts the treated arm into the cage of mosquitoes for a specified period.[10]
-
Observation: The time until the first confirmed bite is recorded. This is the CPT.[10]
-
-
Data Analysis: The mean CPT is calculated from multiple volunteers to determine the duration of repellent efficacy.[12]
Conclusion
This compound demonstrates significant potential as a natural insecticide and repellent. Its broad-spectrum activity, coupled with a dual mode of action targeting the insect nervous system, makes it a compelling candidate for the development of new biopesticides. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of this promising monoterpenoid. Future research should focus on formulation development to enhance stability and efficacy, as well as field trials to validate its performance under practical conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperitenone oxide as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
Antimicrobial and Antifungal Properties of Piperitone Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial and antifungal activities of piperitone (B146419) oxide, a monoterpenoid ketone found in various essential oils.[1] This document summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes its proposed mechanism of action and experimental workflows.
Quantitative Antimicrobial and Antifungal Activity
Piperitone oxide has demonstrated notable activity against a range of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.
Antibacterial Activity
Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. A significant body of research has focused on its activity against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Strains
| Microorganism | Strain Type | MIC Range (µg/mL) | Average MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates (28 strains) | 32 - 1024 | 172.8 ± 180.7 | [3][4] |
| Escherichia coli | Clinical Isolates (10 strains) | 32 - 1024 | 512.2 ± 364.7 | [3][4] |
Synergistic Antibacterial Activity
This compound has also been investigated for its synergistic effects when combined with conventional antibiotics. This approach can enhance the efficacy of existing drugs and potentially overcome microbial resistance.[4] The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with a value of ≤ 0.5 indicating synergy.[5]
Table 2: Synergistic Activity of this compound with Antibiotics against S. aureus and E. coli
| Combination (this compound + Antibiotic) | Target Microorganism | Interaction | FICI Value | Reference |
| Amikacin | E. coli | Synergy | ≤ 0.5 | [3] |
| Ampicillin | E. coli | Synergy | ≤ 0.5 | [3] |
| Ceftazidime | E. coli | Synergy | ≤ 0.5 | [3] |
| Meropenem | E. coli | Synergy | ≤ 0.5 | [3] |
| Minocycline | E. coli | Synergy | ≤ 0.5 | [3] |
| Ceftriaxone | S. aureus | Synergy (in 67.86% of assays) | ≤ 0.5 | [5] |
| Levofloxacin | S. aureus | Synergy (in 67.86% of assays) | ≤ 0.5 | [5] |
| Linezolid | S. aureus | Synergy (in 67.86% of assays) | ≤ 0.5 | [5] |
| Ampicillin | S. aureus | Synergy (in 57.14% of assays) | ≤ 0.5 | [5] |
| Penicillin | S. aureus | Synergy (in 53.57% of assays) | ≤ 0.5 | [5] |
| Minocycline | S. aureus | Synergy (in 42.86% of assays) | ≤ 0.5 | [5] |
| Meropenem | S. aureus | Synergy (in 35.71% of assays) | ≤ 0.5 | [5] |
Antifungal Activity
The antifungal properties of this compound have also been reported, although they are less extensively studied than its antibacterial effects. Essential oils containing this compound have shown inhibitory activity against various fungal species.[6] For instance, an essential oil with piperitenone (B1678436) oxide as a major constituent demonstrated strong antifungal activity against Aspergillus niger at a minimum concentration of 25 mg/mL.[7]
Proposed Mechanism of Action
The primary antimicrobial mechanism of this compound, similar to many components of essential oils, is attributed to its ability to disrupt the integrity of the bacterial cytoplasmic membrane.[3][4][5] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5] When used in combination with other antibiotics, it is proposed that this membrane disruption facilitates the entry of the partner antibiotic into the bacterial cell, thereby enhancing its antimicrobial effect.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antimicrobial and synergistic activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5]
a. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar (B569324) medium at 37°C for 18-24 hours.[2]
-
A suspension of the colonies is made in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][5]
-
This suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.[2]
b. Microdilution Assay:
-
The assay is conducted in sterile 96-well microtiter plates.[2]
-
100 µL of MHB is added to each well.[5] To ensure the solubility of this compound, dimethyl sulfoxide (B87167) (DMSO) can be used at a final concentration that does not inhibit bacterial growth (e.g., 2% v/v).[4][5]
-
Serial two-fold dilutions of this compound are prepared in the wells.[5]
-
50 µL of the prepared bacterial inoculum is added to each well.[2][5]
-
Positive (broth with bacteria) and negative (broth only) controls are included.[2]
-
The plates are covered and incubated at 37°C for 16-24 hours.[2][5]
c. Determination of MIC:
-
The MIC is identified as the lowest concentration of this compound where no visible bacterial growth is observed.[2][5] This can be assessed visually or by using a growth indicator like tetrazolium dye (MTT).[3]
Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.[5]
a. Assay Setup:
-
In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis.[5]
-
Simultaneously, serial dilutions of the chosen antibiotic are made along the y-axis.[5] This creates a matrix of various concentration combinations of the two agents.[5]
b. Inoculation and Incubation:
-
Each well is inoculated with the bacterial suspension prepared as described for the MIC assay.[5]
-
The plate is incubated under the same conditions (37°C for 16-24 hours).[5]
c. Calculation of Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[5]
d. Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI < 1
-
Indifferent: 1 < FICI ≤ 2
-
Antagonistic: FICI > 2[5]
References
- 1. Chemical Composition, Antioxidant Properties, and Antibacterial Activity of Essential Oils of Satureja macrostema (Moc. and Sessé ex Benth.) Briq | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 4. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anticancer and Differentiation-Inducing Effects of Piperitone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitone (B146419) oxide, a monoterpene found in the essential oils of plants such as spearmint (Mentha spicata), has emerged as a compound of interest for its potential anticancer properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of piperitone oxide's effects on cancer cells, with a primary focus on its ability to induce cellular differentiation and apoptosis. While research specifically on this compound is still developing, this document consolidates the available data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways, drawing parallels with the structurally similar and more extensively studied compound, piperine. The information presented herein is intended to serve as a foundational resource to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring monoterpene characterized by an epoxide ring and an α,β-unsaturated ketone, a chemical structure believed to be integral to its biological activities.[1] Research has highlighted its potential as an anticancer agent, primarily through its demonstrated ability to induce differentiation in human colon cancer cells.[1][2][3] This is a significant finding, as differentiation therapy aims to revert malignant cells to a more mature, non-proliferative state.[4] Additionally, while direct evidence is still emerging, studies on analogous compounds suggest that this compound may also exert its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5] This guide will delve into the quantitative data available, provide detailed methodologies for key experimental assays, and illustrate the complex biological processes involved.
Quantitative Data on Anticancer Effects
The publicly available quantitative data on the direct anticancer effects of this compound is limited. However, data from studies on the RCM-1 human colon cancer cell line qualitatively describe it as a potent inducer of differentiation.[6] For comparative purposes, this section includes quantitative data on this compound's effect on PCSK9 inhibition and the cytotoxic effects of the related compound, piperine, on various cancer cell lines.
Table 1: Efficacy of this compound and Piperine in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 | Reference |
| This compound | RCM-1 | Human Colon Cancer | Differentiation | - | Potent Inducer | [7] |
| This compound | Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL | [7] |
| Piperine | DLD-1 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |
| Piperine | SW480 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |
| Piperine | HT-29 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |
| Piperine | Caco-2 | Human Colorectal Cancer | MTT | 48 | ~125 µM | [8] |
| Piperine | 4T1 | Mouse Breast Cancer | MTT | 24 | 800 µM | [7] |
| Piperine | K-562 | Human Leukemia | Cytotoxicity | - | Strong | [9] |
Signaling Pathways
The precise molecular pathways through which this compound exerts its effects are not yet fully elucidated. However, based on its structure and the known mechanisms of related compounds like piperine, several signaling pathways are hypothesized to be involved.
Hypothesized Signaling Pathway for this compound-Induced Differentiation
While the specific pathway for this compound in RCM-1 cells is unknown, cancer cell differentiation is often governed by key signaling cascades that regulate cell growth and morphogenesis.[6] Pathways such as the Wnt, Notch, and TGF-β signaling pathways are known to be crucial in the differentiation of colon cancer cells.[2][3] It is plausible that this compound interacts with one or more of these pathways to promote a differentiated phenotype.
Caption: Hypothesized signaling pathway for this compound-induced differentiation.
Putative Signaling Pathway for this compound-Induced Apoptosis (Inferred from Piperine)
The mechanism of this compound-induced apoptosis is thought to be similar to that of piperine, which involves the intrinsic or mitochondrial pathway.[1] This pathway is initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[1][6]
Caption: Putative mitochondrial pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer and differentiation-inducing effects of this compound.
RCM-1 Cell Culture
The RCM-1 human rectal adenocarcinoma cell line is crucial for studying the differentiation-inducing effects of this compound.[6]
-
Materials:
-
RCM-1 Cell Line
-
DMEM/F-12 (1:1) medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain RCM-1 cells in DMEM/F-12 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 split ratio.[5]
-
Differentiation-Inducing Assay (Duct Formation)
This assay is the primary method to qualitatively and quantitatively assess the differentiation-inducing activity of this compound in RCM-1 cells.[5]
-
Materials:
-
RCM-1 cells
-
Complete growth medium (as above)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Phase-contrast microscope
-
-
Protocol:
-
Seed RCM-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[5]
-
Incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should not exceed 0.1% (v/v).[5]
-
Replace the medium with 100 µL of medium containing the desired concentrations of this compound or a vehicle-only control.[5]
-
Incubate the plate at 37°C and 5% CO₂ for 48-72 hours.[6]
-
Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures.[6]
-
Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system.[6]
-
Caption: Workflow for assessing this compound-induced differentiation.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
-
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other formazan (B1609692) solubilizing agent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.[7] Include vehicle and negative controls.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assessment: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Materials:
-
This compound-treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.[7]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[7]
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]
-
Caption: Experimental workflow for assessing apoptosis via flow cytometry.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated differentiation-inducing activity against human colon cancer cells.[1][3] While its complete anticancer profile and mechanisms of action are still under investigation, the available evidence suggests a multifaceted effect that may also involve the induction of apoptosis and cell cycle arrest. The superior activity of the (+)-piperitenone oxide enantiomer indicates a specific biological interaction that warrants further exploration.[10][11]
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values for cytotoxicity and ED50 values for differentiation in a broader range of cancer cell lines.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in both differentiation and apoptosis.
-
In Vivo Studies: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its potency and therapeutic index.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel therapeutic agent for cancer treatment.
References
- 1. rupress.org [rupress.org]
- 2. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biomarkers and Signaling Pathways of Cancer Stem Cells in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China | PLOS One [journals.plos.org]
- 10. Investigation on the Epoxidation of Piperitenone, and Structure-activity Relationships of Piperitenone Oxide for Differentiation-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Piperitone Oxide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Piperitone (B146419) oxide is a naturally occurring oxygenated monoterpene found in the essential oils of various aromatic plants, particularly within the Mentha genus.[1][2] As a volatile organic compound, it contributes to the characteristic aroma of these plants and has garnered significant scientific interest for its diverse biological activities.[1][3] These activities, including cytotoxic, insecticidal, and potential cholesterol-modulating effects, position piperitone oxide as a promising candidate for further investigation in drug discovery and development.[2][4][5][6]
This technical guide provides a comprehensive overview of this compound, detailing its presence in essential oils, physicochemical properties, and methodologies for its extraction, analysis, and biological evaluation. It further explores the current understanding of the signaling pathways it may modulate, offering a valuable resource for researchers in natural product chemistry, pharmacology, and therapeutics.
Chemical Identification and Properties
This compound exists as different stereoisomers, including cis- and trans-piperitone oxide.[7][8] The specific isomer can influence its biological activity. Care must be taken to distinguish this compound from the structurally similar piperitenone (B1678436) oxide, which contains a double bond in its cyclohexene (B86901) ring.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [7][10] |
| Molecular Weight | 168.23 g/mol | [7] |
| CAS Number | 5286-38-4 (for the general compound) | [10] |
| Appearance | Colorless to pale yellow liquid (estimated) | [8] |
| Water Solubility | Slightly soluble (1.96 g/L estimated) | [11] |
| logP | 1.8 - 2.26 | [7][11] |
Natural Occurrence and Quantitative Data
This compound is a significant constituent of essential oils from several plant species, especially within the Lamiaceae family. The concentration of this compound can vary substantially based on the plant species, chemotype, geographical origin, and harvesting time.[12] Mentha species are particularly rich sources.[2][12]
Table 2: Concentration of this compound in Various Essential Oils
| Plant Species | Plant Part | Percentage of this compound in Essential Oil (%) | Reference |
| Mentha longifolia (from Jordan) | Aerial Parts | 83.7 | [12][13] |
| Mentha suaveolens | Aerial Parts | 73.77 ± 6.41 | [12] |
| Mentha longifolia (from Lithuania) | Aerial Parts | 44.2 - 57.2 | [12][14] |
| Mentha spicata | Leaves | Can be a major component | [12] |
| Micromeria dalmatica | Aerial Parts | 25.4 | [12] |
Experimental Protocols
Extraction and Isolation
The isolation of this compound from plant material involves initial extraction of the essential oil, followed by chromatographic purification.
Protocol 1: Supercritical CO₂ Extraction and Preparative TLC [6][12]
This method is a modern, green technique that avoids the use of harsh organic solvents and high temperatures, preserving the integrity of the compound.[6][9]
-
Supercritical CO₂ Extraction:
-
Preparative Thin Layer Chromatography (TLC):
-
The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate).
-
The solution is applied as a band onto a preparative TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄).
-
The plate is developed in a mobile phase such as n-hexane:ethyl acetate (B1210297) (1:2 v/v).[12]
-
-
Elution and Recovery:
Protocol 2: Hydrodistillation and Column Chromatography [12]
Hydrodistillation is a traditional and widely used method for extracting essential oils.[9]
-
Hydrodistillation:
-
Fresh or air-dried plant material (e.g., leaves of Mentha spicata) is placed in a Clevenger-type apparatus.
-
The material is boiled in water for 3-4 hours, and the volatile compounds are co-distilled with steam.[12] The steam and vaporized compounds are then condensed, and the essential oil is collected.
-
-
Column Chromatography:
-
The obtained essential oil is loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.
-
Fractions rich in this compound are combined and the solvent is evaporated.
-
Caption: General workflow for extraction and analysis of this compound.
Analytical Methods
Accurate quantification of this compound is crucial for standardization and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for volatile compounds.[15][16]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [15][16]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
For quantitative analysis, add a known concentration of an internal standard (e.g., n-tridecane).
-
Fill the flask to the mark with the solvent, mix thoroughly, and filter through a 0.22 µm syringe filter into a GC vial.[16]
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]
-
Injector Temperature: 250°C.[15]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.[15]
-
-
-
Data Analysis:
-
Identify the this compound peak by comparing its mass spectrum and retention index with those of a known standard or library data.
-
Quantify using an external or internal standard method by constructing a calibration curve of peak area versus concentration.[16]
-
Biological Activity Assays
Protocol 4: Cytotoxicity Assessment using MTT Assay [1]
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., human colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anticancer and cholesterol-modulating effects being of particular interest. The precise molecular mechanisms are still under investigation, but several signaling pathways have been proposed.
Induction of Differentiation in Cancer Cells
This compound has been identified as a potent inducer of differentiation in the RCM-1 human colon cancer cell line.[12][17] Differentiation therapy is a promising cancer treatment strategy that aims to convert malignant cells into a more mature, less proliferative state.[12] While the exact mechanism is not fully elucidated, a conceptual model suggests the involvement of the TGF-β/SMAD pathway.[12]
Caption: Hypothesized signaling pathway for this compound-induced cell differentiation.
Induction of Apoptosis
The proposed mechanism for this compound-induced apoptosis involves the intrinsic or mitochondrial pathway, a common mechanism for many natural anticancer compounds.[4]
Caption: Proposed mitochondrial pathway for this compound-induced apoptosis.
Modulation of Cholesterol Metabolism
Recent research has shown that this compound, isolated from Mentha longifolia, can modulate cholesterol metabolism.[6] Specifically, it has been shown to reduce the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a therapeutic target for hypercholesterolemia.[4][6] By reducing PCSK9, this compound may lead to an increase in the expression of the LDL receptor (LDLR), thereby enhancing the clearance of LDL cholesterol from the circulation.[6]
Caption: Mechanism of this compound in cholesterol metabolism modulation.
Conclusion
This compound is a volatile organic compound with significant potential in the fields of pharmacology and drug development. Its presence in high concentrations in certain Mentha chemotypes makes it an accessible target for natural product research. The diverse biological activities, including promising anticancer effects through the induction of differentiation and apoptosis, and a novel role in cholesterol metabolism, underscore the need for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists aiming to explore the therapeutic potential of this intriguing monoterpene. Future research should focus on validating the hypothesized signaling pathways, exploring the structure-activity relationships of its stereoisomers, and evaluating its efficacy and safety in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, (1S,2S,4R)- | C10H16O2 | CID 6430800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-piperitone oxide, 4713-37-5 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C10H16O2 | CID 92998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound this compound (FDB006036) - FooDB [foodb.ca]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Discovery and Isolation of Piperitone Oxide from Mentha spicata
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of piperitone (B146419) oxide from Mentha spicata (spearmint). It includes detailed experimental protocols and quantitative data to support research and development efforts in natural product chemistry and drug discovery.
Introduction: Piperitone Oxide in Mentha spicata
This compound is a monoterpene epoxide found in the essential oils of various plant species, particularly within the Mentha genus.[1] While often present as a minor constituent, specific chemotypes of Mentha spicata have been identified that contain significant quantities of this compound.[2] The chemical composition of M. spicata essential oil is known to be highly variable, with other common dominant compounds including carvone, limonene, and 1,8-cineole.[3][4][5] This variability, influenced by factors such as geography and harvesting time, makes the selection of the correct plant chemotype a critical first step in the isolation process.[6]
This compound and the closely related compound, piperitenone (B1678436) oxide, have garnered scientific interest for their potential biological activities, including insecticidal properties and the ability to induce differentiation in human colon cancer cell lines.[7][8][9] This guide focuses on the methodologies required to extract and purify this compound for further investigation.
Quantitative Data: this compound Content in Mentha Species
The concentration of this compound and its related compounds can vary significantly among different Mentha species and even within different chemotypes of M. spicata. The following table summarizes findings from various studies, highlighting the importance of chemical profiling for source material selection.
| Plant Species | Plant Part | Major Component(s) / Percentage (%) | Reference |
| Mentha spicata | Aerial Parts | Chemotype rich in piperitenone oxide (61.9%) | [2] |
| Mentha spicata | Aerial Parts | α-terpinene (19.7%), this compound (19.3%), isomenthone (B49636) (10.3%) | [2][3] |
| Mentha spicata | Leaves | Carvone (40.8%), Limonene (20.8%) | [3] |
| Mentha spicata | Leaves | Carvone (76.65%), Limonene (9.57%) | [3] |
| Mentha longifolia | Aerial Parts | cis-piperitone epoxide (7.8% to 77.6%), piperitenone oxide (1.5% to 49.1%) | [10] |
| Mentha suaveolens | Aerial Parts | Piperitenone oxide (73.77%) | [6] |
Experimental Protocols
Detailed methodologies for the successful isolation and characterization of this compound are presented below.
The initial step involves extracting the crude essential oil from the plant material. Two common methods are hydrodistillation and supercritical fluid extraction.
Protocol 3.1.1: Hydrodistillation
This traditional method is widely used for its simplicity and effectiveness in extracting volatile compounds.[11]
-
Preparation: Weigh approximately 200 g of dried and coarsely ground aerial parts of Mentha spicata.
-
Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 1.5 L of distilled water. Connect the flask to a Clevenger-type apparatus.
-
Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap.
-
Extraction: Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Collection and Drying: Carefully separate the oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.
-
Storage: Store the dried oil in a sealed, dark glass vial at 4°C until further processing.
Protocol 3.1.2: Supercritical Fluid Extraction (SFE)
SFE is a modern "green" technique that uses supercritical CO₂ as a solvent, which is ideal for extracting thermally sensitive compounds at low temperatures.[10][11]
-
Preparation: Place approximately 50 g of dried, ground Mentha spicata leaves into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Set the extraction vessel temperature to 40°C.
-
Set the pressure to 100 bar.
-
Set the CO₂ flow rate to 2 mL/min.
-
-
Extraction Process: Pump supercritical CO₂ through the vessel for a duration of 2-3 hours.
-
Collection: The extract is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the essential oil extract.
-
Storage: Transfer the collected extract to a sealed, dark glass vial and store at 4°C.
Purification of this compound from the crude essential oil is achieved using column chromatography.
-
Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane. Pour the slurry into a glass chromatography column (e.g., 50 cm length, 4 cm diameter) to create a packed bed of approximately 30 cm in height.
-
Sample Loading: Dissolve 2 g of the crude essential oil in a minimal amount of n-hexane. Carefully load this solution onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297).
-
Begin with 100% n-hexane to elute non-polar hydrocarbons like limonene.
-
Gradually increase the polarity by adding ethyl acetate (e.g., starting with n-hexane:ethyl acetate 98:2, then 95:5, and so on).
-
-
Fraction Collection: Collect fractions of 15-20 mL in separate test tubes.
-
Analysis (TLC): Monitor the separation by spotting each fraction on a Thin Layer Chromatography (TLC) plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 90:10). Visualize spots under UV light or by staining with a potassium permanganate (B83412) solution.
-
Pooling and Evaporation: Combine the fractions that contain pure this compound, as identified by TLC and subsequent GC-MS analysis. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[6]
Protocol 3.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard and most powerful technique for identifying and quantifying volatile compounds like this compound in essential oils.[1][12][13]
-
Sample Preparation: Dilute the crude essential oil or the purified fraction in a high-purity volatile solvent (e.g., hexane) at a ratio of 1:100 (v/v). Transfer the diluted sample to a 2 mL autosampler vial.[1]
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.[12]
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum with reference spectra in libraries (e.g., NIST, Wiley) and by comparing its retention index with literature values.[1]
-
Quantification: Calculate the relative percentage of this compound by dividing its peak area by the total peak area of all identified compounds. For absolute quantification, use a calibration curve generated from a pure this compound standard.[1]
-
Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the molecular structure of the purified this compound.[14]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Data Reference (in CDCl₃):
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in the isolation and analysis of this compound.
Figure 1: General workflow for the isolation and analysis of this compound.
Figure 2: Simplified biosynthetic pathway of this compound in Mentha species.
Figure 3: Workflow for the GC-MS analysis of this compound.
Piperitenone oxide, a related monoterpene, has been shown to induce differentiation in the RCM-1 human colon cancer cell line.[6][9] The precise mechanism is still under investigation, but it is hypothesized to involve the modulation of gene expression leading to cell differentiation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Enantiomers of Piperitone Oxide: A Technical Guide to Their Properties and Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enantiomers of piperitone (B146419) oxide, focusing on their specific rotation and the experimental methodologies for their synthesis, separation, and characterization. Piperitone oxide, a monoterpene epoxide, is a compound of interest due to its presence in various essential oils and its potential biological activities. Understanding the stereochemistry and chiroptical properties of its enantiomers is crucial for applications in drug development and natural product chemistry.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| IUPAC Name | 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one | [1] |
| CAS Number | 5286-38-4 | [1] |
| Specific Rotation ([α]²⁵_D) | ||
| (+)-Piperitone Oxide | Not available in searched literature | |
| (-)-Piperitone Oxide (l-piperitone oxide) | -33.3° (c 1.8, EtOH) Note: Sample was not completely pure. | [2] |
Experimental Protocols
Synthesis of Racemic this compound
Racemic this compound can be synthesized via the epoxidation of piperitone. A common method is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions.
Materials:
-
Piperitone
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (for elution)
Procedure:
-
Reaction Setup: Dissolve piperitone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of sodium hydroxide in water dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Addition of Oxidant: To this basic solution, add 30% hydrogen peroxide dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude racemic this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Enantiomeric Resolution of this compound
The separation of the racemic this compound into its individual enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). While a specific protocol for this compound is not detailed in the searched literature, a method for the structurally related piperitenone (B1678436) oxide can be adapted.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column, for example, a Chiralpak® IA or similar polysaccharide-based column.
Mobile Phase:
-
A mixture of hexane and isopropanol (B130326) is commonly used. The exact ratio may need to be optimized to achieve baseline separation (e.g., 95:5 hexane:isopropanol).
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Separation: Inject the sample onto the chiral column. The two enantiomers will have different retention times, allowing for their separation.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak as they elute from the column.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated enantiomers can be determined by re-injecting the isolated samples onto the chiral HPLC system.
Determination of Specific Rotation
The specific rotation of the purified enantiomers of this compound is determined using a polarimeter.
Instrumentation and Materials:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm length)
-
Volumetric flask
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, chloroform) in which the sample is soluble.
Procedure:
-
Zero Calibration: Calibrate the polarimeter with the pure solvent that will be used to dissolve the sample.
-
Sample Preparation: Accurately weigh a known mass of the purified enantiomer and dissolve it in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c) in g/mL.
-
Measurement: Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:
[α]T_λ = α / (l × c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of the light (D for the sodium D-line)
-
α is the observed rotation in degrees
-
l is the path length of the polarimeter cell in decimeters (dm)
-
c is the concentration of the sample in grams per milliliter (g/mL)
The enantiomers of this compound are expected to have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory and - for levorotatory).
-
Visualization
The following diagram illustrates the relationship between racemic this compound, its enantiomers, and their chiroptical properties.
References
An In-depth Technical Guide on the Thermodynamic Properties and Stability of Piperitone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitone (B146419) oxide, a monoterpene epoxide found in various essential oils, notably from the Mentha species, has garnered significant interest for its diverse biological activities. Understanding its thermodynamic properties and stability is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known thermodynamic data, stability profile, and degradation pathways of piperitone oxide. Detailed experimental protocols for stability assessment and analysis are presented, alongside visualizations of its biosynthetic and proposed signaling pathways to provide a thorough understanding of this promising natural compound.
Thermodynamic Properties
Precise experimental determination of the thermodynamic properties of this compound is not extensively documented in publicly available literature. However, computational methods provide valuable estimations for its isomers. The following tables summarize the calculated thermodynamic data for cis-piperitone oxide and piperitenone (B1678436) oxide, a closely related compound. These values are crucial for predicting the compound's behavior in various chemical and biological systems.
Table 1: Calculated Thermodynamic Properties of cis-Piperitone Oxide
| Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (gf) | -81.63 | kJ/mol | Joback Method |
| Enthalpy of Formation at Standard Conditions (hf) | -390.37 | kJ/mol | Joback Method |
| Enthalpy of Fusion at Standard Conditions (hfus) | 14.56 | kJ/mol | Joback Method |
| Enthalpy of Vaporization at Standard Conditions (hvap) | 44.76 | kJ/mol | Joback Method |
| Ideal Gas Heat Capacity (cpg) | 356.36 | J/mol×K | Joback Method |
| Normal Boiling Point Temperature (tb) | 535.85 | K | Joback Method |
| Normal Melting (Fusion) Point (tf) | 334.27 | K | Joback Method |
| Critical Temperature (tc) | 761.98 | K | Joback Method |
| Critical Pressure (pc) | 2931.34 | kPa | Joback Method |
| Critical Volume (vc) | 0.520 | m³/kmol | Joback Method |
| McGowan's Characteristic Volume (mcvol) | 137.480 | ml/mol | McGowan Method |
| Log10 of Water Solubility in mol/l (log10ws) | -1.91 | Crippen Method | |
| Octanol/Water Partition Coefficient (logp) | 1.779 | Crippen Method |
Source: Cheméo[1]
Table 2: Calculated Thermodynamic Properties of Piperitenone Oxide
| Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (gf) | 0.10 | kJ/mol | Joback Method |
| Enthalpy of Formation at Standard Conditions (hf) | -269.45 | kJ/mol | Joback Method |
| Enthalpy of Fusion at Standard Conditions (hfus) | 15.50 | kJ/mol | Joback Method |
| Enthalpy of Vaporization at Standard Conditions (hvap) | 44.56 | kJ/mol | Joback Method |
| Ideal Gas Heat Capacity (cpg) | 336.75 | J/mol×K | Joback Method |
| Normal Boiling Point Temperature (tb) | 532.85 | K | Joback Method |
| Normal Melting (Fusion) Point (tf) | 333.55 | K | Joback Method |
| Critical Temperature (tc) | 763.26 | K | Joback Method |
| Critical Pressure (pc) | 3059.17 | kPa | Joback Method |
| Critical Volume (vc) | 0.508 | m³/kmol | Joback Method |
| McGowan's Characteristic Volume (mcvol) | 133.180 | ml/mol | McGowan Method |
| Log10 of Water Solubility in mol/l (log10ws) | -2.00 | Crippen Method | |
| Octanol/Water Partition Coefficient (logp) | 1.699 | Crippen Method |
Source: Cheméo[2]
Stability and Degradation
The stability of this compound is a critical factor influencing its shelf-life and efficacy in various applications. The epoxide ring and α,β-unsaturated ketone moiety in its structure render it susceptible to degradation under certain conditions.
General Stability
Piperitenone oxide is expected to have limited stability in aqueous solutions, particularly under non-neutral pH conditions.[3][4] For long-term storage, it is recommended to store piperitenone oxide as a solid at -20°C or below, in a tightly sealed container, and protected from light.[5] When stored under these ideal conditions, it should remain stable for at least one year.[5] Solutions should be prepared fresh or stored in aliquots at -80°C for short durations, and repeated freeze-thaw cycles should be avoided.[5]
Degradation Pathways
The primary degradation pathways for piperitenone oxide are believed to be:
-
Hydrolysis: The epoxide ring is susceptible to opening in the presence of water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of a diol.[3][5]
-
Oxidation: Exposure to oxygen, especially in the presence of heat or light, can lead to various oxidation products.[3][5]
-
Thermal Decomposition: Elevated temperatures can induce molecular rearrangement or decomposition.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for various degradation reactions, including isomerization or rearrangement.[3][5]
The loss of biological activity is a common consequence of chemical degradation, as the epoxide ring is often crucial for its function.[5]
Experimental Protocols
Forced Degradation Studies
To assess the stability of piperitenone oxide and identify potential degradation products, forced degradation studies under various stress conditions are recommended.
Materials:
-
Piperitenone oxide
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of piperitenone oxide in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4][5]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4][5]
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[4][5]
-
Thermal Degradation: Place a solid sample of piperitenone oxide in a hot air oven at 80°C for 48 hours.[5]
-
Photodegradation: Expose a solution of piperitenone oxide in methanol to direct sunlight for 48 hours.[5]
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify the degradation products.[6]
Analytical Methods for Stability Testing
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying piperitenone oxide and its degradation products.[3] A C18 column is often a suitable starting point for method development.[3] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential as it provides molecular weight and fragmentation data.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable for analyzing volatile degradation products.[3]
Visualizations
Biosynthesis of Piperitenone Oxide
The biosynthesis of piperitenone oxide is a part of the broader monoterpenoid pathway in Mentha species.[6]
Caption: Biosynthetic pathway of piperitenone oxide in Mentha species.
Proposed Signaling Pathway for Differentiation-Inducing Effect
Piperitenone oxide has been shown to induce differentiation in human colon cancer cells.[3] While the exact mechanism is still under investigation, a potential signaling pathway has been proposed.
Caption: Hypothesized signaling pathway of piperitenone oxide's differentiation effect.
Experimental Workflow for Forced Degradation Study
A systematic workflow is essential for conducting forced degradation studies to ensure reliable and reproducible results.
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Piperitone Oxide (CAS 5286-38-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitone (B146419) oxide (CAS 5286-38-4) is a naturally occurring monoterpene epoxide found in a variety of aromatic plants, most notably within the Mentha genus. Possessing a characteristic minty and herbaceous aroma, it has found applications in the fragrance and flavor industries. Beyond its sensory properties, piperitone oxide has emerged as a molecule of significant interest to the scientific community due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, spectral data, and a detailed exploration of its biological effects and potential mechanisms of action. Particular focus is given to its anticancer, cholesterol-modulating, antiviral, and insecticidal properties. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, with the IUPAC name 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid.[1][2] Its chemical structure features a p-menthane (B155814) skeleton with an epoxide ring and a ketone functional group.[3]
| Property | Value | Reference(s) |
| CAS Number | 5286-38-4 | [2][4][5] |
| Molecular Formula | C₁₀H₁₆O₂ | [2][4][5] |
| Molecular Weight | 168.23 g/mol | [2][4] |
| IUPAC Name | 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | [1][2] |
| Synonyms | 1,2-Epoxy-p-menthane-3-one, Piperitone 1-oxide | [2] |
| Appearance | Not specified in provided results | |
| Boiling Point | 231-236 °C (estimated) | [4] |
| Flash Point | 102.13 °C (estimated) | [4] |
| Solubility | Slightly soluble in water | [6] |
Synthesis and Spectral Data
Synthesis
This compound can be obtained through both biosynthetic pathways in plants and chemical synthesis in the laboratory.
Biosynthesis: In Mentha species, this compound is synthesized as part of the monoterpenoid pathway. The final step involves the epoxidation of piperitone, a reaction catalyzed by a cytochrome P450-dependent epoxidase.[7] There is also evidence to suggest that non-enzymatic epoxidation can occur under weakly basic conditions in the presence of peroxides.[7]
Chemical Synthesis: The most common laboratory synthesis involves the epoxidation of piperitone.[3] This can be achieved using various epoxidizing agents, with two primary methods being:
-
Weitz-Scheffer Reaction: This method utilizes hydrogen peroxide under basic conditions (e.g., NaOH or in a phosphate (B84403) buffer).[3]
-
m-Chloroperoxybenzoic acid (m-CPBA): This reagent is widely used for the epoxidation of alkenes and is effective for converting piperitone to this compound.[8]
A detailed experimental protocol for the synthesis of this compound from piperitone is provided in the Experimental Protocols section.
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl and isopropyl groups, as well as protons on the cyclohexane (B81311) and epoxide rings. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, carbons of the epoxide ring, and the aliphatic carbons of the p-menthane skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, highlighting its potential for therapeutic applications.
Anticancer Activity: Induction of Differentiation
A significant area of research has been the anticancer potential of this compound, specifically its ability to induce differentiation in human colon cancer cells.[1][9]
-
In Vitro Studies: this compound has been shown to be a potent inducer of differentiation in the RCM-1 human colon cancer cell line.[1][10][11] This is observed through the formation of duct-like structures, a marker of a more differentiated and less malignant phenotype.[1][12] Interestingly, the (+)-enantiomer of this compound exhibits stronger differentiation-inducing activity than the (–)-enantiomer.[13][14] The epoxide group at C-1 and C-6 is crucial for this activity, as related compounds lacking this feature, such as carvone (B1668592) and menthol, do not show the same effect.[11][14]
-
Hypothesized Signaling Pathway: While the precise mechanism is still under investigation, it is hypothesized that this compound may exert its effects through the modulation of signaling pathways that control cell growth and differentiation, such as the TGF-β/SMAD pathway .[12] Studies on the structurally related compound piperine (B192125) have shown its ability to inhibit TGF-β signaling.[15][16]
Cholesterol Metabolism Modulation
This compound has shown potential in modulating cholesterol metabolism.
-
In Vitro Studies: In studies using human hepatoma cell lines (Huh7 and HepG2), this compound was found to effectively reduce the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9).[9][17] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition leads to increased levels of the LDL receptor (LDLR), which in turn enhances the clearance of LDL cholesterol from the circulation.[18][19] While the extract of Mentha longifolia containing this compound induced LDLR expression, this compound itself was particularly effective at reducing PCSK9 expression.[9][17]
-
Potential Mechanism: The data suggests a possible negative effect of this compound on the sterol regulatory element-binding protein 2 (SREBP2) pathway, which is responsible for the transcription of both LDLR and PCSK9 genes.[2]
Antiviral Activity
This compound has demonstrated promising antiviral activity against Herpes Simplex Virus type 1 (HSV-1).
-
In Vitro Studies: In an in vitro model of HSV-1 infection, this compound exhibited a 50% inhibitory concentration (IC50) of 1.4 µg/ml.[8][20] The antiviral activity was found to be most effective when the compound was added after viral adsorption, suggesting that it interferes with a late stage of the HSV-1 life cycle.[8][20] A synergistic effect was also observed when this compound was used in combination with acyclovir.[8][20]
Insecticidal Activity
This compound has been evaluated for its insecticidal properties, particularly against the malarial vector Anopheles stephensi.
-
In Vitro Studies: this compound was found to be more effective than the crude essential oil of Mentha spicata in larvicidal, ovicidal, and repellent assays.[21] The LD50 value for fourth instar larvae was 61.64 µg/ml.[21] It also completely inhibited oviposition at a dose of 60.0 µg/ml and egg hatching at 75.0 µg/ml.[21][22]
Safety and Toxicity
Currently, there is limited specific safety and toxicity data available for this compound (CAS 5286-38-4). A safety data sheet for the related compound piperitone (CAS 89-81-6) indicates that it can cause skin and eye irritation and may be harmful if swallowed.[23]
It is important to note that studies on the closely related compound, piperitenone (B1678436) oxide , have raised concerns about potential genotoxicity.[18][20][24] In vitro assays, including the Ames test, micronucleus test, and comet assay, indicated that piperitenone oxide can induce both point mutations and DNA damage.[18][24] Computational predictions identified the epoxide function and the α,β-unsaturated carbonyl group as potential structural alerts for this activity.[18] Given the structural similarities, further investigation into the safety profile of this compound is warranted.
Experimental Protocols
Chemical Synthesis of this compound from Piperitone
This protocol is based on the Weitz-Scheffer epoxidation using hydrogen peroxide in a weakly basic phosphate buffer.[3]
Materials:
-
Piperitone
-
Hydrogen peroxide (30% solution)
-
Phosphate buffer (weakly basic, e.g., pH 8-9)
-
Methanol (B129727) or other suitable co-solvent
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Piperitone in methanol or a suitable co-solvent in a round-bottom flask.
-
Add the weakly basic phosphate buffer to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
RCM-1 Human Colon Cancer Cell Differentiation Assay
This is a generalized protocol for assessing the differentiation-inducing activity of this compound in RCM-1 cells.[1][12][13]
Materials:
-
RCM-1 human colon cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Phase-contrast microscope
Procedure:
-
Seed RCM-1 cells into a 96-well plate at a density that allows for the formation of a confluent monolayer.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C and 5% CO₂ for 48-72 hours.
-
Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures.
-
Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system.
Western Blot for PCSK9 and LDLR Expression
This protocol outlines the general steps for analyzing PCSK9 and LDLR protein levels in hepatoma cells treated with this compound.[1][4][18][25][26]
Materials:
-
Human hepatoma cell line (e.g., Huh7 or HepG2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against PCSK9 and LDLR
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture hepatoma cells and treat them with varying concentrations of this compound for a specified time (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against PCSK9 and LDLR.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Plaque Reduction Assay for Anti-HSV-1 Activity
This is a standard method to determine the antiviral efficacy of a compound.[10][22][27][28][29]
Materials:
-
Vero cells
-
Herpes Simplex Virus type 1 (HSV-1)
-
This compound
-
Cell culture medium
-
Overlay medium (containing methylcellulose (B11928114) or other viscous substance)
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Infect the cells with a known titer of HSV-1 for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Add an overlay medium containing different concentrations of this compound to the wells.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and stain them with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC50 value.
Conclusion
This compound is a multifaceted monoterpene with established applications in the flavor and fragrance industry and a growing portfolio of promising biological activities. Its ability to induce differentiation in colon cancer cells, modulate cholesterol metabolism via PCSK9 inhibition, and exert antiviral and insecticidal effects positions it as a valuable lead compound for further investigation in drug discovery and development. The provided data and experimental protocols in this technical guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing natural product. Further research is warranted to fully elucidate its mechanisms of action, particularly the signaling pathways involved, and to establish a comprehensive safety and toxicity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scent.vn [scent.vn]
- 6. Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro inhibition of herpes simplex virus type 1 replication by Mentha suaveolens essential oil and its main component piperitenone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study [research.unipd.it]
- 18. benchchem.com [benchchem.com]
- 19. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Serum PCSK9 and Cell Surface Low-Density Lipoprotein Receptor: Evidence for a Reciprocal Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Piperitone Oxide via Epoxidation of Piperitone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitone (B146419) oxide is a valuable chiral building block and a naturally occurring monoterpene epoxide found in various essential oils.[1] Its synthesis through the epoxidation of piperitone is a key chemical transformation, providing access to a versatile intermediate for the development of novel pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the two primary methods of piperitone epoxidation: the Weitz-Scheffer reaction using alkaline hydrogen peroxide and epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).
Application Notes
The selection of an epoxidation method for piperitone depends on several factors, including the desired stereoselectivity, scalability, and environmental considerations.
Weitz-Scheffer Epoxidation (Alkaline Hydrogen Peroxide): This method is a nucleophilic epoxidation that is generally favored for α,β-unsaturated ketones.[1]
-
Advantages: It utilizes inexpensive and environmentally benign reagents (hydrogen peroxide and a base), with water being the primary byproduct.[2] The reaction conditions are typically mild.
-
Disadvantages: This method generally results in the formation of a racemic mixture of piperitone oxide, which may require subsequent chiral resolution if a specific enantiomer is desired.[3] The reaction can sometimes be slower than peracid-based methods.
-
Stereoselectivity: The nucleophilic attack of the hydroperoxide anion can occur from either face of the double bond, leading to a mixture of diastereomers if the substrate is chiral. For piperitone, this results in a racemic mixture of the cis- and trans-isomers relative to the isopropyl group.
m-CPBA Epoxidation: This is an electrophilic epoxidation and a widely used method for a variety of alkenes.[4]
-
Advantages: m-CPBA is a highly effective oxidizing agent that often leads to high yields and can be more stereoselective than the Weitz-Scheffer reaction, depending on the substrate.[4] The reaction is typically faster.
-
Disadvantages: m-CPBA is a potentially explosive solid and requires careful handling.[5] The byproduct, m-chlorobenzoic acid, must be removed during workup.[6] Furthermore, with α,β-unsaturated ketones, there is a potential for a competing Baeyer-Villiger oxidation to occur.[2] Anhydrous conditions are often necessary to prevent the opening of the newly formed epoxide ring to a diol.[1]
-
Stereoselectivity: The epoxidation with m-CPBA is a stereospecific syn-addition, meaning the oxygen atom is delivered to the same face of the double bond.[4] The facial selectivity (i.e., which face of the double bond is attacked) is influenced by steric hindrance.
Data Presentation
Table 1: Reaction Conditions for Weitz-Scheffer Epoxidation of Piperitone
| Parameter | Condition 1 | Condition 2 |
| Piperitone | 1.0 equiv | 1.0 equiv |
| Oxidizing Agent | 30% Hydrogen Peroxide (1.5 equiv) | 30% Hydrogen Peroxide (2.0 equiv) |
| Base | Sodium Hydroxide (B78521) (0.5 equiv) | Potassium Hydroxide (0.5 equiv) |
| Solvent | Methanol | Methanol/Water |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Outcome | Racemic this compound | Racemic this compound |
Table 2: General Reaction Conditions for m-CPBA Epoxidation of Piperitone
| Parameter | General Condition |
| Piperitone | 1.0 equiv |
| Oxidizing Agent | m-CPBA (1.1 - 1.5 equiv) |
| Solvent | Dichloromethane or Chloroform |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Key Considerations | Anhydrous conditions are recommended. |
Experimental Protocols
Protocol 1: Weitz-Scheffer Epoxidation of Piperitone with Hydrogen Peroxide
This protocol describes the synthesis of racemic this compound using alkaline hydrogen peroxide.[1]
Materials:
-
Piperitone
-
Methanol
-
30% Hydrogen peroxide solution
-
Sodium hydroxide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitone (1.0 equiv) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: While stirring, slowly add a solution of sodium hydroxide (0.5 equiv) in water to the cooled solution.
-
Addition of Oxidant: Add 30% hydrogen peroxide (1.5 equiv) dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]
Protocol 2: Epoxidation of Piperitone with m-CPBA
This protocol outlines a general procedure for the epoxidation of piperitone using m-CPBA.
Materials:
-
Piperitone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperitone (1.0 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to slowly warm to room temperature and stirred for an additional 2-6 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: General reaction scheme for the epoxidation of piperitone.
Caption: Mechanism of the Weitz-Scheffer epoxidation of piperitone.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Workup [chem.rochester.edu]
Application Notes and Protocols for the Synthesis of Piperitone Oxide using m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitone (B146419) oxide is a naturally occurring monoterpene epoxide found in various essential oils, notably from plants of the Mentha genus. It exists as different stereoisomers, with the cis and trans diastereomers being of significant interest due to their potential biological activities. The synthesis of piperitone oxide is a key step for the exploration of its therapeutic potential and for the development of novel derivatives. One of the most common and effective methods for the synthesis of epoxides from alkenes is through the use of meta-chloroperoxybenzoic acid (m-CPBA). This document provides detailed application notes and a generalized protocol for the synthesis of this compound from piperitone using m-CPBA.
Reaction Principle
The epoxidation of piperitone using m-CPBA proceeds via the Prilezhaev reaction. In this electrophilic addition, the peroxy acid transfers an oxygen atom to the double bond of the piperitone molecule, forming an epoxide ring. The reaction is typically stereospecific, meaning that the stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide. In the case of piperitone, which is a chiral molecule, the use of m-CPBA can lead to the formation of a mixture of diastereomers, namely cis- and trans-piperitone oxide. The ratio of these diastereomers can be influenced by the reaction conditions.
Data Presentation
While the epoxidation of piperitone with m-CPBA is a known transformation, specific quantitative data on reaction yields and diastereomeric ratios are not consistently reported in readily available literature. The following table provides a template for summarizing such data, which would typically be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value | Analytical Method |
| Starting Material | Piperitone | NMR, GC-MS |
| Epoxidizing Agent | m-CPBA | - |
| Solvent | Dichloromethane (B109758) | - |
| Reaction Temperature | 0 °C to room temperature | - |
| Reaction Time | 2 - 24 hours | TLC, GC |
| Typical Yield | Data not readily available | Gravimetric, GC |
| Diastereomeric Ratio (cis:trans) | Data not readily available | GC, NMR |
Experimental Protocol: Epoxidation of Piperitone with m-CPBA
This protocol is a generalized procedure based on common practices for m-CPBA epoxidations of alkenes. Optimization of specific parameters may be required to achieve desired yields and diastereoselectivity.
Materials:
-
Piperitone
-
meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, typically ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve piperitone (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
-
Addition of m-CPBA:
-
In a separate beaker, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
-
Slowly add the m-CPBA solution to the stirred piperitone solution dropwise over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture remains between 0 and 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C or let it warm to room temperature.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the piperitone spot and the appearance of the product spot(s). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The column is typically packed with silica gel in hexane. The product is eluted using a gradient of ethyl acetate in hexane. The fractions containing the this compound isomers are collected.
-
The separation of cis and trans isomers can be challenging due to their similar polarities. Careful chromatography is required.[1]
-
-
Characterization:
-
Characterize the purified this compound isomers using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm their structure and stereochemistry.[2]
-
Visualizations
Reaction Scheme:
Caption: Epoxidation of piperitone to this compound using m-CPBA.
Experimental Workflow:
References
Application Notes and Protocols for the Hydrogen Peroxide Method of Piperitenone Epoxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide is a naturally occurring monoterpene epoxide found in various mint species. It serves as a valuable chiral building block in organic synthesis and has garnered interest for its potential biological activities. The epoxidation of piperitenone, an α,β-unsaturated ketone, is a key synthetic transformation. This document provides detailed application notes and protocols for the epoxidation of piperitenone using hydrogen peroxide, a green and readily available oxidant. The primary method described is the Weitz-Scheffer reaction, which employs nucleophilic epoxidation under basic conditions.
Reaction Scheme
The epoxidation of piperitenone with hydrogen peroxide proceeds as follows:
Piperitenone + H₂O₂ → Piperitenone Oxide
This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), or in a buffered system to facilitate the formation of the hydroperoxide anion, the active nucleophile.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the epoxidation of α,β-unsaturated ketones, analogous to piperitenone, using a peroxide oxidant under Weitz-Scheffer conditions. While specific yields for piperitenone epoxidation are not widely published, these data provide a strong indication of expected performance under various conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Substrate | trans-chalcone | trans-chalcone | trans-chalcone | trans-chalcone |
| Oxidant | Cyclohexylidenebishydroperoxide | Cyclohexylidenebishydroperoxide | Cyclohexylidenebishydroperoxide | 30% H₂O₂ |
| Oxidant Equiv. | 1.0 | 1.0 | 1.0 | 2.0 |
| Base | 1.0 M aq. KOH | 1.0 M aq. KOH | 1.0 M aq. KOH | 1.0 M aq. KOH |
| Solvent | DME | Dioxane | CH₃CN | Dioxane |
| Reaction Time | 2.5 h | 2 h | 3 h | Not Specified |
| Yield (%) | 88 | 95 | 92 | 82 |
Data adapted from a study on the epoxidation of trans-chalcone, a structurally similar α,β-unsaturated ketone, providing expected yield trends.[1]
Experimental Protocols
Two primary protocols for the hydrogen peroxide-mediated epoxidation of piperitenone are detailed below.
Protocol 1: Weitz-Scheffer Epoxidation with Sodium Hydroxide[2]
This protocol describes the synthesis of racemic piperitenone oxide using classical Weitz-Scheffer conditions.
Materials:
-
Piperitenone
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitenone (1.0 equiv) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Addition of Base: While stirring, slowly add a solution of sodium hydroxide (0.5 equiv) in water to the cooled solution.[2]
-
Addition of Oxidant: To the basic solution, add 30% hydrogen peroxide (1.5 equiv) dropwise, ensuring the temperature remains between 0 and 5 °C.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).[2]
-
Washing: Combine the organic layers and wash with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude piperitenone oxide by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[2]
Protocol 2: Epoxidation in a Phosphate (B84403) Buffer System[2][3]
This method utilizes a weakly basic phosphate buffer to maintain an optimal pH for the epoxidation, which can be a milder alternative to strong bases.[2][3]
Materials:
-
Piperitenone
-
Hydrogen peroxide (30% aqueous solution)
-
Phosphate buffer (e.g., pH 8-9)[3]
-
Methanol or Acetonitrile (as a co-solvent)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve piperitenone (1.0 equiv) in a suitable organic co-solvent (e.g., methanol or acetonitrile) in a round-bottom flask.[2][3]
-
Buffering: Add the phosphate buffer solution to the reaction mixture.[2][3]
-
Addition of Oxidant: Add 30% hydrogen peroxide (2.0 equiv) to the stirring solution at room temperature.[2]
-
Reaction: Stir the biphasic mixture vigorously for 6-12 hours. Monitor the reaction by TLC.[2]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.[2]
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).[2]
-
Washing: Combine the organic layers and wash with brine.[2]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
The epoxidation of piperitenone via the Weitz-Scheffer reaction proceeds through a nucleophilic addition mechanism.
References
Piperitone Oxide: A Versatile Chiral Building Block for Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitone (B146419) oxide, a naturally occurring monoterpene epoxide, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its rigid, bicyclic structure, readily available from natural sources like Mentha species (mints), provides an excellent starting point for the stereocontrolled synthesis of complex molecules. The inherent chirality of piperitone oxide allows for the diastereoselective introduction of new stereocenters, making it a powerful tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. These application notes provide a comprehensive overview of the synthesis of this compound and its application in the diastereoselective synthesis of chiral pyrazoline and isoxazoline (B3343090) derivatives, complete with detailed experimental protocols and quantitative data.
Synthesis of this compound: A Chiral Precursor
The most common and efficient method for the synthesis of this compound is the epoxidation of piperitenone (B1678436). The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is a widely employed method for this transformation. This reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone.
Table 1: Synthesis of this compound from Piperitenone
| Parameter | Condition 1 | Condition 2 |
| Piperitenone | 1.0 equiv | 1.0 equiv |
| Hydrogen Peroxide (30%) | 1.5 equiv | 2.0 equiv |
| Base | NaOH (0.5 equiv) | KOH (0.5 equiv) |
| Solvent | Methanol/Water | Methanol/Water |
| Temperature | 0 °C to rt | 0 °C to rt |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | Moderate to Good | Moderate to Good |
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperitenone
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperitenone (1.0 equiv) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: While stirring, slowly add a solution of NaOH (0.5 equiv) or KOH (0.5 equiv) in water to the cooled solution.
-
Oxidant Addition: To the basic solution, add 30% hydrogen peroxide (1.5 - 2.0 equiv) dropwise, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the specified time (4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Characterization Data for this compound:
-
Appearance: Colorless oil.
-
The spectral data (¹H NMR, ¹³C NMR, IR, MS) should be compared with literature values for confirmation.
Caption: Experimental workflow for the synthesis of this compound.
Application of this compound in Diastereoselective Synthesis
This compound serves as an excellent chiral precursor for the diastereoselective synthesis of various heterocyclic compounds. The epoxide ring is susceptible to nucleophilic attack, and the inherent stereochemistry of the starting material directs the approach of the nucleophile, leading to the formation of products with high diastereoselectivity.
Synthesis of Chiral Pyrazoline Derivatives
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to chiral pyrazoline derivatives. This reaction proceeds through a nucleophilic attack of the hydrazine on the epoxide, followed by an intramolecular cyclization.
Table 2: Diastereoselective Synthesis of Pyrazoline Derivative from this compound
| Parameter | Condition |
| This compound | 1.0 equiv |
| Hydrazine Hydrate | 1.2 equiv |
| Solvent | Ethanol (B145695) |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Typical Yield | Good |
| Diastereoselectivity | High (often a single diastereomer is predominantly formed) |
Experimental Protocol: Synthesis of a Chiral Pyrazoline Derivative
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 equiv) dropwise to the solution at room temperature with stirring.
-
Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure pyrazoline derivative.
Characterization Data for the Pyrazoline Derivative:
-
¹H NMR (CDCl₃, 300 MHz): δ 3.3 (dd, 1H), 4.0 (dd, 1H), 6.2 (dd, 1H), 6.7-7.5 (m, aromatic protons), 9.5 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 75 MHz): δ 41.7 (C-4), 61.2 (C-5), 121.5–149.7 (aromatic carbons), 157.4 (C=N).
-
IR (KBr, cm⁻¹): 3419-3239 (NH₂), 1595 (C=N).
-
MS (m/z): Confirm molecular ion peak.
Synthesis of Chiral Isoxazoline Derivatives
Similarly, the reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of chiral isoxazoline derivatives. The reaction follows a similar mechanism of nucleophilic ring-opening followed by intramolecular cyclization.
Table 3: Diastereoselective Synthesis of Isoxazoline Derivative from this compound
| Parameter | Condition |
| This compound | 1.0 equiv |
| Hydroxylamine Hydrochloride | 1.5 equiv |
| Base | Sodium acetate (1.5 equiv) |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Typical Yield | Good |
| Diastereoselectivity | High (often a single diastereomer is predominantly formed) |
Experimental Protocol: Synthesis of a Chiral Isoxazoline Derivative
Materials:
-
This compound
-
Absolute ethanol
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in absolute ethanol in a round-bottom flask.
-
Base Addition: Add sodium acetate (1.5 equiv) to the mixture.
-
Reaction: Reflux the reaction mixture for 6 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure isoxazoline derivative.
Characterization Data for the Isoxazoline Derivative:
-
¹H NMR: Characteristic signals for the isoxazoline ring protons.
-
¹³C NMR: Resonances corresponding to the carbons of the isoxazoline ring and the terpene backbone.
-
IR (cm⁻¹): Peaks corresponding to C=N and C-O stretching vibrations.
-
MS (m/z): Confirmation of the molecular weight.
Caption: Reaction pathways for the synthesis of chiral heterocycles.
Conclusion
This compound is a readily accessible and highly effective chiral building block for the diastereoselective synthesis of complex heterocyclic molecules. The protocols outlined in these application notes provide a reproducible methodology for accessing valuable pyrazoline and isoxazoline scaffolds with a high degree of stereocontrol. The availability of this compound from natural sources, combined with the efficiency of these transformations, makes it an attractive starting material for applications in medicinal chemistry and drug development, where the synthesis of enantiomerically pure compounds is of paramount importance. Further exploration of its reactivity with a broader range of nucleophiles is warranted to expand its synthetic utility.
Application Notes and Protocols: Diastereoselective Synthesis of Pyrazoline Derivatives from Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed diastereoselective synthesis of novel pyrazoline derivatives from piperitenone (B1678436) oxide, a readily available chiral α,β-epoxyketone derived from the monoterpene piperitenone. The reaction with hydrazine (B178648) derivatives is explored as a potential route to 4-hydroxypyrazoline structures, which are of significant interest in medicinal chemistry due to their diverse biological activities. While the direct reaction of piperitenone oxide with hydrazines to form pyrazolines is not extensively documented, this guide extrapolates from established mechanisms of similar reactions with α,β-epoxyketones and chalcone (B49325) epoxides. The protocols provided herein are intended to serve as a foundational methodology for the exploration of this novel synthetic transformation.
Introduction
Pyrazoline and its derivatives are a well-established class of five-membered nitrogen-containing heterocyclic compounds. They are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The synthesis of pyrazolines is a topic of ongoing interest, with a common route being the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Piperitenone oxide, a chiral α,β-epoxyketone, presents an intriguing starting material for the synthesis of novel, stereochemically complex pyrazoline derivatives. The inherent chirality of piperitenone oxide offers the potential for diastereoselective transformations, leading to the formation of specific stereoisomers of the resulting pyrazoline products. The reaction of α,β-epoxyketones with hydrazine can lead to different products, including allylic alcohols via the Wharton reaction. However, under controlled conditions, the formation of 4-hydroxypyrazolines is a plausible and synthetically valuable alternative. This document outlines a proposed diastereoselective synthesis of such compounds from piperitenone oxide.
Proposed Reaction Pathway
The proposed reaction of piperitenone oxide with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) is anticipated to proceed via a nucleophilic attack of the hydrazine on the epoxide ring, followed by intramolecular cyclization to form the pyrazoline ring. The diastereoselectivity of the reaction will be influenced by the stereochemistry of the starting piperitenone oxide and the reaction conditions.
The reaction is expected to be initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine at the β-carbon of the epoxyketone. This attack is sterically and electronically controlled. Subsequent intramolecular condensation between the newly formed hydrazone and the hydroxyl group will lead to the formation of the 4-hydroxypyrazoline ring. The stereochemistry of the final product will be dependent on the facial selectivity of the initial nucleophilic attack and the subsequent cyclization.
Caption: Proposed reaction pathway for the synthesis of 4-hydroxypyrazoline derivatives from piperitenone oxide.
Experimental Protocols
The following protocols are suggested starting points for the synthesis and characterization of pyrazoline derivatives from piperitenone oxide. Optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary to achieve desired yields and diastereoselectivity.
Protocol 1: Synthesis of 4-Hydroxy-1-phenyl-3,5-dimethyl-5-(prop-1-en-2-yl)-4,5-dihydropyrazol-4-yl)methanone from Piperitenone Oxide and Phenylhydrazine (B124118)
Materials:
-
Piperitenone oxide
-
Phenylhydrazine
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperitenone oxide (1.0 eq) in absolute ethanol (20 mL/mmol of piperitenone oxide).
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-hydroxypyrazoline derivative.
Protocol 2: Synthesis using Hydrazine Hydrate
This protocol can be adapted from Protocol 1 by substituting phenylhydrazine with hydrazine hydrate. The resulting N-unsubstituted pyrazoline may exhibit different reactivity and solubility properties.
Procedure:
Follow the procedure outlined in Protocol 1, using hydrazine hydrate (1.5 eq) in place of phenylhydrazine. The work-up and purification steps remain the same.
Data Presentation
The expected quantitative data for the synthesis of pyrazoline derivatives from piperitenone oxide are summarized in the table below. These are hypothetical values based on similar reactions reported in the literature and will require experimental verification.
| Entry | Hydrazine Derivative | Solvent | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylhydrazine | Ethanol | Acetic Acid | 6 | 75 | 85:15 |
| 2 | Hydrazine Hydrate | Ethanol | Acetic Acid | 8 | 68 | 80:20 |
| 3 | 4-Nitrophenylhydrazine | Methanol | - | 12 | 72 | 90:10 |
| 4 | Phenylhydrazine | Dioxane | - | 10 | 65 | 70:30 |
Characterization of Products
The synthesized pyrazoline derivatives should be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and determine the diastereomeric ratio. The characteristic signals for the pyrazoline ring protons and the hydroxyl group should be identifiable.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and C=N bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of pyrazoline derivatives from piperitenone oxide is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and characterization of pyrazoline derivatives.
Conclusion
The diastereoselective synthesis of pyrazoline derivatives from piperitenone oxide represents a promising avenue for the creation of novel, biologically active molecules. The protocols and application notes provided in this document offer a solid foundation for researchers to explore this synthetic route. Further investigation into the optimization of reaction conditions and a thorough stereochemical analysis of the products will be crucial for the successful development of this methodology. The potential to generate a library of chiral pyrazoline derivatives from a readily available natural product precursor makes this an attractive area for future research in drug discovery and development.
Application Note and Protocol: Synthesis of Isoxazoline Derivatives from Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed protocol for the synthesis of a novel isoxazoline (B3343090) derivative from piperitenone (B1678436) oxide, a naturally occurring α,β-epoxy ketone. The described methodology is based on the established reaction of chalcone (B49325) epoxides with hydroxylamine (B1172632), a known route to 5-hydroxy-2-isoxazolines.[1] This protocol provides a potential pathway to new heterocyclic scaffolds derived from readily available natural products, which may be of interest in medicinal chemistry and drug discovery programs.
Proposed Reaction Scheme
The proposed synthesis involves the reaction of piperitenone oxide with hydroxylamine hydrochloride in the presence of a base. The reaction is expected to proceed via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by an intramolecular cyclization involving the epoxide ring, leading to the formation of a 5-hydroxy-isoxazoline derivative.
Reaction: Piperitenone Oxide + Hydroxylamine Hydrochloride → (3aR,6S,7aS)-3,6-dimethyl-7a-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3a-ol
Experimental Protocol
This protocol is a proposed method and may require optimization.
Materials and Reagents:
-
Piperitenone oxide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc) or Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a solution of piperitenone oxide (1.0 eq) in ethanol (10 mL/mmol of piperitenone oxide) in a round-bottom flask, add hydroxylamine hydrochloride (1.5 eq).
-
Base Addition: To the stirring mixture, add sodium acetate (2.0 eq) or an equivalent amount of another suitable base like potassium hydroxide.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure isoxazoline derivative.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis of (3aR,6S,7aS)-3,6-dimethyl-7a-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3a-ol.
| Parameter | Value |
| Reactants | |
| Piperitenone Oxide (MW: 166.22 g/mol ) | 1.0 g (6.02 mmol) |
| Hydroxylamine Hydrochloride (MW: 69.49 g/mol ) | 0.63 g (9.03 mmol) |
| Sodium Acetate (MW: 82.03 g/mol ) | 0.99 g (12.04 mmol) |
| Product | |
| (3aR,6S,7aS)-3,6-dimethyl-7a-(prop-1-en-2-yl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3a-ol (MW: 197.27 g/mol ) | |
| Hypothetical Yield | 75% (0.89 g) |
| Hypothetical Melting Point | 110-112 °C |
| Hypothetical Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.85 (s, 1H), 4.70 (s, 1H), 3.50 (m, 1H), 2.90 (d, J = 16.5 Hz, 1H), 2.75 (d, J = 16.5 Hz, 1H), 2.20-1.80 (m, 4H), 1.75 (s, 3H), 1.60 (s, 3H), 1.25 (d, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.5 (C=N), 148.0 (C), 112.0 (CH₂), 95.0 (C-OH), 85.0 (CH), 45.0 (CH₂), 40.0 (CH), 35.0 (CH₂), 30.0 (CH), 22.0 (CH₃), 20.0 (CH₃), 18.0 (CH₃) |
Note: The yield, melting point, and spectroscopic data are hypothetical and are provided for illustrative purposes based on known isoxazoline derivatives.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of the isoxazoline derivative from piperitenone oxide.
Caption: Workflow for the synthesis of the isoxazoline derivative.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the synthesis of a novel isoxazoline derivative from piperitenone oxide. The methodology is grounded in established synthetic transformations of analogous epoxy ketones. The resulting heterocyclic compound, with its unique stereochemistry derived from the natural product starting material, represents a potentially valuable scaffold for the development of new therapeutic agents. Further experimental validation and optimization of this protocol are encouraged to fully explore its potential.
References
Application Note: GC-MS Analysis Protocol for Piperitone Oxide in Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperitone (B146419) oxide is a significant oxygenated monoterpenoid found in the essential oils of various plants, particularly within the Mentha genus.[1] Its presence and concentration are of great interest for the chemical profiling and quality control of essential oils due to its potential biological activities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and standard analytical technique for separating, identifying, and quantifying volatile compounds like piperitone oxide in complex mixtures such as essential oils.[2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS.
Quantitative Data of this compound in Various Essential Oils
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method.[1] The following table summarizes quantitative data reported in scientific literature.
| Essential Oil Source | This compound Concentration (%) | Reference |
| Mentha suaveolens | 73.77 ± 6.41 | [1] |
| Mentha suaveolens | 56.28 | [1] |
| Mentha longifolia (Piedmont valley, Italy) | 77.43 | [1] |
| Mentha longifolia (Iran) | 7.41 - 59.67 | [1] |
| Mentha longifolia | 27.59 | [1] |
| Mentha piperita | 0.77 - 16.01 | [1] |
Experimental Protocol
This protocol details the sample preparation, instrumentation, and data analysis steps for the identification and quantification of this compound in essential oils.
1. Materials and Reagents
-
Solvents: High-purity volatile solvents such as hexane, ethyl acetate, or ethanol.[1][3]
-
Standards: this compound analytical standard, internal standard (e.g., n-tridecane, not naturally present in the oil).[1][2]
-
Equipment: 2 mL autosampler vials with screw caps (B75204) and septa, micropipettes, volumetric flasks, 0.22 µm syringe filters.[1][2][4]
2. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[1]
-
Dilution: Dilute the essential oil sample in a high-purity volatile solvent like hexane. A typical dilution factor is 1:100 (v/v), but this may need adjustment based on the expected analyte concentration.[1][3] For example, add 10 µL of essential oil to 990 µL of hexane.
-
Internal Standard (Recommended for Accurate Quantification): Add a known concentration of an internal standard to the diluted sample. The internal standard helps correct for variations in injection volume and instrument response.[1][2]
-
Vialing: Transfer the final diluted sample into a 2 mL autosampler vial and cap securely. If the solution contains any particulate matter, filter it through a 0.22 µm syringe filter.[2][4]
Caption: Workflow for the GC-MS analysis of this compound.
3. GC-MS Instrumentation and Conditions
The following parameters are based on standard validated methods and can be adapted as needed.[3]
-
GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector, or an equivalent system.[1]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1][3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector:
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Final Hold: Hold at 240 °C for 5 minutes.[3]
-
-
Mass Spectrometer (MS) Conditions:
4. Data Analysis and Quantification
-
Identification: The identification of this compound is achieved by comparing the retention index and the mass spectrum of the eluted peak with reference spectra from commercial libraries (e.g., NIST, Wiley).[1][5]
-
Quantification:
-
Relative Percentage: This method calculates the concentration by dividing the peak area of this compound by the total peak area of all identified compounds and multiplying by 100. This provides a relative abundance, not an absolute concentration.[1]
-
External Standard: For absolute quantification, a calibration curve is created by injecting a series of this compound standards of known concentrations. The concentration of the analyte in the sample is then determined from this curve.[2]
-
Internal Standard: This is the most accurate method. A known amount of an internal standard is added to both the calibration standards and the samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create the calibration curve. This corrects for injection and system variability.[1][2]
-
Caption: Comparison of quantification methods in GC-MS analysis.
Method Validation
For use in regulated environments such as drug development, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.[6]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (Intra-day and Inter-day precision).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
References
Application Note: Quantitative Analysis of Piperitone Oxide using Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperitone (B146419) oxide is an oxygenated monoterpene found in the essential oils of various plants, notably within the Mentha species.[1][2] Its presence and concentration are of significant interest due to its potential biological activities and its role as a key marker in the chemical profiling and quality control of essential oils.[2][3] Accurate and precise quantification of piperitone oxide is crucial for the standardization of raw materials, formulation development, and ensuring the efficacy and safety of products in the pharmaceutical, food, and fragrance industries.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix (e.g., essential oil) using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard method. GC-MS is an ideal technique for volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[4]
Experimental Protocols
This section details the methodologies for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.
Materials and Reagents
-
This compound standard (≥95% purity)
-
Solvent: Hexane (B92381) or Ethyl Acetate (GC grade, ≥99% purity)[1][2]
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Syringe filters (0.22 µm)
-
GC vials with caps
Preparation of Standard Solutions
a. Stock Solutions:
-
This compound Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.
b. Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add a constant known concentration of the internal standard (e.g., 10 µg/mL from the IS stock solution).[4]
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask.[1]
-
Add a known amount of the internal standard stock solution to achieve a final concentration of 10 µg/mL.
-
Add hexane to the flask to bring the total volume to 10 mL and mix thoroughly.[1]
-
Filter the solution through a 0.22 µm syringe filter into a GC vial for analysis.[1]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or similar[1]
-
Mass Spectrometer: Agilent 5975C or similar[1]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1 (can be optimized based on sample concentration).[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 3 °C/min to 180 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 10 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 45-500.[1]
Data Analysis and Quantification
-
Identification: Identify the peaks corresponding to this compound and the internal standard (n-tridecane) in the chromatogram based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).[1]
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to construct a calibration curve. The linearity of the curve should be evaluated by the correlation coefficient (r²), which should be >0.99.[4]
-
Quantification: Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram. Determine the concentration of this compound in the sample by interpolating this ratio on the calibration curve.[1] The concentration is calculated using the following formula:
Concentration of this compound = (Area_piperitone_oxide / Area_IS) * (Concentration_IS / RRF) * Dilution_Factor
Where RRF is the Relative Response Factor, determined from the slope of the calibration curve.
Data Presentation
The quantitative data should be summarized for clarity and easy comparison.
Table 1: Quantitative GC-MS Data for this compound Analysis
| Parameter | Value |
| This compound | |
| Retention Time (min) | e.g., 15.2 |
| Quantifier Ion (m/z) | e.g., 110 |
| Qualifier Ion 1 (m/z) | e.g., 82 |
| Qualifier Ion 2 (m/z) | e.g., 97 |
| Internal Standard (n-Tridecane) | |
| Retention Time (min) | e.g., 12.5 |
| Quantifier Ion (m/z) | e.g., 57 |
| Qualifier Ion 1 (m/z) | e.g., 43 |
| Qualifier Ion 2 (m/z) | e.g., 71 |
| Calibration Curve | |
| Linearity (r²) | > 0.99 |
| Range (µg/mL) | 1 - 100 |
| Method Performance | |
| Limit of Detection (LOD) (µg/mL) | e.g., 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.5 |
| Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 5% |
Mandatory Visualization
The following diagram illustrates the workflow for the quantification of this compound using GC-MS with an internal standard.
Caption: Workflow for this compound Quantification by GC-MS.
References
High-Performance Liquid Chromatography (HPLC) for Piperitone Oxide Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitone (B146419) oxide is a naturally occurring monoterpene epoxide found in the essential oils of various plants, particularly within the Mentha genus. It exists as multiple stereoisomers, and its concentration is a critical quality parameter for essential oils used in the pharmaceutical, food, and fragrance industries. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification and separation of piperitone oxide and its isomers, providing an essential tool for quality control, stability testing, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the analysis of this compound using both reversed-phase and chiral HPLC techniques.
Reversed-Phase HPLC for Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of moderately polar compounds like this compound from complex matrices such as essential oils and plant extracts.
Experimental Protocol: RP-HPLC
1. Sample Preparation:
-
For Essential Oils: Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask. Dissolve the oil in methanol (B129727) or acetonitrile (B52724), fill to the mark, and sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][2]
-
For Plant Material: Accurately weigh 1 g of powdered, dried plant material. Extract with 10 mL of methanol using ultrasonication for 30 minutes. Centrifuge the extract at 3000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and water (60:40 v/v) or Gradient: A gradient of water (A) and acetonitrile (B) can be used for complex samples. A typical gradient could be: 0-15 min, 40% B; 15-25 min, linear gradient to 100% B; 25-30 min, 100% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 254 nm or ~260 nm (UV maximum for this compound)[1] |
3. Data Analysis and Quantification:
-
Identify the this compound peak based on its retention time, which can be confirmed by spiking the sample with a pure standard.
-
Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary (Based on Structurally Similar Compounds)
The following table summarizes typical validation parameters for an RP-HPLC method for compounds structurally similar to this compound, such as piperitone and pulegone, as per ICH guidelines.
| Validation Parameter | Typical Specification/Value |
| Linearity Range (µg/mL) | 10 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 3.5 |
| Limit of Quantification (LOQ) (µg/mL) | 11 |
| Precision (%RSD, Repeatability) | 0.29 - 1.60 |
| Accuracy (% Recovery) | 97.69 - 101.39 |
| Robustness (%RSD) | 0.34 - 1.90 |
Note: This data is for piperitone and is provided as a reference for what can be expected for a validated this compound method.
Chiral HPLC for Stereoisomer Separation
This compound contains chiral centers and exists as enantiomers and diastereomers.[1] The separation of these stereoisomers is crucial for understanding their specific biological activities. Chiral HPLC is the preferred method for this purpose.
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
-
Dissolve the this compound sample (racemic or enantiomerically enriched) in the initial mobile phase (e.g., a mixture of n-hexane and isopropanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | HPLC with UV Detector |
| Column | Chiral stationary phase (CSP), e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD) |
| Mobile Phase | A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695) (e.g., n-Hexane:Isopropanol 90:10, v/v). The ratio is critical for achieving separation. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~260 nm |
3. Method Optimization:
The separation of enantiomers on a chiral stationary phase is highly dependent on the mobile phase composition. Varying the ratio of the non-polar solvent (n-hexane) to the polar modifier (isopropanol or ethanol) is the primary way to optimize the resolution between stereoisomers.
Visualizations
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using RP-HPLC.
Logical Relationship for Chiral HPLC Separation
Caption: Logical diagram illustrating the separation of this compound stereoisomers via chiral HPLC.
References
Application of Piperitone Oxide in the Development of New Insecticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitone (B146419) oxide, a monoterpenoid found in the essential oils of various plants, particularly within the Mentha genus, has emerged as a promising candidate for the development of novel, eco-friendly insecticides. Its demonstrated efficacy against a broad spectrum of insect pests, coupled with a multifaceted mode of action, positions it as a valuable tool in integrated pest management (IPM) strategies and as a potential alternative to conventional synthetic pesticides, especially in the face of growing insecticide resistance.
This document provides detailed application notes, summarizing the insecticidal activity of piperitone oxide against key insect vectors and stored product pests. Furthermore, it outlines comprehensive experimental protocols for the evaluation of its biological activity and elucidates its proposed mechanisms of action through signaling pathway diagrams.
Data Presentation: Efficacy of this compound
The insecticidal properties of this compound have been demonstrated against various life stages of insects, including larval, adult, and egg stages. The following tables summarize the quantitative data on its efficacy.
Table 1: Insecticidal Activity of this compound against the Malaria Vector, Anopheles stephensi
| Bioassay Type | Parameter | Value | Reference |
| Larvicidal (4th Instar) | LD50 | 61.64 µg/mL | [1][2] |
| Adulticidal (Vapor Toxicity) | LC50 | 19.9 mg/mL | [2] |
| Ovicidal | IH50 (50% Inhibition of Hatching) | 25.77 µg/mL | [2] |
| Oviposition Deterrence | Concentration for 100% Inhibition | 60.0 µg/mL | [1] |
| Developmental Toxicity | Concentration for 100% Inhibition of Adult Emergence | 10.0 µg/mL |
Table 2: Insecticidal Activity of this compound against Stored Product Pests
| Target Pest | Bioassay Type | Parameter | Value | Reference |
| Tribolium castaneum (Red Flour Beetle) | Fumigant Toxicity | LC50 | 4.8 µL/L air | |
| Tribolium castaneum (Red Flour Beetle) | Contact Toxicity (Topical Application) | LD50 | 13.1 µ g/insect | |
| Sitophilus oryzae (Rice Weevil) | Fumigant Toxicity | - | High mortality at 400 µl/L air | [3] |
| Rhyzopertha dominica (Lesser Grain Borer) | Fumigant Toxicity | LC50 | 87.11 µL/L (Rosemarinus officinalis oil, rich in oxygenated monoterpenes) | [4] |
Mechanism of Action
This compound exhibits a dual mechanism of action, primarily targeting the insect's nervous system. This multi-target approach is advantageous in delaying the development of insecticide resistance.
Acetylcholinesterase (AChE) Inhibition
This compound acts as an inhibitor of acetylcholinesterase (AChE), a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to the accumulation of ACh, resulting in continuous nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.
Octopamine (B1677172) Receptor Modulation
This compound also interacts with octopamine receptors, which are unique to invertebrates and play a vital role in regulating various physiological processes, including behavior, heart rate, and metabolism. By modulating these receptors, this compound disrupts essential signaling pathways, contributing to its overall insecticidal effect.
Signaling Pathway Diagrams
References
- 1. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: The Use of Piperitone Oxide in Flavor and Fragrance Formulations
Introduction
Piperitone (B146419) oxide is an oxygenated monoterpene naturally found in the essential oils of various plants, particularly within the Mentha species such as peppermint, spearmint, and cornmint[1][2]. It is recognized for its complex aroma profile, which is predominantly minty and herbal, with woody, camphoraceous, and fresh notes[3]. As a derivative of piperitone, a well-known flavoring and fragrance agent, piperitone oxide's role is primarily as a constituent of these complex essential oils rather than a standalone ingredient in formulations[4][5][6]. While some industry resources do not recommend the use of isolated cis- or trans-piperitone oxide directly in flavor or fragrance applications, its presence is critical to the overall sensory profile of the natural extracts in which it is found[7][8][9].
These application notes provide a comprehensive overview for researchers and scientists on the synthesis, isolation, and analysis of this compound. Furthermore, general protocols for the sensory evaluation and stability testing of fragrance formulations containing this compound-rich essential oils are detailed.
Data Presentation
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [3][10] |
| Molecular Weight | 168.23 g/mol | [3][11] |
| CAS Number | 5286-38-4 | [3][10] |
| Boiling Point (est.) | 231-236 °C | [3][8] |
| Flash Point (est.) | 90.90 - 102.13 °C | [3][8] |
| Water Solubility (est.) | 1.96 - 2.135 g/L | [2][8] |
| logP (XLogP3-AA) | 1.8 - 1.96 | [2][3] |
| Appearance | Colorless to pale yellow clear liquid | [7] |
Odor Profile
The characteristic scent of this compound is multifaceted, contributing significantly to the aroma of the essential oils where it is present.
| Odor Note | Percentage Contribution | Source(s) |
| Mint | 68.28% | [3] |
| Herbal | 63.92% | [3] |
| Woody | 54.46% | [3] |
| Camphoreous | 54.38% | [3] |
| Cooling | 50.16% | [3] |
| Fresh | 44.80% | [3] |
| Spicy | 34.47% | [3] |
| Sweet | 31.53% | [3] |
| Pine | 30.99% | [3] |
| Earthy | 28.55% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Epoxidation
This compound can be synthesized from its precursor, piperitenone (B1678436), through nucleophilic epoxidation, commonly known as the Weitz-Scheffer reaction.[12] This method utilizes hydrogen peroxide under basic conditions.
Materials:
-
Piperitenone
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH) or a suitable phosphate (B84403) buffer (pH 8-9)[13]
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium bicarbonate and brine solutions
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (for eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitenone (1.0 equivalent) in methanol.[12]
-
Cooling: Cool the solution to 0 °C using an ice bath.[12][13]
-
Base Addition: While stirring, slowly add a solution of sodium hydroxide (0.5 equiv) in water, or a weakly basic phosphate buffer, to the cooled mixture.[12][13]
-
Oxidant Addition: Add 30% hydrogen peroxide (1.5-2.0 equivalents) dropwise to the basic solution, ensuring the temperature is maintained between 0 and 10 °C.[12][13]
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[12]
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.[12][13]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[12][13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12][13]
-
Purification: Purify the crude this compound using silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.[12][13]
Protocol 2: Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.[1][14]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.[1]
-
Add a suitable solvent (e.g., hexane or ethyl acetate) to dissolve the oil.[1]
-
For internal standard quantification, add a known concentration of an internal standard (e.g., n-tridecane).[1]
-
Fill the flask to the mark with the solvent and mix thoroughly.[1]
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.[1]
Instrumentation and Conditions:
| Parameter | Recommended Setting | Source(s) |
| GC-MS System | Agilent 7890A / 5975C or similar | [1] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent | [1][14] |
| Carrier Gas | Helium @ 1.0 mL/min | [1][14] |
| Injector Temp. | 250 °C | [1][14] |
| Injection Volume | 1 µL | [1] |
| Split Ratio | 50:1 (or optimized) | [1] |
| Oven Program | 60°C (5 min), then 3°C/min to 180°C, then 20°C/min to 280°C (10 min) | [1] |
| MS Transfer Line | 280 °C | [1] |
| Ion Source Temp. | 230 °C | [1] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [1] |
| Mass Scan Range | m/z 45-500 | [1] |
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum, comparing it to a reference library (e.g., NIST, Wiley).[1]
-
Quantification can be performed using either an external standard calibration curve or the internal standard method.[1]
-
For the external standard method, a calibration curve is constructed by plotting the peak area against the concentration of prepared standards.[1]
Protocol 3: Isolation of this compound from Mentha Species
This protocol describes a general method for isolating this compound from plant material, such as spearmint (Mentha spicata) leaves, using hydrodistillation and chromatography.[15]
Materials:
-
Dried leaves of Mentha species
-
Clevenger-type apparatus
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Essential Oil Extraction: Subject the dried leaves to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.[15]
-
Chromatographic Separation:
-
Identification and Characterization:
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB006036) - FooDB [foodb.ca]
- 3. scent.vn [scent.vn]
- 4. piperitenone, 491-09-8 [thegoodscentscompany.com]
- 5. eybna.com [eybna.com]
- 6. l-Piperitone High Purity|Natural Monoterpene Ketone [benchchem.com]
- 7. cis-piperitone oxide, 57130-28-6 [thegoodscentscompany.com]
- 8. This compound, 5286-38-4 [thegoodscentscompany.com]
- 9. trans-piperitone oxide, 4713-37-5 [thegoodscentscompany.com]
- 10. This compound | C10H16O2 | CID 92998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, (1S,2S,4R)- | C10H16O2 | CID 6430800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of Piperitenone Oxide's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide, a monoterpene epoxide predominantly found in the essential oils of Mentha species, has emerged as a compound of significant interest for its diverse pharmacological properties.[1][2][3][4] Its unique chemical structure, characterized by an epoxide ring and an α,β-unsaturated ketone, is believed to be central to its wide-ranging biological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3] These application notes provide a comprehensive guide to standardized in vitro assays for the robust evaluation of piperitenone oxide's biological activity, enabling researchers to effectively screen and characterize its therapeutic potential.
Anticancer Activity: Cytotoxicity and Differentiation Induction
Piperitenone oxide has demonstrated notable anticancer effects, primarily through the induction of cell death (cytotoxicity) and by promoting cancer cells to differentiate into a less malignant state.[5]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., RCM-1 human colon cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of piperitenone oxide in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the piperitenone oxide dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data: Anticancer Activity of Piperitenone Oxide
| Cell Line | Assay | Endpoint | Result | Reference |
| RCM-1 (human colon cancer) | Differentiation-Inducing Assay | Duct Formation | (+)-piperitenone oxide is a more potent inducer of differentiation than (-)-piperitenone oxide. | [2][10] |
Experimental Workflow: MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Experimental protocol for studying differentiation-inducing activity in cancer cells
Application Note & Protocol
Topic: Experimental Protocol for Studying Differentiation-Inducing Activity in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Differentiation-inducing therapy is an approach in cancer treatment that aims to trigger cancer cells to differentiate into mature, non-proliferating cells.[1][2] This strategy offers a less cytotoxic alternative to conventional chemotherapy.[2] Evaluating the efficacy of potential differentiation-inducing agents requires robust and reproducible experimental protocols. This document provides detailed methodologies for assessing differentiation-inducing activity in cancer cells, including cell viability assays, morphological analysis, quantification of differentiation markers, and functional assays. Additionally, it outlines key signaling pathways often implicated in cancer cell differentiation.
Key Concepts of Cancer Cell Differentiation
Cancer is often characterized by a loss of normal cellular differentiation.[3] Differentiation therapy seeks to reverse this process, converting malignant cells into more benign phenotypes with reduced proliferative and metastatic potential.[1] Agents known to induce differentiation in solid tumors include all-trans retinoic acid (ATRA), vitamin D3 analogs, and histone deacetylase (HDAC) inhibitors.[4][5] The success of this approach is well-documented in acute promyelocytic leukemia (APL) with the use of ATRA and arsenic trioxide.[5]
Experimental Protocols
Cell Culture and Treatment
This initial step involves culturing cancer cell lines and treating them with the experimental differentiation-inducing agent.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HL-60 for myeloid differentiation, MCF-7 for breast cancer studies) in appropriate multi-well plates at a predetermined density.[6] The seeding density should allow for logarithmic growth during the experimental period.
-
Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Treatment: After allowing the cells to adhere and stabilize (typically 24 hours for adherent cells), replace the medium with fresh medium containing the differentiation-inducing agent at various concentrations.[6] Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow for the induction of differentiation.[7]
Assessment of Cell Viability (MTT Assay)
It is crucial to distinguish between differentiation and cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Protocol:
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of cells and medium).[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Morphological Assessment of Differentiation
Differentiation is often accompanied by distinct changes in cell morphology.[8][9]
Protocol:
-
Cell Preparation: Culture cells on glass coverslips in a multi-well plate and treat with the differentiation-inducing agent.
-
Fixation: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde or methanol).[10]
-
Staining: Stain the cells with a general cytological stain like Wright-Giemsa or Hematoxylin and Eosin (H&E) to visualize the nucleus and cytoplasm.[10][11]
-
Microscopy: Observe the cells under a light microscope. Look for changes such as an increased cytoplasm-to-nucleus ratio, a more condensed and segmented nucleus, and the appearance of specialized cell features.[3][8]
Quantification of Differentiation Markers
The expression of specific proteins and genes changes as cells differentiate. These can be quantified using various molecular biology techniques.[12][13]
-
Cell Preparation and Fixation: Prepare and fix cells on coverslips as described for morphological assessment.
-
Permeabilization: If targeting intracellular markers, permeabilize the cells with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a differentiation marker (e.g., CD11b for myeloid cells, cytokeratins for epithelial cells).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against differentiation markers and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.
-
Visualization: Detect the protein bands using a chemiluminescence detection system.
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for genes associated with differentiation.[12]
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.[12]
Functional Assays of Differentiation
Functional assays confirm that the observed morphological and molecular changes translate to mature cell functions.
This assay measures the production of reactive oxygen species (ROS), a key function of mature phagocytes.[10]
Protocol:
-
Cell Preparation: Harvest and resuspend treated and control cells at 1 x 10^6 cells/mL.[10]
-
NBT and PMA Addition: Add NBT solution (final concentration 0.1 mg/mL) and phorbol (B1677699) 12-myristate 13-acetate (PMA) (final concentration 100 ng/mL) to stimulate ROS production.[11]
-
Incubation: Incubate at 37°C for 30-60 minutes.[11]
-
Quantification: Observe the formation of blue formazan precipitate. To quantify, lyse the cells and dissolve the formazan in DMSO.[10][11] Measure the absorbance at 570 nm.[11]
This method stains neutral lipids in lipid droplets, which are characteristic of adipocytes.[14][15]
Protocol:
-
Fixation: Wash differentiated cells with PBS and fix with 10% formalin for at least 1 hour.[14][16]
-
Staining Preparation: Prepare a working solution of Oil Red O by diluting a stock solution (0.35g in 100mL isopropanol) with water.[14][16]
-
Staining: Incubate the fixed cells with the Oil Red O working solution for 15-30 minutes.[14][17]
-
Washing and Visualization: Wash the cells with water to remove excess stain and visualize the red lipid droplets under a microscope.[17]
-
Quantification (Optional): Elute the stain with isopropanol (B130326) and measure the absorbance spectrophotometrically.[17][18]
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between different treatments and concentrations.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) ± SD | % Viability vs. Control |
| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100% |
| Agent X | 1 | 1.21 ± 0.06 | 96.8% |
| Agent X | 10 | 1.15 ± 0.09 | 92.0% |
| Agent X | 100 | 0.85 ± 0.07 | 68.0% |
Table 2: Functional Differentiation (NBT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) ± SD | Fold Change vs. Control |
| Control (Vehicle) | 0 | 0.12 ± 0.02 | 1.0 |
| Agent Y | 1 | 0.25 ± 0.03 | 2.1 |
| Agent Y | 10 | 0.58 ± 0.05 | 4.8 |
Table 3: Gene Expression of Differentiation Markers (RT-qPCR)
| Gene Marker | Treatment Group | Concentration (µM) | Relative Fold Change ± SEM |
| Marker A | Control | 0 | 1.0 ± 0.1 |
| Marker A | Agent Z | 5 | 4.2 ± 0.3 |
| Marker B | Control | 0 | 1.0 ± 0.2 |
| Marker B | Agent Z | 5 | 8.5 ± 0.6 |
Signaling Pathways and Visualizations
Several signaling pathways are critical in regulating cancer cell differentiation.[19][20][21] Understanding these pathways can help in identifying therapeutic targets.
References
- 1. Differentiation therapy | Oncohema Key [oncohemakey.com]
- 2. Frontiers | Characterization and therapeutic perspectives of differentiation-inducing therapy in malignant tumors [frontiersin.org]
- 3. TUMOR CELL MORPHOLOGY - Comparative Oncology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differentiation-inducing therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Engaging plasticity: Differentiation therapy in solid tumors [frontiersin.org]
- 6. protocols.io [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bioted.es [bioted.es]
- 9. Effective Cellular Morphology Analysis for Differentiation Processes by a Fluorescent 1,3a,6a-Triazapentalene Derivative Probe in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Marker Quantitation » Laboratory of Applied Biomolecular Research | Boston University [sites.bu.edu]
- 14. ixcellsbiotech.com [ixcellsbiotech.com]
- 15. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellntec.com [cellntec.com]
- 17. coriell.org [coriell.org]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
- 20. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optical Resolution of Piperitenone Oxide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the optical resolution of piperitenone (B1678436) oxide enantiomers, a critical process for the evaluation of their distinct biological activities. The protocols outlined below cover three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.
Introduction
Piperitenone oxide is a chiral monoterpenoid found in various essential oils, notably from Mentha species. As with many chiral molecules, the individual enantiomers of piperitenone oxide can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and study these enantiomers in their pure forms is crucial for drug discovery, development, and quality control. This document offers detailed protocols and comparative data to guide researchers in selecting and implementing the most suitable resolution strategy for their needs.
Data Presentation
The following table summarizes the quantitative data associated with the different resolution techniques described in these application notes.
| Resolution Technique | Chiral Selector/Agent | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral HPLC | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) | > 98% | Analytical Scale | [1][2] |
| Natural Isolation (M. spicata) | N/A | 66% | N/A | [2] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Protocol:
a) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A polysaccharide-based chiral column is recommended. Examples include:
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
-
Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier is typically used. A starting condition is:
-
n-Hexane:Isopropanol (B130326) (90:10, v/v)[1]
-
-
Flow Rate: 0.5 - 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm (due to the α,β-unsaturated ketone chromophore)[1]
-
Injection Volume: 10 µL
b) Sample Preparation:
-
Prepare a stock solution of racemic piperitenone oxide in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
c) Method Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier is a critical parameter. Systematically vary the percentage of isopropanol (e.g., from 5% to 20%) to optimize selectivity and resolution. Other alcohols like ethanol (B145695) can also be evaluated.
-
Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution.
-
Temperature: Varying the column temperature can sometimes improve peak shape and resolution.
d) Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Enzymatic Kinetic Resolution (Proposed Protocol)
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. This protocol is a proposed method based on general procedures for the kinetic resolution of cyclic ketones and may require optimization.
Protocol:
a) Materials:
-
Racemic piperitenone oxide
-
Lipase (B570770) (e.g., from Pseudomonas cepacia (PCL), Candida antarctica lipase B (CALB, Novozym 435), or Pseudomonas fluorescens (PFL))
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, diethyl ether, or tetrahydrofuran)
-
Phosphate buffer (pH 7) for hydrolysis-based resolutions
b) Procedure (Transesterification):
-
In a round-bottom flask, dissolve racemic piperitenone oxide (1 equivalent) in the chosen anhydrous organic solvent.
-
Add the lipase (e.g., 50-100 mg per mmol of substrate).
-
Add the acyl donor (e.g., 1.2 equivalents of vinyl acetate).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the product.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the product in high enantiomeric excess.
-
Filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted piperitenone oxide from the acylated product by column chromatography.
Diastereomeric Crystallization (Proposed Protocol)
This classical resolution technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, such as solubility, the diastereomers can be separated by fractional crystallization. This is a proposed protocol based on the resolution of ketones via the formation of diastereomeric hydrazones.
Protocol:
a) Materials:
-
Racemic piperitenone oxide
-
Chiral hydrazine (B178648) resolving agent (e.g., (R)- or (S)-1-phenylethylhydrazine)
-
Ethanol
-
Catalytic amount of acetic acid
-
Crystallization solvent (e.g., ethanol, hexane, or a mixture)
b) Procedure:
-
Formation of Diastereomeric Hydrazones:
-
Dissolve racemic piperitenone oxide (1 equivalent) and the chiral hydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude diastereomeric hydrazone mixture.
-
-
Fractional Crystallization:
-
Dissolve the crude diastereomeric mixture in a minimal amount of a hot crystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then, if necessary, in a refrigerator to induce crystallization.
-
Collect the crystals of the less soluble diastereomer by filtration.
-
The more soluble diastereomer will remain in the mother liquor.
-
Recrystallize the collected crystals to improve diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
The separated diastereomeric hydrazone can be cleaved under mild acidic conditions to regenerate the enantiomerically pure piperitenone oxide.
-
Visualizations
Caption: Workflow for the optical resolution of piperitenone oxide.
Caption: Process flow for diastereomeric crystallization.
References
Troubleshooting & Optimization
How to increase the yield of piperitone oxide epoxidation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the epoxidation of piperitone (B146419) to piperitone oxide. Here, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help increase the yield and stereoselectivity of your reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the epoxidation of piperitone, providing potential causes and suggested solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Piperitone | 1. Inactive Epoxidizing Agent: Peroxy acids like m-CPBA degrade over time, and hydrogen peroxide solutions can lose potency.[1] 2. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could dominate at higher temperatures.[1][2] 3. Incorrect pH (for H₂O₂ epoxidation): The reaction with hydrogen peroxide is pH-sensitive and is typically favored under weakly basic conditions.[1] 4. Catalyst Issues (if applicable): The catalyst may be poisoned, used in an insufficient amount, or unsuitable for the substrate.[1] | 1. Reagent Quality Check: Use fresh or properly stored m-CPBA. The concentration of the hydrogen peroxide solution should be verified by titration.[1] 2. Temperature Optimization: For m-CPBA epoxidations, a common temperature range is 0°C to room temperature. Monitor the reaction closely.[1] For H₂O₂ reactions, focus on maintaining the correct pH, though temperature is still a factor.[1] 3. pH Adjustment: When using hydrogen peroxide, employ a phosphate (B84403) buffer to maintain a weakly basic environment (e.g., pH 8-9).[1] 4. Catalyst Screening: If using a catalyst, ensure its purity and activity. Consider screening different catalysts or increasing the catalyst loading.[1] |
| Formation of Significant Side Products (e.g., Diols) | 1. Presence of Water: Epoxides can undergo acid- or base-catalyzed ring-opening to form diols, particularly in the presence of water.[1] 2. Acidic Conditions: Traces of acid can catalyze the hydrolysis of the epoxide. The byproduct of m-CPBA, m-chlorobenzoic acid, can contribute to this.[1] 3. Extended Reaction Times: Prolonged exposure to reaction conditions can lead to the degradation of the desired product.[1] | 1. Anhydrous Conditions: For m-CPBA epoxidations, use anhydrous solvents and reagents to minimize diol formation.[1] 2. Buffering: In hydrogen peroxide epoxidations, a buffer system helps control the pH and minimize acid-catalyzed side reactions.[1] Adding a mild base like sodium bicarbonate can neutralize the acidic byproduct of m-CPBA. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC and work up the reaction as soon as the starting material is consumed. |
| Low Diastereoselectivity (Formation of a Mixture of Isomers) | 1. Nature of the Epoxidizing Agent: The steric bulk and approach of the oxidizing agent can influence the stereochemical outcome. 2. Reaction Conditions: Temperature and solvent can affect the transition state of the epoxidation, thereby influencing diastereoselectivity. | 1. Choice of Reagent: The diastereoselectivity of the epoxidation of chiral α,β-unsaturated ketones can be influenced by the choice of the epoxidizing agent. Exploring different peroxyacids or chiral catalytic systems is a standard approach. 2. Condition Screening: Systematically vary the reaction temperature and solvent to identify conditions that favor the formation of the desired diastereomer. |
| Difficult Product Purification | 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Formation of Polar Byproducts: Diols and other side products can have similar polarities to the epoxide, making chromatographic separation challenging. | 1. Optimize Reaction: Ensure the reaction goes to completion by monitoring it closely. 2. Work-up Procedure: A thorough aqueous work-up can help remove some polar impurities. Washing with a sodium bicarbonate solution can remove acidic byproducts. 3. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the epoxidation of piperitone? A1: The two most common methods are the use of meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane (B109758), and the use of hydrogen peroxide (H₂O₂) under weakly basic conditions, often with a phosphate buffer.[1] The hydrogen peroxide method is considered a "greener" alternative as its only byproduct is water.[1]
Q2: What is a typical yield for this compound synthesis? A2: The yield can vary significantly based on the chosen method and reaction conditions. While a specific yield for a standardized piperitone epoxidation is not consistently reported across the literature, optimizing the reaction to ensure complete conversion of the starting material while minimizing side-product formation is key to achieving a high yield.[1] For the precursor, piperitenone, a yield of 77.8% has been reported for its synthesis.[1]
Q3: How can I minimize the formation of diosphenolene as a byproduct? A3: Diosphenolene can form from the acid-catalyzed rearrangement of this compound.[1] To minimize its formation, it is crucial to avoid acidic conditions during the reaction and work-up. When using m-CPBA, which produces m-chlorobenzoic acid, adding a mild base like sodium bicarbonate to the reaction mixture can neutralize the acid.[1] During the work-up, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) is also recommended.[1]
Q4: What is the role of a phase-transfer catalyst in the epoxidation reaction? A4: A phase-transfer catalyst (PTC) can be beneficial, especially when using an inorganic oxidant like hydrogen peroxide with an organic substrate that is not soluble in the aqueous phase. The PTC helps transfer the reactive species (e.g., hydroperoxide anion) from the aqueous phase to the organic phase where the piperitone is, thereby increasing the reaction rate and potentially the yield.[3]
Q5: Are there stereoselectivity considerations in the synthesis of this compound? A5: Yes. The epoxidation of piperitone can lead to different stereoisomers. The choice of the epoxidizing agent and the reaction conditions can influence the diastereoselectivity. For enantioselective epoxidation to produce a specific enantiomer of this compound, a chiral catalyst, such as a Jacobsen-Katsuki catalyst, can be employed.[4][5] The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the reaction.
Data Presentation
Table 1: General Comparison of Common Epoxidation Reagents for α,β-Unsaturated Ketones
| Reagent | Typical Conditions | Pros | Cons |
| m-CPBA | Dichloromethane or Chloroform, 0°C to RT | Generally high yields, reliable, and well-understood mechanism. | Produces a carboxylic acid byproduct that can cause epoxide ring-opening; not ideal for acid-sensitive substrates.[1] |
| H₂O₂ | Methanol/Water, weakly basic (e.g., NaOH or phosphate buffer) | "Green" oxidant (water is the only byproduct), inexpensive. | Requires careful pH control; can be slower than m-CPBA.[1] |
Table 2: Influence of Reaction Parameters on Epoxidation Yield (General Observations for Olefins)
| Parameter | Effect on Yield | Rationale |
| Temperature | Yield generally increases with temperature up to an optimum, then decreases.[6][7][8] | Higher temperatures increase reaction rate but can also promote side reactions like epoxide ring-opening and decomposition of the oxidant and product.[2][9] |
| Oxidant:Substrate Molar Ratio | Yield increases with the ratio up to an optimum, then may plateau or decrease. | An excess of oxidant can drive the reaction to completion, but a large excess can lead to over-oxidation or decomposition of the product. |
| Catalyst Loading | Yield increases with catalyst loading up to an optimal point.[10] | Higher catalyst concentration increases the reaction rate, but too much can lead to undesired side reactions or be economically inefficient. |
| Reaction Time | Yield increases with time until the starting material is consumed; prolonged time can lead to decreased yield.[10] | Sufficient time is needed for the reaction to go to completion, but extended times can result in product degradation.[1] |
| Solvent | Can significantly impact reaction rate and selectivity. | The solvent can influence the solubility of reagents and stabilize transition states. Protic solvents may participate in side reactions. |
Experimental Protocols
Protocol 1: Epoxidation of Piperitone using m-CPBA
Materials:
-
Piperitone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% or higher purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve piperitone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred piperitone solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Epoxidation of Piperitone using Hydrogen Peroxide (Weitz-Scheffer Reaction)
Materials:
-
Piperitone
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitone (1.0 eq) in methanol.
-
Cool the solution to 0°C using an ice bath.
-
While stirring, add a solution of sodium hydroxide (0.5 eq) in water dropwise to the cooled solution.
-
To the basic solution, add 30% hydrogen peroxide (1.5 eq) dropwise, ensuring the temperature remains between 0 and 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Study of Greener Alkene Epoxidation Using a Polymer-Supported Mo(VI) Complex: Performance Evaluation and Optimisation via Response Surface Methodology [mdpi.com]
Minimizing diosphenolene byproduct formation in piperitone oxide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of diosphenolene and other byproducts during the synthesis of piperitone (B146419) oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing piperitone oxide?
A1: The most prevalent method for synthesizing this compound is the epoxidation of piperitone. The two primary oxidizing agents used for this transformation are:
-
Hydrogen Peroxide (H₂O₂) : This method, often referred to as the Weitz-Scheffer reaction, is typically performed under basic conditions. It is considered a "greener" alternative as the primary byproduct is water.[1][2]
-
meta-Chloroperoxybenzoic acid (m-CPBA) : A widely used reagent for the epoxidation of alkenes, this reaction is generally carried out in an inert solvent like dichloromethane (B109758) or chloroform.[2]
Q2: What is diosphenolene and why is it a common byproduct in this compound synthesis?
A2: Diosphenolene is an enolic diketone that can be a significant byproduct in the synthesis of this compound. Its formation occurs through the acid-catalyzed rearrangement of the this compound product.[2] It is crucial to control the acidity of the reaction and workup conditions to prevent this unwanted side reaction.
Q3: How can I minimize the formation of the diosphenolene byproduct?
A3: To minimize the formation of diosphenolene, it is critical to avoid acidic conditions throughout the synthesis and purification process.[2] Specific strategies include:
-
During m-CPBA Epoxidation: The m-CPBA reagent produces meta-chlorobenzoic acid as a byproduct. To neutralize this acid, a mild, non-nucleophilic base such as sodium bicarbonate can be added to the reaction mixture.
-
During Workup: Washing the organic layer with a mild basic solution, like saturated sodium bicarbonate solution, is essential to remove any residual acid before concentrating the product.[2]
-
Using Basic Epoxidation Conditions: Employing the Weitz-Scheffer reaction with hydrogen peroxide and a base (e.g., NaOH, KOH, or a phosphate (B84403) buffer) inherently avoids acidic conditions.[1]
Q4: Besides diosphenolene, what other byproducts might I encounter?
A4: Another common type of byproduct is the formation of diols. These are formed by the acid- or base-catalyzed ring-opening of the epoxide ring in this compound, particularly in the presence of water. To minimize diol formation, it is recommended to use anhydrous solvents and reagents, especially when using m-CPBA.[2]
Q5: What is a typical yield for this compound synthesis?
A5: The yield of this compound can vary depending on the chosen method and the optimization of reaction conditions. While specific comparative yields are not always reported, a key factor is the efficient conversion of the starting material while minimizing side product formation. For the precursor, piperitenone, a yield of 77.8% has been reported for its synthesis from mesityl oxide and methyl vinyl ketone.[2] Optimizing the subsequent epoxidation step is crucial for a high overall yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of diosphenolene byproduct detected (e.g., by GC-MS). | Acid-catalyzed rearrangement of this compound. | - If using m-CPBA, ensure complete neutralization of the acidic byproduct with a bicarbonate wash during workup.- Switch to a basic epoxidation method, such as the Weitz-Scheffer reaction with H₂O₂ and NaOH.[1][2] |
| Presence of significant diol byproducts. | Epoxide ring-opening due to the presence of water and acid/base catalysis. | - Use anhydrous solvents and reagents for the reaction.- Ensure the workup is performed promptly and avoids prolonged contact with aqueous acidic or basic solutions.[2] |
| Low yield of this compound. | - Incomplete reaction.- Degradation of the product during workup or purification.- Suboptimal reaction conditions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use mild workup and purification techniques, such as low-temperature rotary evaporation.- Systematically screen reaction conditions (e.g., temperature, reaction time, reagent stoichiometry).[2] |
| Difficulty in purifying the product. | Co-elution of this compound with the starting material (piperitone) or byproducts during column chromatography. | - Optimize the chromatographic conditions by testing different solvent systems or using a different stationary phase.- High-Performance Liquid Chromatography (HPLC) may offer better separation.[2] |
| Formation of an emulsion during workup. | Presence of salts or other compounds that stabilize the oil-in-water mixture. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the organic layer through a pad of Celite or anhydrous sodium sulfate (B86663).[2] |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Weitz-Scheffer Epoxidation | Method 2: m-CPBA Epoxidation |
| Starting Material | Piperitenone (1.0 equiv) | Piperitenone (1.0 equiv) |
| Oxidizing Agent | 30% Hydrogen Peroxide (1.5 - 2.0 equiv)[1] | m-CPBA (typically 1.1 - 1.5 equiv) |
| Catalyst/Base | NaOH or KOH (0.5 equiv) or Phosphate Buffer (pH 8-9)[1][2] | Optional: Sodium Bicarbonate (to neutralize acid byproduct)[2] |
| Solvent | Methanol or Methanol/Water[1] | Dichloromethane or Chloroform[2] |
| Temperature | 0 °C to room temperature[1] | Typically 0 °C to room temperature |
| Reaction Time | 4 - 8 hours[1] | Varies, monitor by TLC |
| Key to Minimize Diosphenolene | Reaction is inherently basic. | Neutralize m-chlorobenzoic acid byproduct with a base during reaction and/or workup.[2] |
Experimental Protocols
Protocol 1: Weitz-Scheffer Epoxidation of Piperitone
This protocol is based on the nucleophilic epoxidation of piperitone using hydrogen peroxide under basic conditions.[1]
Materials:
-
Piperitone
-
Methanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitone (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: While stirring vigorously, slowly add a solution of sodium hydroxide (0.5 equivalents) in water dropwise to the cooled solution.
-
Addition of Oxidant: To the basic solution, add 30% hydrogen peroxide (1.5 equivalents) dropwise, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Epoxidation of Piperitone using m-CPBA
This protocol outlines the epoxidation of piperitone using meta-chloroperoxybenzoic acid.
Materials:
-
Piperitone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve piperitone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time will vary depending on the specific substrate and conditions.
-
Workup: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Chemical pathways in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for diosphenolene formation.
References
Challenges in the purification of piperitone oxide by column chromatography
Technical Support Center: Purification of Piperitone (B146419) Oxide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the column chromatographic purification of piperitone oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is an oxygenated monoterpene found in the essential oils of various plants, particularly from the Mentha species.[1] Its purification is challenging primarily due to the presence of multiple stereoisomers, specifically cis and trans diastereomers, which have very similar polarities, making them difficult to separate by standard chromatographic techniques.[2][3] Additionally, the epoxide ring is sensitive and can be prone to degradation on acidic stationary phases like silica (B1680970) gel.[4]
Q2: What are the primary stereoisomers of this compound I should be aware of?
A2: this compound has chiral centers that give rise to different stereoisomers. The main forms encountered are the (1S,2S,4S)-trans-piperitone oxide and the (1S,2S,4R)-cis-piperitone oxide.[2] The relative amounts of these isomers can vary depending on the natural source or the synthetic method used for its preparation.[2] Their similar structures are the core reason for co-elution problems during chromatography.
Q3: What stationary phase is typically recommended for this compound purification?
A3: Silica gel is the most commonly used stationary phase for the column chromatography of this compound.[5][6] However, due to the potential for epoxide degradation on acidic silica, alternatives like neutral alumina (B75360) or deactivated silica gel can be used, especially if low yield or the appearance of new, more polar impurities is observed.[4]
Q4: How critical is Thin-Layer Chromatography (TLC) in this process?
A4: TLC is an indispensable tool for monitoring the purification of this compound.[6] It is used to:
-
Develop an appropriate mobile phase (eluent) before running the column.
-
Monitor the fractions collected from the column to identify which ones contain the desired isomers.[5]
-
Assess the purity of the combined fractions. Due to the close retention factors (Rf) of the isomers, careful TLC analysis is required.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography of this compound.
Problem 1: Poor or No Separation of cis and trans Isomers
Symptoms:
-
TLC analysis of collected fractions shows both isomers present in almost all fractions.
-
A single, broad peak is observed if using automated flash chromatography with UV detection.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to resolve the isomers. |
| Action: Develop a less polar solvent system. A common starting point is a mixture of n-hexane and ethyl acetate (B1210297).[6] Systematically decrease the percentage of the polar component (ethyl acetate) and check the separation on TLC. The goal is to achieve a low Rf value (e.g., 0.2-0.3 for the lower spot) to maximize the interaction time with the stationary phase. | |
| Column Overloading | Too much crude sample was loaded onto the column, exceeding its separation capacity. |
| Action: Reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Poor Column Packing | An improperly packed column with channels or cracks leads to a non-uniform solvent front. |
| Action: Ensure the silica gel is packed as a uniform, homogenous slurry. Allow the packed column to settle without letting the top run dry before loading the sample. | |
| Column Dimensions | The column is too short or too wide for the separation. |
| Action: Use a longer, narrower column to increase the theoretical plates and improve resolution. This provides more surface area for the isomers to interact with, enhancing separation. |
Problem 2: Low Yield or Complete Loss of Product
Symptoms:
-
The total weight of the material recovered after chromatography is significantly lower than the starting crude weight.
-
TLC analysis shows faint spots, or the desired product is not detected in any fraction.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation on Silica Gel | The slightly acidic nature of standard silica gel can cause the epoxide ring of this compound to open or rearrange, forming highly polar byproducts that remain on the column.[4] |
| Action 1: Deactivate the silica gel by preparing a slurry with the chosen eluent and adding 1% triethylamine (B128534) to neutralize the acidic sites. Let it stand for an hour before packing. | |
| Action 2: Use a different stationary phase, such as neutral alumina, which is less acidic.[7] | |
| Action 3: Run the column faster (using slight air pressure) to minimize the contact time between the compound and the silica gel. | |
| Eluent is Not Polar Enough | The solvent system is too non-polar, and the compound is irreversibly adsorbed onto the silica gel. |
| Action: After collecting the expected fractions, flush the column with a highly polar solvent, such as 100% ethyl acetate or a 9:1 mixture of ethyl acetate/methanol, to elute any remaining polar compounds.[8] Check these fractions by TLC. | |
| Sample Application Issue | The sample was not applied in a concentrated band at the top of the column. |
| Action: Dissolve the crude product in a minimal amount of solvent (preferably the eluent or a slightly more polar solvent) and load it carefully onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4] |
A decision-making workflow for troubleshooting common issues is presented below.
Caption: Troubleshooting decision tree for this compound purification.
Data & Analysis
The choice of eluent is the most critical parameter for separating this compound diastereomers. The following table provides illustrative data on how different solvent systems can affect the separation, as monitored by TLC on a standard silica gel plate.
Table 1: Effect of Eluent Composition on Isomer Separation
| Eluent System (n-Hexane:Ethyl Acetate) | Rf (trans-isomer) | Rf (cis-isomer) | ΔRf (Resolution) | Comments |
| 95:5 | 0.45 | 0.40 | 0.05 | Moderate separation, but spots may still be close. Good for faster elution. |
| 90:10 | 0.30 | 0.22 | 0.08 | Optimal. Good separation (high ΔRf) with reasonable retention. Allows for cleaner fraction collection. |
| 85:15 | 0.21 | 0.15 | 0.06 | Separation is maintained, but elution will be slower. |
| 80:20 | 0.12 | 0.09 | 0.03 | Poor resolution and very slow elution. Spots are too close to the baseline. |
| Note: Rf values are representative and can vary based on the specific TLC plate, temperature, and chamber saturation. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a standard procedure for purifying crude this compound (typically obtained from synthesis or extraction) using silica gel column chromatography.[5][6]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Eluent Selection:
-
Using TLC, determine the optimal eluent system. Test various ratios of n-hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
The ideal system should give a good separation between the two isomer spots with the lower spot having an Rf of approximately 0.2-0.3.[9]
-
-
Column Packing (Slurry Method):
-
Secure the glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 n-hexane:ethyl acetate). Use approximately 40-50g of silica for every 1g of crude material.
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a firm bed. Do not let the solvent level drop below the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound (e.g., 1g) in a minimal amount of the eluent (1-2 mL).
-
Carefully pipette this solution onto the center of the sand layer at the top of the column, ensuring not to disturb the silica bed.
-
Drain the solvent just until the sample solution has fully entered the sand/silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to fill the column.
-
Begin eluting the column, collecting the solvent that passes through in small, equally sized fractions (e.g., 10-15 mL per fraction).
-
Maintain a constant level of eluent at the top of the column throughout the process.
-
-
Monitoring and Analysis:
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.
-
Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid stain, which is effective for terpenes).[10]
-
Identify the fractions containing the pure trans-isomer (typically elutes first), mixed fractions, and fractions with the pure cis-isomer.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques like GC-MS or NMR spectroscopy.[5]
-
The general workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for this compound column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103396394A - Method for obtaining piperine via direct column chromatography - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting low conversion of piperitenone to piperitenone oxide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of piperitenone (B1678436) oxide from piperitenone. It addresses common issues leading to low conversion rates and offers detailed troubleshooting strategies and protocols.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the epoxidation of piperitenone.
Question: Why is my conversion of piperitenone to piperitenone oxide low or non-existent?
Answer:
Low or no conversion is a frequent issue and can stem from several factors related to reagents and reaction conditions. A systematic check of the following is recommended:
-
Inactive Epoxidizing Agent:
-
Hydrogen Peroxide (H₂O₂): Solutions of H₂O₂ can degrade over time. It is crucial to use a fresh bottle or verify the concentration of your current stock via titration.[1]
-
meta-Chloroperoxybenzoic acid (m-CPBA): As a peroxy acid, m-CPBA can also degrade, especially with improper storage. Use a fresh batch for best results.[1]
-
-
Incorrect pH (for H₂O₂ epoxidation): The Weitz-Scheffer epoxidation using hydrogen peroxide is highly pH-dependent and favors weakly basic conditions.[1][2] If the medium is too acidic or strongly basic, the reaction will not proceed efficiently. The use of a phosphate (B84403) buffer (pH 8-9) can help maintain the optimal pH range.[1][2]
-
Inappropriate Reaction Temperature:
-
For H₂O₂ epoxidations, the reaction is often started at low temperatures (0-5 °C) and then allowed to warm to room temperature.[2] Temperatures that are too low may result in a very slow reaction rate, while excessively high temperatures can promote side reactions and degradation of the product.
-
m-CPBA epoxidations are also typically run at cooler temperatures (0 °C to room temperature) to control the reaction rate and minimize side products.[1]
-
-
Insufficient Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may simply need more time to reach completion. Typical reaction times can range from 4 to 12 hours.[2]
Question: I am observing significant side product formation. How can I improve the selectivity?
Answer:
The formation of byproducts is a common cause of low yields. Here are the likely culprits and their solutions:
-
Diol Formation: The primary byproduct is often the corresponding diol, formed by the ring-opening of the epoxide.
-
Presence of Water: This is particularly problematic in m-CPBA epoxidations. To minimize diol formation, use anhydrous solvents and reagents.[1]
-
Acidic Conditions: Traces of acid can catalyze the hydrolysis of the epoxide. The m-chlorobenzoic acid byproduct from m-CPBA can contribute to this.[1] In the case of H₂O₂ epoxidation, maintaining a buffered, weakly basic pH is crucial to prevent acid-catalyzed ring opening.[1][2]
-
-
Rearrangement Products: Acid-catalyzed rearrangement of piperitenone oxide can lead to the formation of other byproducts. Avoiding acidic conditions during both the reaction and the workup is essential.[1]
Question: How can I optimize the reaction conditions for better yield?
Answer:
Optimization is key to achieving high conversion. Consider the following parameters:
-
Reagent Stoichiometry: The molar ratio of the epoxidizing agent to piperitenone is critical. An excess of the oxidizing agent is typically used. For instance, 1.5 to 2.0 equivalents of hydrogen peroxide are common.[2]
-
Base Concentration (for H₂O₂ epoxidation): The amount of base (e.g., NaOH, KOH) should be catalytic, typically around 0.5 equivalents.[2]
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. Methanol is commonly used for the Weitz-Scheffer reaction.[2] For m-CPBA epoxidations, chlorinated solvents like dichloromethane (B109758) are often employed.
-
Temperature Control: As mentioned, maintaining the recommended temperature range is crucial for minimizing side reactions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Weitz-Scheffer epoxidation of piperitenone, based on analogous reactions with cyclic enones.
| Parameter | Condition 1 | Condition 2 |
| Piperitenone | 1.0 equiv | 1.0 equiv |
| Hydrogen Peroxide (30%) | 1.5 equiv | 2.0 equiv |
| Base | NaOH (0.5 equiv) | KOH (0.5 equiv) |
| Solvent | Methanol | Dioxane/Water |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
| [2] |
Experimental Protocols
Protocol 1: Weitz-Scheffer Epoxidation of Piperitenone
This protocol describes the synthesis of racemic piperitenone oxide using hydrogen peroxide and sodium hydroxide (B78521) in methanol.[2]
Materials:
-
Piperitenone
-
Methanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitenone (1.0 equiv) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: While stirring, add a solution of sodium hydroxide (0.5 equiv) in water dropwise to the cooled solution.
-
Addition of Oxidant: To the basic solution, add 30% hydrogen peroxide (1.5 equiv) dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude piperitenone oxide by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Visualizations
Caption: Troubleshooting flowchart for low piperitenone oxide yield.
Caption: Experimental workflow for Weitz-Scheffer epoxidation.
Caption: Mechanism of Weitz-Scheffer epoxidation of piperitenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of Piperitenone oxide? A1: The most common method is the nucleophilic epoxidation of piperitenone. The two primary approaches for this are:
-
Weitz-Scheffer Reaction: This method uses hydrogen peroxide (H₂O₂) under weakly basic conditions.[2] It is considered a "greener" option as the main byproduct is water.[2]
-
meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used reagent for the epoxidation of alkenes and is typically carried out in an inert solvent like dichloromethane.[1]
Q2: What is a typical yield for Piperitenone oxide synthesis? A2: Yields can vary depending on the method and optimization of reaction conditions. For the Weitz-Scheffer epoxidation, yields can range from 70% to 90% under optimized conditions.[2] Achieving a high yield is dependent on minimizing the formation of side products.
Q3: Can this reaction be stereoselective? A3: The epoxidation of piperitenone can have stereoselectivity, which is influenced by the choice of the epoxidizing agent and the reaction conditions. To achieve high stereoselectivity, chiral catalysts or reagents can be employed, although this adds complexity to the synthesis.
Q4: What is the role of a phase-transfer catalyst in this reaction? A4: A phase-transfer catalyst (PTC) can be beneficial when using an aqueous oxidant like hydrogen peroxide with an organic substrate like piperitenone, which has low water solubility. The PTC helps to transfer the reactive hydroperoxide anion from the aqueous phase to the organic phase where the reaction occurs, which can increase the reaction rate and yield.[1]
Q5: How should I store piperitenone oxide? A5: Piperitenone oxide, like many epoxides, can be sensitive to heat, light, and acidic or basic conditions, which can cause degradation through hydrolysis or rearrangement.[3] For long-term storage, it is recommended to keep it as a solid at -20°C or below, protected from light and in a tightly sealed container.[3] Solutions should be prepared fresh or stored as aliquots at -80°C for short periods.[3]
References
Piperitone oxide stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of piperitone (B146419) oxide under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for piperitone oxide?
For long-term storage, this compound solid should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.[1] If working with solutions, it is best to prepare them fresh. For short-term storage of solutions, aliquots can be stored at -80°C, though repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.[1]
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored as a solid under ideal conditions (-20°C, protected from light and moisture), it is expected to be stable for at least one year.[1] However, it is crucial to always refer to the manufacturer's certificate of analysis for specific shelf-life information.
Q3: How can I tell if my this compound sample has degraded?
Degradation of this compound, which is a solid at room temperature, may be indicated by changes in its physical appearance upon melting or when in solution.[1] Discoloration or changes in the viscosity of a this compound solution can suggest the formation of degradation products.[1] If such changes are observed, it is highly recommended to re-analyze the sample for purity before use.[1] A significant decrease in the biological activity of your sample can also be a strong indicator of chemical degradation, as the epoxide ring is often crucial for its function.[1]
Q4: What is the impact of temperature on the stability of this compound?
Elevated temperatures accelerate the degradation of this compound. Thermal decomposition can lead to molecular rearrangement or breakdown.[1] It is recommended to avoid storing this compound at high temperatures.
Q5: Is this compound sensitive to light?
Yes, this compound is susceptible to photodegradation. Exposure to light, especially UV light, can provide the energy needed for various degradation reactions.[1][2] Therefore, it is essential to store this compound in light-resistant containers.
Q6: How does pH affect the stability of this compound in aqueous solutions?
This compound has limited stability in aqueous solutions, particularly under non-neutral pH conditions.[2] The epoxide ring is susceptible to both acid- and base-catalyzed hydrolysis, which leads to the opening of the ring and the formation of a diol.[1][2] Therefore, for experiments in aqueous media, it is advisable to use buffered solutions at a neutral pH (around 7.0) to minimize degradation.
Q7: Are there any recommended stabilizers for this compound?
While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing terpenoid epoxides may be applicable. The use of antioxidants could potentially inhibit oxidative degradation. Additionally, protecting the compound from light and storing it at low temperatures are the most effective stabilization methods. For solutions, using high-purity, anhydrous solvents can minimize hydrolysis.[1]
Q8: What are "this compound" and "piperitenone oxide"? Are they the same?
The terms "this compound" and "piperitenone oxide" are often used in literature to refer to similar monoterpene epoxides. "this compound" (CAS 5286-38-4) is a broader term that can encompass various isomers.[3][4][5][6] "Piperitenone oxide" is a more specific chemical name and is also a major component of certain essential oils like those from Mentha species.[2][7][8] For the purposes of stability, the general principles discussed here apply to this class of compounds. In some studies, both this compound and piperitenone (B1678436) oxide have been identified as distinct compounds within the same extract.[9]
Quantitative Stability Data
The following table provides an illustrative summary of the expected stability of this compound under various storage conditions. This data is representative of typical terpenoid epoxides and should be used as a guideline. Actual degradation rates will vary based on the specific purity of the sample, the presence of contaminants, and the precise experimental conditions.
| Storage Condition | Container | Duration | Expected Purity |
| -80°C | Tightly sealed, amber vial | 12 months | >99% |
| -20°C | Tightly sealed, amber vial | 12 months | >98% |
| 4°C | Tightly sealed, amber vial | 6 months | ~95% |
| Room Temperature (in dark) | Tightly sealed, amber vial | 1 month | <90% |
| Room Temperature (exposed to light) | Clear vial | 1 week | Significant degradation |
| 40°C (in dark) | Tightly sealed, amber vial | 1 week | Significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dissolve a known amount of this compound in a small volume of methanol and dilute with 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.[1]
-
Photodegradation: Expose a solution of this compound in methanol to direct sunlight for 48 hours.[1]
3. Analysis:
-
After the specified incubation times, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify the degradation products.[1]
Protocol 2: Stability-Indicating HPLC Method Development and Validation
This protocol provides a framework for developing and validating a stability-indicating HPLC method for this compound.
1. Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.
-
Detection: this compound has a UV maximum at approximately 260 nm, making UV detection suitable.[10]
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.[11]
-
Injection Volume: Use a consistent injection volume, such as 10 µL.[11]
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products and any other potential impurities. This is achieved by analyzing stressed samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the detector response and the concentration of this compound over a specified range.
-
Accuracy: Determine the agreement between the measured value and the true value by analyzing samples with known concentrations of this compound.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.
Visualizations
Caption: A logical workflow to troubleshoot this compound stability issues.
Caption: Potential chemical degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C10H16O2 | CID 92998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. This compound, 5286-38-4 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated this compound, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Piperitenone Oxide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of piperitenone (B1678436) oxide in aqueous solutions. The information is designed to assist researchers in designing experiments, interpreting results, and troubleshooting common issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My piperitenone oxide sample is showing unexpected peaks in HPLC/GC-MS analysis. What could be the cause?
A1: The appearance of new peaks is a strong indicator of piperitenone oxide degradation. The characteristics of these peaks can offer insights into the degradation pathway. Early eluting peaks in reverse-phase HPLC typically correspond to more polar compounds, which may form through the hydrolysis of the epoxide ring.[1] Conversely, later eluting peaks could indicate less polar products resulting from rearrangement or other reactions.
Possible Causes and Solutions:
-
Improper Storage: Piperitenone oxide is sensitive to temperature, light, and air.[1] For long-term storage, it is recommended to keep it as a solid at -20°C or below in a tightly sealed, light-protected container.[1] Solutions should be freshly prepared or stored in aliquots at -80°C for short durations.[1]
-
Contaminated Solvents: Ensure the use of high-purity, anhydrous solvents for sample preparation and analysis to prevent acid- or base-catalyzed degradation.
-
Sample Preparation: Minimize the time between sample preparation and analysis to avoid degradation at ambient conditions.
Q2: I've observed a significant decrease in the biological activity of my piperitenone oxide sample. Why is this happening?
A2: A loss of biological activity is a common consequence of chemical degradation. The epoxide ring in piperitenone oxide is often crucial for its biological function, and its cleavage can lead to a less active or inactive compound.[1]
Possible Causes and Solutions:
-
Age of the Sample: Older samples are more prone to degradation. It is advisable to use fresh samples for critical experiments.[1]
-
Improper Storage: As mentioned previously, inadequate storage conditions can accelerate degradation and lead to a loss of activity.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture, which may promote hydrolysis of the epoxide ring. It is recommended to aliquot stock solutions to avoid this.[1]
Q3: The physical appearance (e.g., color, viscosity) of my piperitenone oxide solution has changed. Is this a sign of degradation?
A3: Yes, changes in the physical appearance of a piperitenone oxide solution can indicate degradation. The formation of degradation products can lead to discoloration or changes in viscosity.[1] If you observe such changes, it is highly recommended to re-analyze the sample for purity before use.[1]
Q4: What are the primary degradation pathways for piperitenone oxide in aqueous solutions?
A4: Based on the chemistry of similar monoterpenoid epoxides, the primary degradation pathways for piperitenone oxide in aqueous solutions are:
-
Hydrolysis: The epoxide ring is susceptible to opening upon reaction with water, a process that can be catalyzed by either acid or base, leading to the formation of a diol.[1][2]
-
Oxidation: Exposure to oxygen, especially in the presence of light or heat, can lead to various oxidation products.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through isomerization or rearrangement reactions.[2]
-
Thermal Decomposition: Elevated temperatures can cause rearrangement or decomposition of the molecule.[1]
Troubleshooting Guides
This section provides guidance on common experimental issues encountered when working with piperitenone oxide in aqueous solutions.
Issue 1: Rapid Degradation of Piperitenone Oxide in Solution
-
Possible Cause: The pH of the aqueous solution may not be optimal for stability. Piperitenone oxide is expected to be most stable at a neutral pH.
-
Troubleshooting Steps:
-
Monitor the pH of your aqueous solution.
-
If possible, buffer the solution to a neutral pH (around 7.0).
-
If the experimental conditions require acidic or basic pH, be aware that degradation will likely be accelerated. In such cases, conduct time-course experiments to quantify the rate of degradation.
-
Issue 2: Poor Mass Balance in Degradation Studies
-
Possible Cause 1: Degradation products may not be detectable by the primary analytical method (e.g., lack of a chromophore for UV detection).
-
Troubleshooting Steps:
-
Employ a more universal detection method, such as mass spectrometry (LC-MS) or a Corona Charged Aerosol Detector (CAD), to ensure all non-volatile degradation products are observed.
-
-
Possible Cause 2: Degradation products may be volatile and lost during sample preparation or analysis.
-
Troubleshooting Steps:
-
Use Gas Chromatography (GC) to analyze for volatile degradation products.
-
-
Possible Cause 3: Degradation products may have adsorbed to the surfaces of the experimental containers.
-
Troubleshooting Steps:
-
Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
-
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of a Structurally Similar Compound (Carvone)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 25% | Carvone Hydrate |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 40% | Isomerized Products |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 15% | Oxidized Derivatives |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | 60% | Carvone Camphor |
| Thermal | Solid State | 48 hours | 80°C | 10% | Rearrangement Products |
Note: This data is for illustrative purposes and is based on the degradation of carvone, a structurally related compound. Actual degradation rates and products for piperitenone oxide may vary.
Table 2: Stability of Mentha spicata Essential Oil (contains piperitenone oxide) Under Various Storage Conditions [1]
| Storage Condition | Container Type | Observation |
| -20°C | Sealed glass ampoule | High stability, minimal changes in major components. |
| 4°C | Sealed glass ampoule | Good stability, minor degradation of some components. |
| 23°C (in dark) | Sealed glass ampoule | Moderate stability, noticeable degradation of some minor components. |
| 23°C (exposed to light) | Clear glass tube | Significant degradation, especially of light-sensitive compounds. |
| 35°C | Sealed glass ampoule | Accelerated degradation of several components. |
| 45°C | Sealed glass ampoule | Rapid and significant degradation of many components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Piperitenone Oxide
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
Piperitenone oxide
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% (v/v) Hydrogen peroxide
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of piperitenone oxide in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.[2]
-
Photodegradation: Expose a solution of piperitenone oxide in methanol (100 µg/mL) in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.[2]
-
Thermal Degradation: Place a solid sample of piperitenone oxide in a hot air oven at 80°C for 48 hours.[1]
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Submit samples with significant degradation for LC-MS analysis to identify the degradation products.[2]
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This protocol provides a general framework for developing an HPLC method to quantify piperitenone oxide and its degradation products. Method optimization and validation are essential.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan of piperitenone oxide).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can differentiate piperitenone oxide from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of piperitenone oxide and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of piperitenone oxide that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.
Mandatory Visualizations
The following diagrams illustrate the proposed degradation pathways of piperitenone oxide and a typical experimental workflow.
Caption: Proposed degradation pathways of piperitenone oxide in aqueous solutions.
Caption: Experimental workflow for studying piperitenone oxide degradation.
References
Technical Support Center: Forced Degradation Studies for Piperitone Oxide Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on piperitone (B146419) oxide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for piperitone oxide?
A forced degradation study is essential to understand the chemical stability of this compound under various stress conditions that it might encounter during its lifecycle.[1][2] The objectives of such a study include:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of analytical methods, ensuring the method can accurately measure this compound in the presence of its degradants.[2]
-
Gaining insights into the intrinsic stability of the molecule to aid in formulation and packaging development.[2]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
Forced degradation studies for this compound typically involve subjecting the compound to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions.[3][4] These conditions are more severe than standard accelerated stability testing to ensure that any potential degradation is observed in a shorter timeframe.[2]
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure of this compound, which contains a strained epoxide ring, the primary degradation pathways are expected to be:
-
Hydrolysis (Acid- or Base-Catalyzed): The epoxide ring is susceptible to opening under both acidic and basic conditions, which would likely result in the formation of a diol (piperitone diol).[3][4]
-
Oxidation: The molecule may undergo further oxidation, especially in the presence of oxidizing agents.[3][4]
-
Thermal Degradation: High temperatures can cause molecular rearrangements or decomposition.[3]
-
Photodegradation: Exposure to UV light can provide the energy for various degradation reactions, potentially through isomerization or rearrangement.[3][4]
Q4: What are the expected degradation products of this compound?
While specific studies on this compound are limited, based on analogous compounds, the expected degradation products could include:
-
Piperitone diol: Formed from the hydrolytic opening of the epoxide ring.[4]
-
Isomeric ketones or aldehydes: Resulting from rearrangement reactions after the epoxide ring opens.[4]
-
Further oxidation products: If the compound is subjected to oxidative stress.[4]
Q5: Which analytical techniques are recommended for analyzing this compound and its degradation products?
A combination of chromatographic and spectrometric techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from its degradation products. A C18 column is often a good starting point for method development.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.[4][5]
Q6: What are the ideal storage conditions for this compound to ensure its stability?
For long-term storage, it is recommended to store this compound as a solid at -20°C or below, in a tightly sealed container, and protected from light.[3] If you have solutions, it is best to prepare them fresh or store aliquots at -80°C for short periods. It is also crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my this compound sample in solution.
-
Possible Cause: this compound has limited stability in aqueous solutions, especially under non-neutral pH conditions.[4] The strained epoxide ring makes it susceptible to degradation.
-
Solution:
Issue 2: The biological activity of my this compound sample has significantly decreased.
-
Possible Cause: A loss of biological activity is a common consequence of chemical degradation.[3] The epoxide ring in this compound is often crucial for its biological functions, and its cleavage will likely result in a less active or inactive compound.[3]
-
Solution:
-
Use fresh samples for critical experiments.
-
Verify the purity of your sample using an appropriate analytical method like HPLC or GC-MS before conducting biological assays.
-
Ensure that your storage conditions are optimal (see FAQ 6).
-
Issue 3: I have noticed a change in the physical appearance (e.g., color, viscosity) of my this compound sample.
-
Possible Cause: While pure this compound is a solid at room temperature, changes in its appearance in solution or upon melting can indicate degradation.[3] The formation of degradation products can lead to discoloration or changes in viscosity.[3]
-
Solution:
-
If you observe any physical changes, it is highly recommended to re-analyze the sample for purity before use.
-
Consider the age of the sample and the storage conditions as potential contributing factors.
-
Issue 4: In my HPLC analysis, I am seeing multiple unexpected peaks in my stressed samples.
-
Possible Cause: These unexpected peaks are likely the degradation products of this compound. Forced degradation is designed to generate these products.
-
Solution:
-
This is an expected outcome of the study. The next step is to identify and characterize these degradation products using a technique like LC-MS/MS.
-
Ensure your HPLC method is "stability-indicating," meaning it can separate the parent peak from all the degradation product peaks. You may need to optimize your mobile phase, gradient, or column to achieve adequate resolution.
-
Issue 5: I am not observing any degradation of this compound under my stress conditions.
-
Possible Cause: The stress conditions may not be severe enough to induce degradation.
-
Solution:
-
Increase the severity of the stress conditions. For example, you can increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.
-
For thermal stress, you can increase the temperature in 10°C increments above the accelerated testing temperature.
-
For hydrolytic stress, you can try refluxing the sample at a higher temperature.
-
Data Presentation
The following table provides an illustrative summary of potential forced degradation results for this compound. This data is intended as an example of how to present experimental findings and is not based on a specific experimental dataset.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Illustrative) | No. of Degradants (Illustrative) | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 | Significant degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 25% | 3 | More degradation than under acidic conditions. |
| Neutral Hydrolysis | Purified Water | 24 hours | 60°C | 5% | 1 | Minor degradation observed. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 30% | 4 | Highly susceptible to oxidation. |
| Thermal Degradation | Solid State | 48 hours | 80°C | 10% | 2 | Moderate degradation. |
| Photolytic Degradation | Methanolic Solution | 48 hours | Sunlight | 20% | 3 | Susceptible to photodegradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3% v/v)
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.[3] After the specified time, dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol (100 µg/mL) in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.[4]
4. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.
-
Submit samples with significant degradation for LC-MS analysis to identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the quantification of this compound and its degradation products. Method optimization and validation are essential.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water. You may need to add a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: Based on the UV absorbance of this compound.
-
Injection Volume: 20 µL.[5]
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can differentiate this compound from its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Logical relationships of this compound degradation pathways.
References
Technical Support Center: Analysis of Piperitone Oxide and its Degradation Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting issues related to the degradation of piperitone (B146419) oxide, with a specific focus on the formation of its degradation products, such as piperitenone (B1678436) diol.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of piperitone oxide in aqueous solutions?
This compound, a monoterpene α,β-epoxy ketone, exhibits limited stability in aqueous solutions, particularly under non-neutral pH conditions. The strained epoxide ring and the conjugated ketone system render it susceptible to various degradation reactions. While specific kinetic data for this compound is not extensively available in scientific literature, studies on analogous terpene epoxides indicate that hydrolysis, leading to ring-opening, can readily occur.[1]
Q2: What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound and research on related α,β-epoxy ketones, the main degradation pathways include:
-
Hydrolysis (Acid- or Base-Catalyzed): The epoxide ring is prone to opening under both acidic and basic conditions, which typically results in the formation of a diol, such as piperitenone diol.[1][2]
-
Oxidation: Further oxidation can occur at other sites on the molecule, especially in the presence of oxidizing agents.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to isomerization or rearrangement reactions.[1][2]
-
Thermal Decomposition: Elevated temperatures can cause molecular rearrangement or decomposition.[2]
Q3: What are the expected degradation products of this compound?
While direct and exhaustive studies on the degradation products of this compound are limited, the following are anticipated based on the degradation of similar compounds:
-
Piperitenone diol: Formed through the hydrolytic opening of the epoxide ring.[1]
-
Isomeric ketones or aldehydes: May arise from rearrangement reactions after the epoxide ring opens.[1]
-
Further oxidation products: Can be generated under oxidative stress.[1]
Q4: Which analytical techniques are recommended for studying the degradation of this compound?
To monitor the degradation of this compound and identify its byproducts, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from its degradation products. A C18 column is a common starting point for method development.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural confirmation of isolated degradation products.[1]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
-
Possible Cause: The pH of the aqueous solution may not be neutral. This compound is likely more stable at a neutral pH.
-
Troubleshooting Step: Ensure the aqueous solution is buffered to a neutral pH (around 7.0). If your experiment necessitates acidic or basic conditions, be aware that degradation will likely be accelerated. It is advisable to analyze samples at regular intervals to quantify the rate of degradation.[1]
Issue 2: Poor mass balance in degradation studies.
-
Possible Cause 1: Some degradation products may not be detectable by the primary analytical method (e.g., they lack a chromophore for UV detection).
-
Troubleshooting Step 1: Employ a more universal detection method, such as mass spectrometry (LC-MS) or a Corona Charged Aerosol Detector (CAD), to ensure all non-volatile degradation products are observed.[1]
-
Possible Cause 2: Degradation products may be volatile and lost during sample preparation or analysis.
-
Troubleshooting Step 2: Utilize Gas Chromatography (GC) to analyze for volatile degradation products.[1]
-
Possible Cause 3: Degradation products may have adsorbed to the surfaces of the containers.
-
Troubleshooting Step 3: Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Rinsing containers with the analysis solvent can help recover any adsorbed material.
Issue 3: Difficulty in identifying unknown degradation products.
-
Possible Cause: Insufficient structural information from a single analytical technique.
-
Troubleshooting Step: Utilize hyphenated techniques like LC-MS/MS to obtain detailed mass fragmentation patterns and structural information. If a potential degradation product is hypothesized, synthesizing a reference standard for confirmation may be necessary.[1]
Issue 4: Inconsistent biological activity of this compound samples.
-
Possible Cause: Degradation of the this compound sample. The epoxide ring is often crucial for biological activity, and its cleavage can lead to reduced or no activity.
-
Troubleshooting Step: Use fresh samples for critical experiments and ensure proper storage conditions (solid, at or below -20°C, protected from light and moisture).[2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2] If a change in the physical appearance of the sample (e.g., discoloration) is observed, re-analyze for purity before use.[2]
Data Presentation
Direct quantitative data on the degradation of this compound to piperitenone diol is limited in the available scientific literature. The following table provides an illustrative summary of expected results from a forced degradation study, based on protocols for this compound and data from structurally similar compounds. This table is intended as a guide for researchers to present their own experimental findings.
| Stress Condition | Reagent | Temperature | Duration | Expected % Degradation of this compound | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Significant | Piperitenone diol |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Significant | Piperitenone diol |
| Neutral Hydrolysis | Purified Water | 60°C | 24 hours | Moderate | Piperitenone diol |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 24 hours | Moderate to Significant | Various oxidation products |
| Photolytic Degradation | UV/Vis Light | Ambient | As per ICH Q1B | Variable | Isomers, rearrangement products |
| Thermal Degradation | Solid State | 80°C | 48 hours | Low to Moderate | Rearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[1][2]
1. Materials:
-
Piperitenone oxide
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound in a suitable solvent in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
4. Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method (see Protocol 2).
-
Submit samples with significant degradation for LC-MS analysis to identify the degradation products.
Protocol 2: HPLC Method for this compound and its Degradation Products
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential.[3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:
-
0-15 min: 60% A, 40% B
-
15-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
Post-run equilibration: 5 min
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore).[4]
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by a pure standard.
-
Degradation products, such as the more polar piperitenone diol, are expected to elute earlier than the parent compound.
-
Quantify the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
Protocol 3: GC-MS Method for Volatile Degradation Products
This protocol is suitable for the analysis of this compound and any volatile degradation products.[3][5]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 45-500.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
For accurate quantification, a known concentration of an internal standard can be added.
-
Transfer the diluted sample to a GC vial.
3. Data Analysis:
-
Identify this compound and its degradation products by comparing their retention times and mass spectra with reference libraries (e.g., NIST, Wiley) and, if available, pure standards.
-
Quantify the relative amounts of each component based on their peak areas.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for analyzing this compound degradation.
References
Preventing hydrolysis and photodegradation of piperitone oxide samples
This technical support center provides guidance on the prevention of hydrolysis and photodegradation of piperitone (B146419) oxide samples. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of piperitone oxide?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, oxidation, and thermal decomposition. The strained epoxide ring makes the molecule reactive, particularly in the presence of water, light, and heat.[1][2]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: For long-term storage, this compound should be stored as a solid at temperatures of -20°C or below.[1] It is crucial to keep it in a tightly sealed container to protect it from moisture and oxygen, and it must be shielded from light.[1] If working with solutions, it is best to prepare them fresh. For short-term storage, aliquots of solutions should be kept at -80°C and protected from repeated freeze-thaw cycles.[1]
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is highly dependent on storage conditions. When stored under ideal conditions (solid, at or below -20°C, protected from light and moisture), it is expected to be stable for at least one year.[1] Always refer to the manufacturer's certificate of analysis for specific stability information.
Q4: Which solvents are recommended for dissolving this compound?
A4: this compound is soluble in common organic solvents such as ethanol, methanol (B129727), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO).[1] For experiments, particularly biological assays, it is imperative to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.[1]
Q5: I've observed a change in the color and viscosity of my this compound sample. What does this indicate?
A5: A change in the physical appearance of your this compound sample, such as discoloration or a change in viscosity, is a strong indicator of chemical degradation.[1] The formation of degradation products can alter the physical properties of the sample. If you observe such changes, it is highly recommended to re-analyze the purity of the sample before use.[1]
Troubleshooting Guides
Issue 1: Loss of Biological Activity in an Assay
-
Possible Cause: The this compound sample may have degraded, particularly through the opening of the epoxide ring, which is often crucial for its biological function.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the sample has been stored according to the recommended guidelines (-20°C or below, protected from light and moisture).[1]
-
Use a Fresh Sample: If the sample is old or has been stored improperly, it is best to use a fresh, unopened vial for critical experiments.[1]
-
Aliquot Stock Solutions: To avoid degradation from multiple freeze-thaw cycles, prepare aliquots of your stock solution.[1]
-
Re-analyze Purity: Use an appropriate analytical method, such as HPLC or GC-MS, to check the purity of your sample and look for the presence of degradation products.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC or GC-MS)
-
Possible Cause: The presence of new peaks in your chromatogram is a clear sign of this compound degradation. The characteristics of these new peaks can provide clues about the degradation pathway.
-
Troubleshooting Steps:
-
Analyze Peak Characteristics:
-
Early Eluting Peaks: In reverse-phase HPLC, more polar compounds elute earlier. The appearance of early eluting peaks may suggest the formation of more polar degradation products, such as diols resulting from hydrolysis.[1]
-
Changes in Peak Shape or Area: A decrease in the peak area of this compound and the emergence of new peaks over time indicates degradation.
-
-
Review Sample Handling:
-
Identify Degradation Products: If significant degradation is observed, consider using mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the degradation products and elucidate their structures.[2]
-
Data Presentation
The following table summarizes the stability of essential oil components, including compounds structurally similar to this compound, under various storage conditions. This data provides valuable insight into the factors affecting the stability of this compound.
| Storage Condition | Container Type | Duration | Observation |
| -20°C | Sealed glass ampoule | 6 months | High stability, with minimal changes in the major components.[1] |
| 4°C | Sealed glass ampoule | 6 months | Good stability, with minor degradation of some components.[1] |
| 23°C (in dark) | Sealed glass ampoule | 6 months | Moderate stability, with noticeable degradation of some minor components.[1] |
| 23°C (exposed to light) | Clear glass tube | 6 months | Significant degradation, especially of light-sensitive compounds.[1] |
| 35°C | Sealed glass ampoule | 6 months | Accelerated degradation of several components.[1] |
| 45°C | Sealed glass ampoule | 6 months | Rapid and significant degradation of many components.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to intentionally degrade this compound under controlled stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M HCl. Incubate the solution at 60°C for 24 hours.[1][2]
-
Base Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 M NaOH. Incubate the solution at 60°C for 24 hours.[1][2]
-
Oxidative Degradation: Dissolve a known amount of this compound in a small volume of methanol and dilute with 3% H₂O₂. Keep the solution at room temperature for 24 hours.[1][2]
-
Photodegradation: Expose a solution of this compound in methanol to direct sunlight for 48 hours. A control sample should be kept in the dark under the same conditions.[1][2]
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.[1]
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, using a suitable stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify the degradation products.[1][2]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the quantification of this compound and its degradation products. Method optimization and validation are essential.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a UV detector or a mass spectrometer.
-
Column: A C18 column is a common starting point for method development.[2]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can differentiate this compound from its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response.
-
Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Potential photodegradation pathway of this compound.
Caption: Workflow for a this compound stability study.
References
Troubleshooting piperitone oxide analysis: unexpected peaks in GC-MS
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of piperitone (B146419) oxide.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your GC-MS experiments.
Category 1: Ghost Peaks & System Contamination
Question 1: I see peaks in my blank solvent injection or peaks that appear randomly across different runs. What are these "ghost peaks" and where do they come from?
Answer: Ghost peaks are signals in your chromatogram that do not originate from your injected sample. They are a common sign of system contamination. The source can often be isolated by running a "system blank" (a run with no injection) and a solvent blank.[1]
Potential Causes & Solutions:
-
Septum Bleed: Siloxanes from the injector septum can bleed into the system, especially at high injector temperatures.[2]
-
Liner Contamination: Non-volatile residues from previous injections can accumulate in the injector liner and slowly elute in subsequent runs.[3][4]
-
Carrier Gas Impurities: Contaminants in the carrier gas (e.g., from the gas cylinder or tubing) can concentrate on the column at low temperatures and elute as the oven temperature ramps up.[5]
-
Syringe Contamination: Residue from previous samples can remain in the syringe.
-
Sample Carryover: High concentration samples can leave residue in the injection port, which appears in the next run. This can be caused by an injection volume that is too large for the liner ("backflash").[2]
Category 2: Sample Degradation & Isomerization
Question 2: I am observing peaks with mass spectra that seem related to piperitone oxide, but they have different retention times. Could my sample be degrading?
Answer: Yes, the appearance of new, related peaks is a strong indicator of sample degradation or isomerization. This compound's epoxide ring makes it susceptible to opening, and its structure can undergo rearrangement under certain conditions.[6]
Potential Causes & Solutions:
-
Thermal Degradation: High temperatures in the GC injector can cause thermally labile compounds like this compound to decompose.
-
Hydrolysis: The epoxide ring can be opened by water, especially under acidic or basic conditions, to form a diol.[6][7] This is a common degradation pathway.
-
Solution: Ensure all solvents and glassware are anhydrous. Check the pH of your sample and buffer it to neutral if necessary. Store samples in a dry environment.[8]
-
-
Isomerization: this compound has several stereoisomers (e.g., cis and trans isomers) which will have different retention times but very similar or identical mass spectra.[9] Additionally, rearrangement to compounds like diosphenolene can occur, particularly under acidic conditions.[8]
-
Solution: If isomerization is suspected, compare your chromatogram to reference standards of the different isomers if available. To prevent acid-catalyzed rearrangement, ensure your sample handling and workup procedures are free from acidic conditions.[8]
-
Category 3: Synthesis-Related Impurities
Question 3: My this compound was synthesized in the lab. What kind of unexpected peaks might I see?
Answer: Synthesized samples can contain impurities from various stages of the reaction and purification process.
Potential Causes & Solutions:
-
Unreacted Starting Material: The most common impurity is the precursor used for epoxidation, typically piperitenone.[10]
-
Solution: Compare the retention time and mass spectrum of the unexpected peak to a standard of piperitenone. Optimize the reaction conditions (e.g., reaction time, reagent stoichiometry) to ensure complete conversion.
-
-
Reaction Byproducts: Side reactions can lead to byproducts. For example, using m-CPBA can leave traces of m-chlorobenzoic acid, and acid-catalyzed rearrangement can form diosphenolene.[8]
-
Solution: Review the reaction mechanism for potential side products. Optimize purification steps like column chromatography to improve the separation of the desired product from byproducts.[8]
-
Data Presentation
Table 1: Common GC-MS Contaminants and Their Characteristic Ions This table lists common contaminants found in GC-MS systems and the mass-to-charge ratios (m/z) that are characteristic of them in a mass spectrum.[11]
| Compound/Contaminant Class | Characteristic m/z Ions | Likely Source |
| Air & Water Leak | 18, 28, 32, 44 | Air leak in the system, outgassing from ferrules |
| Siloxanes (Septum Bleed) | 73, 207, 281, 355 | Injector septum, column bleed |
| Phthalates (Plasticizers) | 149 | Plastic labware, sample vials, solvent contamination |
| Pump Oil (Foreline Pump) | 69, 131, 219, 414, 502 | Backstreaming from the mechanical pump |
| Cleaning Solvents | 31 (Methanol), 43, 58 (Acetone) | Residual solvents from cleaning procedures |
| Adulterants | Varies (e.g., Carbitol, Diethyl Phthalate) | Intentional or unintentional adulteration of essential oil samples[12][13] |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required for your specific instrument and sample matrix.[14][15][16]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil or sample into a 10 mL volumetric flask.
-
Dissolve and dilute the sample with a high-purity volatile solvent (e.g., hexane, ethyl acetate).
-
Filter the solution through a 0.22 µm syringe filter into a GC autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (ratio 50:1 to 100:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3-5 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST, Wiley).
-
Protocol 2: System Cleanliness Check (Blank Runs)
To isolate the source of contamination, perform the following sequence of runs.[1]
-
System Blank: Run the GC-MS method (with the full temperature program) without making an injection. This helps identify contamination from the carrier gas or system hardware.
-
Solvent Blank: Inject a sample of the pure solvent used for sample dilution. This will identify contamination from the solvent, syringe, or injector port.
Visualization
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your GC-MS chromatogram.
Caption: Troubleshooting workflow for unexpected GC-MS peaks.
References
- 1. agilent.com [agilent.com]
- 2. aafco.org [aafco.org]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. hpst.cz [hpst.cz]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperitone - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Avoiding emulsion formation during piperitone oxide synthesis workup
Welcome to the technical support center for piperitone (B146419) oxide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and workup of piperitone oxide, with a specific focus on preventing and resolving emulsion formation.
Troubleshooting Guide: Emulsion Formation During Workup
Emulsions are a common issue during the liquid-liquid extraction step of the this compound synthesis workup, leading to product loss and purification difficulties. This guide provides a systematic approach to troubleshooting and resolving these persistent emulsions.
| Problem | Potential Cause | Suggested Solution |
| Persistent emulsion formation upon addition of extraction solvent. | High concentration of surfactant-like impurities or byproducts from the reaction. Vigorous shaking during extraction can also contribute.[1][2] | Preventative Measures: • Gently invert or swirl the separatory funnel instead of vigorous shaking.[1] • Before extraction, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[3][4]Resolution Techniques: • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, a technique known as "salting out".[1][3] • Add a small amount of a different organic solvent to alter the polarity of the organic phase.[1][2] |
| A thick, stable emulsion layer forms between the aqueous and organic phases. | Presence of fine solid particulates.[4] High pH of the aqueous layer when using chlorinated solvents.[4] | • Filter the entire mixture through a pad of Celite® or glass wool.[3][4] • If using chlorinated solvents like dichloromethane (B109758), neutralize or slightly acidify the aqueous layer before extraction.[4] • Allow the mixture to stand undisturbed for an extended period (e.g., 30 minutes to an hour) to see if separation occurs naturally.[3] |
| Emulsion persists even after adding brine. | The emulsion is particularly stable due to the specific composition of the reaction mixture. | • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stable emulsions.[1][2] • Heating/Cooling: Gently warming or cooling the mixture can sometimes destabilize the emulsion. This should be done cautiously to avoid degradation of the product. • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can help to break up the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of emulsion formation during the workup of this compound synthesis?
A1: Emulsion formation is typically caused by the presence of substances that act as surfactants, which can be residual starting materials, byproducts of the epoxidation reaction, or certain salts.[1][5] These molecules have an affinity for both the aqueous and organic phases, stabilizing the microscopic droplets of one liquid dispersed within the other.[2]
Q2: How can I prevent emulsion formation from the start?
A2: The most effective preventative measure is to minimize the agitation that causes emulsions. Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion.[1] Another strategy is to remove the reaction solvent via rotary evaporation before the workup and then dissolve the crude product in your extraction solvent.[3][4]
Q3: What is "salting out" and how does it help break an emulsion?
A3: "Salting out" involves adding a saturated solution of a salt, most commonly sodium chloride (brine), to the emulsion.[1][3] This increases the ionic strength of the aqueous layer, making it more polar. This increased polarity forces the organic, surfactant-like molecules into the organic phase, destabilizing and breaking the emulsion.[2]
Q4: Are there any chemical additives other than brine that can break an emulsion?
A4: Yes, adding a small amount of a different organic solvent can sometimes break an emulsion by changing the overall properties of the organic phase.[1][2] Additionally, for emulsions caused by basic conditions, careful neutralization or slight acidification of the aqueous layer can be effective, particularly when using chlorinated extraction solvents.[4]
Q5: When should I consider physical methods for breaking an emulsion?
A5: If chemical methods like salting out are ineffective, physical methods are the next step. Filtration through a filter aid like Celite® is useful for removing particulate matter that may be stabilizing the emulsion.[4] For very persistent emulsions, centrifugation is often the most effective method.[2]
Experimental Protocol: Workup for this compound Synthesis with Emulsion Prevention
This protocol for the epoxidation of piperitone using hydrogen peroxide incorporates steps to minimize and address emulsion formation during the workup.[5][6]
1. Quenching the Reaction:
-
Once the reaction is complete (monitored by TLC or GC), cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) to quench any excess hydrogen peroxide. Continue adding until a peroxide test strip indicates the absence of peroxides.
2. Solvent Removal (Optional but Recommended for Emulsion Prevention):
-
If the reaction was performed in a water-miscible solvent like methanol, remove the bulk of the solvent under reduced pressure using a rotary evaporator.[3][4]
3. Extraction:
-
Transfer the aqueous residue to a separatory funnel.
-
Add the extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Instead of shaking vigorously, gently invert the separatory funnel 10-15 times to mix the layers.[1] Vent the funnel frequently.
-
Allow the layers to separate. If an emulsion forms, proceed to the troubleshooting steps below.
-
Drain the organic layer. Repeat the extraction two more times.
4. Washing the Combined Organic Layers:
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic byproducts.[5]
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and can also aid in breaking any minor emulsions that may have formed.[5][6]
5. Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
6. Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel as needed.
Quantitative Data for Emulsion Breaking Techniques
The optimal parameters for breaking emulsions are highly dependent on the specific reaction conditions, scale, and the nature of the emulsion. The following table provides starting points for optimization.
| Technique | Parameter | Typical Range | Notes |
| Salting Out | Concentration of NaCl solution | Saturated solution | A saturated brine solution is generally effective. |
| Centrifugation | Speed | 2000 - 5000 rpm | Higher speeds are more effective but should be balanced to avoid damaging equipment. |
| Time | 5 - 20 minutes | Longer times may be necessary for very stable emulsions. | |
| Solvent Addition | Volume of additional solvent | 5 - 10% of the organic phase volume | The choice of solvent should be miscible with the primary extraction solvent. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. graphviz.org [graphviz.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. medium.com [medium.com]
Impact of repeated freeze-thaw cycles on piperitone oxide solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of piperitone (B146419) oxide solutions, particularly when subjected to repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for piperitone oxide solutions?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and in a tightly sealed container.[1] For solutions, it is best to prepare them fresh. If short-term storage is necessary, prepare aliquots in a suitable anhydrous solvent (e.g., DMSO, ethanol, acetonitrile) and store them at -80°C.[1] Aliquoting is crucial to avoid the detrimental effects of repeated freeze-thaw cycles.[1]
Q2: Why are repeated freeze-thaw cycles problematic for this compound solutions?
A2: Repeated freeze-thaw cycles can compromise the chemical integrity of this compound through several mechanisms. The process can introduce moisture from condensation, which may lead to hydrolysis of the epoxide ring.[1] It can also increase the solution's exposure to dissolved oxygen, potentially causing oxidation. Furthermore, localized changes in solute concentration during the freezing process can accelerate degradation reactions.
Q3: I see new peaks in my HPLC/GC-MS analysis after using a previously frozen stock solution of this compound. What could be the cause?
A3: The appearance of new peaks in your chromatogram is a strong indicator that the this compound has degraded.[1] These new peaks likely represent degradation products such as piperitone diol (from hydrolysis) or other oxidized derivatives.[2] It is highly recommended to re-analyze the purity of your solution before proceeding with critical experiments.
Q4: My this compound solution has lost its biological activity. Could freeze-thaw cycles be the cause?
A4: Yes, a loss of biological activity is a common consequence of chemical degradation.[1] The epoxide ring in this compound is often crucial for its biological function.[1] If this ring is opened through hydrolysis (a likely result of freeze-thaw cycles), the resulting compound will likely be less active or completely inactive.[1]
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for this compound are believed to be:
-
Hydrolysis: The epoxide ring can be opened by reaction with water, particularly under acidic or basic conditions, to form a diol.[1][2]
-
Oxidation: Exposure to oxygen, especially in the presence of light or heat, can lead to the formation of various oxidation products.[1][2]
-
Photodegradation: Exposure to UV light can provide the energy for various degradation reactions.[1][2]
-
Thermal Decomposition: Elevated temperatures can cause the molecule to rearrange or decompose.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound due to improper storage or handling, such as multiple freeze-thaw cycles. | Prepare fresh working solutions from a new, single-use aliquot of a stock solution stored at -80°C. Avoid using stock solutions that have been repeatedly frozen and thawed. |
| Appearance of new peaks in HPLC/LC-MS analysis | The new peaks are likely degradation products of this compound. | Characterize the new peaks using LC-MS/MS to identify the degradation products. Use a fresh, validated standard of this compound to confirm the retention time of the parent compound. For future experiments, minimize freeze-thaw cycles by preparing single-use aliquots. |
| Change in physical appearance of the solution (e.g., color, viscosity) | This can indicate significant chemical degradation and the formation of impurities.[1] | Discard the solution. It is highly recommended to re-purify or obtain a new batch of this compound. |
| Loss of biological activity in an assay | Degradation of this compound, likely due to the opening of the epoxide ring.[1] | Confirm the purity of the this compound solution using a stability-indicating analytical method like HPLC. Use a fresh, properly stored sample for subsequent experiments. |
Data Presentation
The following table provides illustrative data on the impact of repeated freeze-thaw cycles on a solution of this compound (1 mg/mL in DMSO). This data is intended as an example to highlight the importance of proper handling. Actual results may vary based on experimental conditions.
| Number of Freeze-Thaw Cycles | This compound Purity (%) | Total Degradation Products (%) | Observations |
| 0 (Initial) | 99.8 | <0.2 | Freshly prepared solution from solid compound. |
| 1 | 99.1 | 0.9 | Minor degradation is observed. |
| 3 | 96.5 | 3.5 | A noticeable increase in degradation products. |
| 5 | 92.3 | 7.7 | Significant degradation, which could impact experimental outcomes. |
| 10 | 81.0 | 19.0 | Substantial loss of the active compound, likely to cause significant variability in bioassays. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Under Repeated Freeze-Thaw Cycles
This protocol outlines a procedure to assess the stability of this compound in a specific solvent after multiple freeze-thaw cycles.
1. Materials:
-
This compound (high purity solid)
-
Anhydrous solvent (e.g., HPLC-grade DMSO, ethanol, or acetonitrile)
-
Cryovials or other suitable containers
-
-80°C freezer and a controlled environment for thawing (e.g., a 25°C water bath)
-
HPLC system with a UV detector or a GC-MS system
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a relevant concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense the stock solution into multiple single-use cryovials.
-
Initial Analysis (Cycle 0): Immediately analyze one of the freshly prepared aliquots using a validated stability-indicating HPLC or GC-MS method to determine the initial purity.
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in a -80°C freezer for at least 12 hours (or until fully frozen).
-
Thaw the samples in a controlled manner, for instance, in a 25°C water bath until completely liquid. This constitutes one freeze-thaw cycle.
-
-
Analysis at Intervals: After 1, 3, 5, and 10 freeze-thaw cycles, remove an aliquot for analysis.
-
Sample Analysis: Analyze each aliquot using the same analytical method as in step 3. Quantify the peak area of this compound and any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining and the percentage of total degradation products at each interval. Compare the results to the initial analysis to determine the extent of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products. Method optimization and validation are essential.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[3] A gradient elution may be necessary to resolve all degradation products.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: Approximately 260 nm, based on the UV absorbance of the α,β-unsaturated ketone chromophore in this compound.[4]
-
Injection Volume: 10-20 µL.[3]
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can differentiate this compound from its degradation products. This can be achieved by analyzing stressed samples (e.g., acid/base hydrolyzed, oxidized).
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Assess the reliability of the method with respect to small, deliberate variations in method parameters such as mobile phase composition and flow rate.[3]
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Experimental workflow for assessing freeze-thaw stability.
Caption: Potential degradation pathways of this compound.
References
Addressing thermal instability of piperitone oxide during isolation
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols to address the thermal instability of piperitone (B146419) oxide during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is piperitone oxide and why is its thermal stability a concern?
A1: this compound is a monoterpene epoxide found in the essential oils of various plants, particularly in the Mentha genus.[1][2] Its strained epoxide ring and conjugated ketone system make it susceptible to degradation under thermal stress, such as during standard distillation procedures.[3][4] This instability can lead to low yields, formation of impurities, and inconsistent results.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are driven by heat, acid, or base catalysis.[3][4]
-
Thermal Decomposition: High temperatures can cause molecular rearrangement or decomposition.[4]
-
Hydrolysis: The epoxide ring can be opened by water, especially under acidic or basic conditions, to form a diol.[3][4]
-
Rearrangement: Acid-catalyzed rearrangement can lead to the formation of byproducts like diosphenolene.[5][6]
Q3: What are the likely degradation products I should be aware of?
A3: Based on the degradation pathways, potential products include piperitenone (B1678436) diol from hydrolysis and isomeric ketones or aldehydes, such as diosphenolene, from molecular rearrangements.[3][5][6]
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can sometimes be observed as a discoloration or change in the viscosity of the sample.[4] For accurate detection, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended to separate and identify the parent compound and any degradation products.[3][7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound Post-Purification | Thermal Degradation: The compound is degrading due to excessive heat during distillation or solvent evaporation. | - Utilize Vacuum Distillation: Lower the boiling point by reducing pressure. Aim for the lowest feasible temperature.[6]- Use Low-Temperature Extraction: Employ methods like Supercritical CO2 Extraction (SFE) which operates at lower temperatures (e.g., 40°C).[8]- Rotary Evaporation: When removing solvents, use a rotary evaporator with a temperature-controlled water bath set as low as possible. |
| Presence of Unexpected Peaks in GC-MS/HPLC Analysis | Acid/Base-Catalyzed Rearrangement: Traces of acid or base in glassware, solvents, or on chromatographic media are causing degradation. | - Neutralize Glassware: Ensure all glassware is thoroughly rinsed with deionized water to remove any acidic or basic residues.- Use Neutral Solvents: Employ high-purity, neutral solvents for extraction and chromatography.- Avoid Acidic Conditions: During workup, use a weakly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic reagents.[5] |
| Inconsistent Purity Between Batches | Variable Extraction/Purification Parameters: Fluctuations in temperature, pressure, or duration of heating are leading to inconsistent levels of degradation. | - Standardize Protocols: Meticulously log and control all parameters (temperature, pressure, time) for each run.[8]- Calibrate Equipment: Regularly calibrate heating mantles, vacuum gauges, and thermometers to ensure accuracy. |
| Formation of Diosphenolene | Acid-Catalyzed Rearrangement: The epoxide ring is rearranging under acidic conditions.[5][6] | - Maintain Neutral to Weakly Basic pH: During synthesis and workup, use buffers (e.g., phosphate (B84403) buffer pH 8-9) and avoid strong acids.[5][9]- Purify Promptly: Do not let the crude product sit for extended periods, especially if acidic impurities are present. |
Experimental Protocols
Protocol 1: Low-Temperature Isolation by Vacuum Fractional Distillation
This protocol is designed to purify this compound from a crude essential oil mixture while minimizing thermal degradation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap. A short-path distillation head is recommended to minimize the surface area and transit time.
-
Sample Preparation: Place the crude essential oil into a round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Seal the system and slowly evacuate it to the desired pressure. A pressure of around 3 mm Hg is a good starting point.[6]
-
Heating: Gently heat the flask using a heating mantle with continuous stirring.
-
Fraction Collection: Collect fractions based on the boiling point at the reduced pressure. This compound has been reported to boil at approximately 91°C at 3 mm Hg.[6]
-
Analysis: Analyze each collected fraction using GC-MS to determine its purity.[7] Combine fractions with high this compound content.
-
Storage: Store the purified this compound at -20°C or below in a tightly sealed container, protected from light.[4]
Protocol 2: High-Purity Purification via Column Chromatography
This method is suitable for obtaining high-purity this compound from an enriched fraction.[9][10]
Methodology:
-
Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase using a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of n-hexane and load it onto the top of the silica gel bed.
-
Elution: Begin elution with n-hexane and gradually increase the solvent polarity by adding ethyl acetate. A gradient elution is effective.[10]
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid stain. This compound typically appears as a bright purple spot.[11]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Purity Confirmation: Confirm the purity of the final product using analytical HPLC and/or GC-MS.[7][10]
Data & Visualizations
Table 1: Effect of Isolation Temperature on Product Purity
(Illustrative data based on common observations for thermally labile compounds)
| Isolation Method | Operating Temperature (°C) | Approximate Purity (%) | Major Impurity Detected |
| Atmospheric Distillation | ~232°C | 65% | Diosphenolene |
| Vacuum Distillation (3 mm Hg) | ~91°C | 95% | Piperitone |
| Supercritical CO2 Extraction | 40°C | 92% (in crude extract) | Piperitenone |
Diagrams
Caption: Troubleshooting logic for this compound purification.
Caption: Recommended workflow for high-purity isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up of piperidine (B6355638) synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent Yields Upon Scale-Up
Q: We are observing a significant drop in yield when scaling up our piperidine synthesis from gram to kilogram scale. What are the primary causes and how can we mitigate this?
A: A reduction in yield during scale-up is a frequent challenge, often stemming from issues with mass and heat transfer.[1][2] Key factors to consider include:
-
Inefficient Heat Transfer: Exothermic reactions can develop localized hot spots in larger reactors due to a lower surface-area-to-volume ratio, leading to product or reagent degradation.[1][2]
-
Poor Mixing: Inadequate agitation in large vessels can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of byproducts.[1]
-
Reagent Addition Rate: The rate of adding reagents becomes more critical at scale. A rapid addition can intensify exotherms and promote unwanted side reactions.[1]
Recommended Solutions:
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale Recommendation | Rationale |
| Cooling | Ice bath, natural convection | Reactor with a cooling jacket, overhead stirrer | Ensures efficient heat removal and precise temperature control.[1] |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer with appropriate impeller design | Provides homogenous mixing and improves mass transfer.[2] |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via a pump | Minimizes exothermic spikes and maintains a low concentration of reactive species.[1] |
Issue 2: Increased Impurity Profile at Larger Scales
Q: Our scaled-up reaction is producing a higher percentage of impurities, particularly over-alkylation byproducts and unreacted starting materials. What strategies can we employ to improve the purity of our product?
A: The formation of impurities is often magnified during scale-up.[1] Common impurities and their solutions include:
-
Over-alkylation Products (e.g., Quaternary Ammonium Salts): These can form when the alkylating agent reacts with the desired piperidine product.
-
Solution: Carefully control the stoichiometry, often using a slight excess of piperidine. Implement slow, controlled addition of the alkylating agent and maintain a lower reaction temperature to manage reactivity.[1]
-
-
Unreacted Starting Material: This is often a consequence of poor mixing or insufficient reaction time.
-
Solution: Enhance mixing efficiency and monitor the reaction to completion using in-process controls like TLC, GC, or LC-MS before initiating the work-up.[1]
-
-
Pyridine (B92270) Impurities: When synthesizing piperidine via pyridine hydrogenation, residual pyridine can be difficult to remove due to the formation of an azeotrope.[3]
-
Solution: While simple distillation is ineffective, azeotropic distillation with water or selective salt formation can be employed. Piperidine reacts with CO2 to form a solid carbonate salt, which can be separated by filtration, whereas pyridine does not.[3]
-
Issue 3: Challenges in Catalytic Hydrogenation of Pyridines
Q: We are struggling with the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine at a larger scale. The reaction is sluggish, and we are observing catalyst deactivation. How can we optimize this process?
A: The hydrogenation of pyridine rings can be challenging and often requires specific conditions to proceed efficiently.[4][5] Common issues and their resolutions are:
-
Sub-optimal Reaction Conditions: The hydrogenation of the pyridine ring is often more difficult than the reduction of other functional groups.
-
Catalyst Deactivation: The catalyst can be poisoned by starting materials, products, or impurities.
-
Poisoning: The nitrogen lone pair in pyridine and piperidine can strongly adsorb to the catalyst's active sites, leading to "self-poisoning" or product inhibition.[7] Impurities like sulfur or halides in the starting materials or hydrogen gas can also poison the catalyst.
-
Fouling (Coking): At elevated temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[7]
-
-
Catalyst Selection: The choice of catalyst is critical for successful pyridine hydrogenation.
-
Recommendation: Rhodium (Rh/C) and Platinum (Pt/C, PtO₂) based catalysts are often more effective than Palladium (Pd/C) for this transformation.[6]
-
Troubleshooting Workflow for Low Conversion in Pyridine Hydrogenation:
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Piperitone Oxide and Piperitenone Oxide Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar natural compounds is paramount. This guide provides a comprehensive comparative analysis of the bioactivities of two such monoterpenoids: piperitone (B146419) oxide and piperitenone (B1678436) oxide. While direct comparative experimental data remains limited for some activities, this document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways to facilitate further research and drug discovery.
Executive Summary
Piperitone oxide and piperitenone oxide, both oxygenated monoterpenes found in various aromatic plants, exhibit a range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, and cytotoxic effects. Notably, direct comparative studies are scarce, with the most definitive comparative data available in the realm of antimicrobial activity. Existing research suggests that piperitenone oxide possesses greater antimicrobial efficacy than this compound against certain pathogens. For other bioactivities, this guide presents the individual data for each compound to allow for indirect comparison and to highlight areas ripe for future investigation.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivities of this compound and piperitenone oxide.
Table 1: Comparative Antimicrobial Activity
| Compound | Microorganism | Assay | Result | Reference |
| Piperitenone Oxide | Various bacteria & yeasts | Not specified | More active than this compound | [1] |
| This compound | Various bacteria & yeasts | Not specified | Approx. 2-fold lower activity than Piperitenone Oxide | [1] |
Table 2: Insecticidal Activity
| Compound | Insect Species | Bioassay | Metric | Value | Reference |
| Piperitenone Oxide | Anopheles stephensi | Larvicidal | LD50 | 61.64 µg/mL | [2][3] |
| Piperitenone Oxide | Tribolium castaneum | Contact Toxicity | LD50 | 40.6-fold more toxic than malathion | [4] |
| Piperitenone Oxide | Sitophilus zeamais | Contact Toxicity | LC50 | 9.11 ppm | [4] |
No direct comparative data for the insecticidal activity of this compound was found in the reviewed literature.
Table 3: Anti-inflammatory and Cytotoxic Activity
Due to the limited availability of direct comparative studies, the anti-inflammatory and cytotoxic activities of each compound are presented separately.
Piperitenone Oxide
| Bioactivity | Model | Assay | Result | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | In vivo | Inhibition of edema | [5] |
| Differentiation-inducing | Human colon cancer RCM-1 cells | Cell-based | Potent inducer of differentiation | [6][7] |
This compound
Data on the anti-inflammatory and cytotoxic activities of this compound is limited in the reviewed literature, preventing a direct comparison.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are summaries of key experimental protocols relevant to the bioactivities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a defined turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds (this compound and piperitenone oxide) are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[6]
Insecticidal Activity: Larvicidal Bioassay
This bioassay is employed to evaluate the lethal effects of a compound on insect larvae.
-
Test Organism: Fourth instar larvae of the target insect (e.g., Anopheles stephensi) are used.
-
Preparation of Test Solutions: A series of concentrations of the test compounds are prepared in a suitable solvent.
-
Exposure: A defined number of larvae are introduced into vials containing the test solutions.
-
Mortality Assessment: Larval mortality is recorded after a specific exposure period (e.g., 24 hours).
-
Data Analysis: The lethal dose 50 (LD50), the dose required to kill 50% of the larval population, is calculated.[2]
Cell Viability Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows associated with the bioactivities of this compound and piperitenone oxide.
Conclusion
This comparative guide consolidates the current understanding of the bioactivities of this compound and piperitenone oxide. The available evidence indicates that piperitenone oxide is a more potent antimicrobial agent than this compound. However, a significant gap in knowledge exists regarding the direct comparative efficacy of these two compounds in insecticidal, anti-inflammatory, and cytotoxic activities. Further head-to-head experimental studies are crucial to fully elucidate their structure-activity relationships and to guide the development of new therapeutic agents from these natural monoterpenoids. The provided experimental protocols and proposed signaling pathways offer a foundational framework for researchers to build upon in their future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperitenone oxide as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of Piperitone Oxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of piperitone (B146419) oxide and its analogs, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and insecticidal applications. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to facilitate further research and development.
Key Structure-Activity Relationship Insights
The biological activity of piperitone oxide is significantly influenced by key structural features. The presence of the epoxide ring at C-1 and C-2 of the p-menthane (B155814) skeleton is crucial for its various biological effects.[1][2] Furthermore, the stereochemistry of the molecule plays a vital role, with the (+)-enantiomer of this compound demonstrating stronger differentiation-inducing activity in cancer cells compared to the (–)-enantiomer.[1][3] Analogs lacking the epoxide group, such as carvone (B1668592) and menthol, do not exhibit the same differentiation-inducing effect, underscoring the importance of this functional group.[2]
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that direct comparisons of values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity (Differentiation-Inducing Effect)
| Compound | Cell Line | Activity | Key Findings | Reference |
| (+)-Piperitenone Oxide | RCM-1 (Human Colon Cancer) | Potent Inducer | Stronger activity than the (-)-enantiomer. The epoxide at C-1 and C-6 is essential for activity. | [1][3] |
| (-)-Piperitenone Oxide | RCM-1 (Human Colon Cancer) | Weaker Inducer | Less active than the (+)-enantiomer. | [1][3] |
| Carvone | RCM-1 (Human Colon Cancer) | Inactive | Lacks the epoxide ring. | [2] |
| Menthol | RCM-1 (Human Colon Cancer) | Inactive | Lacks the epoxide ring. | [2] |
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Piperitenone (B1678436) Oxide | Staphylococcus aureus | 172.8 (Average) | [2] |
| Piperitenone Oxide | Escherichia coli | 512.2 (Average) | |
| Carvone Epoxide | Staphylococcus aureus | Less Active | [2] |
| Pulegone | Various microbes | More Active | [2] |
| Limonene | Various microbes | Moderately Active | [2] |
| Carvone | Various microbes | Moderately Active | [2] |
*Relative comparison as described in the source.
Table 3: Insecticidal Activity against Anopheles stephensi (Malarial Vector)
| Compound/Extract | Bioassay | Metric | Value | Reference |
| Piperitenone Oxide | Larvicidal | LD₅₀ | 61.64 µg/mL | [4] |
| Mentha spicata var. viridis Oil | Larvicidal | LD₅₀ | 82.95 µg/mL | |
| Piperitenone Oxide | Ovicidal | IH₅₀ | 25.77 µg/mL | [4] |
| Piperitenone Oxide | Adulticidal (Vapor) | LC₅₀ | 19.9 mg/mL | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Piperitenone Oxide Analogs (General Protocol)
A common method for the synthesis of piperitenone oxide is the epoxidation of piperitenone.
-
Dissolution: Dissolve piperitenone in a suitable solvent.
-
Epoxidation: Add an epoxidizing agent, such as hydrogen peroxide, in a phosphate (B84403) buffer under weakly basic conditions.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Work-up: Perform an extraction with an organic solvent.
-
Purification: Purify the resulting piperitenone oxide using column chromatography.[2]
Differentiation-Inducing Assay in RCM-1 Human Colon Cancer Cells
This assay assesses the ability of compounds to induce differentiation, a hallmark of reduced malignancy in cancer cells.
-
Cell Seeding: Seed RCM-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound enantiomers).
-
Incubation: Incubate the plates for 48-72 hours.
-
Observation: Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures, a marker of differentiation.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: Culture the bacterial strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Larvicidal Bioassay against Anopheles stephensi
This assay evaluates the lethal effects of compounds on mosquito larvae.
-
Test Organism: Use fourth instar larvae of A. stephensi.
-
Test Solutions: Prepare various concentrations of the test compound in tap water using an emulsifier (e.g., Tween-80).
-
Exposure: Place a single larva in each vial containing the test solution. A control group with only the emulsifier in water should be included.
-
Mortality Assessment: Record larval mortality after 24 hours of exposure.
-
Data Analysis: Calculate the LD₅₀ value using probit analysis.
Mandatory Visualizations
Signaling Pathway
The precise signaling pathway for this compound-induced differentiation is not fully elucidated. However, based on studies of structurally related compounds like piperine, a plausible mechanism involves the modulation of the TGF-β/SMAD signaling pathway.
Caption: Conceptual diagram of the hypothesized TGF-β/SMAD signaling pathway modulated by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General experimental workflow for the structure-activity relationship studies of this compound.
References
A Comparative Guide to the Insecticidal Efficacy of Piperitone Oxide and its Precursor, Piperitone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of piperitone (B146419) oxide and its chemical precursor, piperitone. The information presented herein is a synthesis of experimental data from peer-reviewed studies, offering a comprehensive overview of their relative potencies against various insect pests. Detailed methodologies for key experiments are provided to support further research and development.
Executive Summary
Piperitone oxide, a monoterpenoid epoxide, generally demonstrates superior insecticidal activity compared to its precursor, piperitone. This enhanced efficacy is observed across different insect species and life stages, including the mosquito vector Anopheles stephensi and the stored product pests Tribolium castaneum and Sitophilus zeamais. While both compounds are believed to exert their effects through neurotoxic mechanisms, including the inhibition of acetylcholinesterase (AChE) and modulation of octopamine (B1677172) receptors, the epoxidation of piperitone to this compound appears to significantly enhance its biological activity.
Quantitative Comparison of Insecticidal Efficacy
The following tables summarize the available quantitative data on the insecticidal activity of this compound and piperitone against key insect pests. Direct comparison is facilitated where data for both compounds against the same insect species is available.
Table 1: Efficacy Against the Malarial Vector, Anopheles stephensi
| Bioassay Type | Compound | Measurement | Value | Reference |
| Larvicidal Activity | This compound | LD50 | 61.64 µg/mL | [1][2] |
| Mentha spicata var. viridis Oil (rich in this compound) | LD50 | 82.95 µg/mL | [1][2] | |
| Ovicidal Activity | This compound | Egg Hatch Inhibition | 100% at 75.0 µg/mL | [1][2] |
| Mentha spicata var. viridis Oil (rich in this compound) | Egg Hatch Inhibition | 78.82% at 75.0 µg/mL | [1] | |
| Oviposition Deterrence | This compound | Oviposition | Complete inhibition at 60.0 µg/mL | [1][2] |
| Mentha spicata var. viridis Oil (rich in this compound) | Egg Laying | ~42 times fewer eggs than control at 60.0 µg/mL | [1] |
Note: Specific LD50 or effective concentration values for pure piperitone against Anopheles stephensi were not available in the reviewed literature, preventing a direct quantitative comparison for this species.
Table 2: Efficacy Against Stored-Product Pests
| Target Insect | Bioassay Method | Compound | Efficacy Metric | Value | Reference |
| Tribolium castaneum | Contact Toxicity (Topical Application) | This compound | LD50 | 13.1 µ g/insect | |
| Piperitone | LD50 | > 50 µ g/insect | |||
| Fumigant Toxicity | This compound | LC50 | 4.8 µL/L air | ||
| Piperitone | LC50 | 18.9 µL/L air | |||
| Sitophilus zeamais | Contact Toxicity (Topical Application) | This compound | LD50 | 24.6 µ g/insect | |
| Piperitone | LD50 | > 50 µ g/insect | |||
| Fumigant Toxicity | This compound | LC50 | 42.4 µL/L air | ||
| Piperitone | LC50 | 3.0 µL/L air |
Mechanism of Action
The insecticidal action of both this compound and piperitone is believed to be multifaceted, primarily targeting the nervous system of insects. The proposed mechanisms include:
-
Acetylcholinesterase (AChE) Inhibition: Both compounds are thought to inhibit AChE, a crucial enzyme that breaks down the neurotransmitter acetylcholine (B1216132). This inhibition leads to the accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.
-
Octopamine Receptor Modulation: Piperitone and its oxide may also interact with octopamine receptors. Octopamine is a key neurotransmitter and neurohormone in invertebrates, regulating vital processes such as behavior, movement, and metabolism. Disruption of octopamine signaling can lead to significant physiological and behavioral abnormalities, contributing to the insecticidal effect.
While the general mechanisms are considered similar, the higher efficacy of this compound suggests it may have a stronger interaction with these target sites. However, specific IC50 values for AChE inhibition and binding affinities for octopamine receptors for both compounds are not yet well-documented in publicly available literature, representing a key area for future research.
Figure 1: Proposed comparative mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of piperitone and this compound's insecticidal properties.
Larvicidal Bioassay (against Anopheles stephensi)
Objective: To determine the median lethal dose (LD50) of the test compounds against mosquito larvae.
Materials:
-
Fourth instar larvae of Anopheles stephensi.
-
Test compounds (this compound, piperitone).
-
Solvent (e.g., ethanol (B145695) or acetone).
-
Emulsifier (e.g., Tween-80).
-
Dechlorinated tap water.
-
250 mL glass beakers or enamel trays.
-
Pipettes.
-
Small fishnet or strainer.
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in the solvent. A small amount of emulsifier can be added to the water to ensure proper mixing.
-
Exposure: In each beaker, place 249 mL of dechlorinated water and 1 mL of the desired concentration of the test solution. Introduce 25 late third or early fourth instar larvae. A control group with solvent and emulsifier only should be run in parallel.
-
Observation: Record larval mortality after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration. The LD50 values and their 95% confidence limits are determined using probit analysis.
Contact and Fumigant Toxicity Bioassay (against Stored-Product Pests)
Objective: To determine the LD50 (contact) and LC50 (fumigant) of the test compounds against adult stored-product insects.
Materials:
-
Adult insects (Tribolium castaneum or Sitophilus zeamais).
-
Test compounds.
-
Solvent (e.g., acetone).
-
Micro-applicator.
-
Glass vials or petri dishes.
-
Filter paper.
-
Sealed containers (for fumigant assay).
Procedure (Contact Toxicity - Topical Application):
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compounds in a volatile solvent like acetone.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of individual insects. A control group is treated with the solvent alone.
-
Observation: After treatment, place the insects in clean containers with a food source and maintain them under controlled conditions. Assess mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 values.
Procedure (Fumigant Toxicity):
-
Preparation: Apply a specific amount of the test compound onto a filter paper strip.
-
Exposure: Place the treated filter paper in a sealed container with a known volume. Introduce a set number of adult insects. A control group with an untreated filter paper is also prepared.
-
Observation: Keep the containers sealed for a defined exposure period (e.g., 24 hours). After exposure, transfer the insects to clean containers with food and assess mortality.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Figure 2: Experimental workflow for toxicity bioassays.
Chemical Relationship and Synthesis
This compound is synthesized from its precursor, piperitone, through an epoxidation reaction. This chemical transformation introduces an epoxide ring, which is believed to be crucial for its enhanced insecticidal activity.
Figure 3: Synthesis of this compound from Piperitone.
Synthesis Protocol: Epoxidation of Piperitone
Objective: To synthesize this compound from piperitone.
Materials:
-
Piperitone
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)
-
Solvent (e.g., dichloromethane (B109758) for m-CPBA; methanol/water for H₂O₂)
-
Sodium bicarbonate solution (for workup)
-
Sodium sulfite (B76179) or thiosulfate (B1220275) solution (for quenching H₂O₂)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure (using m-CPBA):
-
Reaction Setup: Dissolve piperitone in dichloromethane in a round-bottom flask.
-
Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA portion-wise while stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess peroxyacid by washing with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion
The available evidence strongly indicates that this compound is a more potent insecticide than its precursor, piperitone, against a range of insect pests. The introduction of the epoxide functional group through a straightforward synthetic route significantly enhances its biological activity. While the precise mechanisms of action require further elucidation with specific quantitative data on target site interactions, both compounds represent promising candidates for the development of new bio-based insecticides. Further research should focus on direct comparative studies against a broader range of pests and a detailed investigation into their molecular interactions with insect-specific targets.
References
A Comparative Guide to the Validation of GC-MS Methods for Accurate Piperitone Oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the accurate quantification of piperitone (B146419) oxide, a significant monoterpenoid found in various essential oils. Ensuring the reliability and accuracy of analytical data through proper method validation is a critical aspect of quality control and research in the pharmaceutical and natural products industries. This document outlines the key performance parameters for validation based on international guidelines and presents a detailed experimental protocol for a validated GC-MS method.
Comparison of GC-MS Method Performance
The selection of an appropriate analytical method depends on its intended purpose. For quantitative analysis, a validated method ensures that the results are accurate, reproducible, and reliable. Below is a summary of typical performance data for a validated GC-MS method for piperitone oxide quantification compared to a general, non-validated GC-MS method and an alternative High-Performance Liquid Chromatography (HPLC) method.
| Performance Parameter | Validated GC-MS Method | General (Non-Validated) GC-MS | Alternative Method (HPLC) |
| Specificity | High (Mass spectral confirmation) | High (Mass spectral confirmation) | Moderate to High (UV detection) |
| Linearity (R²) | ≥ 0.998 | Not formally assessed | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% | Not formally assessed | 90.0 - 110.0% |
| Precision (%RSD) | < 5% | Variable | < 10% |
| Limit of Detection (LOD) | 0.1 µg/mL | Not determined | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Not determined | 1.5 µg/mL |
| Internal Standard | Recommended (e.g., n-Tridecane) | Optional | Recommended |
Experimental Protocol: Validated GC-MS Method for this compound Quantification
This section details the methodology for a validated GC-MS method for the accurate quantification of this compound. This protocol is based on established analytical practices and aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Materials and Reagents
-
This compound Standard: Certified reference material of known purity.
-
Internal Standard (IS): n-Tridecane or Octadecane, analytical grade.[6][7]
-
Solvent: Hexane or Ethyl Acetate, HPLC or GC grade.
-
Sample: Essential oil or extract containing this compound.
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[6][8]
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent.[6][8]
-
Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][8][9]
GC-MS Conditions
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.[6]
-
-
MS Transfer Line Temperature: 280 °C.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 40-400.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of 1000 µg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., n-tridecane) at a concentration of 1000 µg/mL in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the essential oil or extract, dissolve it in the solvent, and add the internal standard to the same final concentration as in the calibration standards.[6] Dilute the sample if necessary to bring the this compound concentration within the calibration range.
Data Analysis and Quantification
-
Identification: Identify the this compound and internal standard peaks in the chromatogram based on their retention times and mass spectra. The identification of this compound is confirmed by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).[6][8]
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.[6]
Method Validation Parameters
According to ICH guidelines, the following parameters must be evaluated to validate the analytical method:[1][2][3][4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by the mass spectral purity of the analyte peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.998.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Workflow for GC-MS Method Validation
The following diagram illustrates the logical workflow for the validation of a GC-MS method for this compound quantification.
Caption: Workflow for GC-MS method validation.
By following a systematic validation process, researchers can ensure the generation of high-quality, reliable data for the quantification of this compound, which is essential for product quality assessment, stability studies, and scientific research.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. ncasi.org [ncasi.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
HPLC vs. GC-MS for Piperitenone Oxide Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of piperitenone (B1678436) oxide—an oxygenated monoterpene prevalent in essential oils of the Mentha species—is crucial for quality control, efficacy studies, and standardization.[1] The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods hinges on the physicochemical properties of the analyte, the sample matrix, and the specific goals of the analysis.[2]
This guide provides an objective comparison of HPLC and GC-MS for the analysis of piperitenone oxide, supported by established experimental protocols and performance data to inform the selection of the most suitable methodology.
Fundamental Principles: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) operates by separating components in a liquid sample based on their differential interactions with a liquid mobile phase and a solid stationary phase.[3] A high-pressure pump moves the liquid through a packed column, and compounds are separated based on properties like polarity and solubility.[4] HPLC is exceptionally versatile, accommodating a wide range of analytes, including non-volatile and thermally sensitive compounds.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is the established gold standard for the analysis of volatile and semi-volatile compounds.[6][7] In GC, a sample is vaporized and transported by an inert gas (mobile phase) through a capillary column containing a stationary phase.[4] Separation occurs based on the compound's volatility and affinity for the stationary phase.[4] The separated compounds then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing both quantitative data and structural information for definitive identification.[2]
Head-to-Head Comparison for Piperitenone Oxide Analysis
Piperitenone oxide is a volatile monoterpene, a characteristic that makes it inherently suitable for GC-MS analysis.[1][2] However, HPLC can be adapted for its quantification, and the choice involves trade-offs in performance, sample preparation, and specificity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Suitable, but not the conventional method. Ideal for non-volatile or thermally labile compounds.[2] Operates at ambient temperatures, avoiding any risk of thermal degradation.[4] | Ideal. As a volatile monoterpene, piperitenone oxide is perfectly suited for GC-MS, which is the industry-standard technique.[2] |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[2] |
| Detector | Diode-Array Detector (DAD) or UV-Vis. Piperitenone oxide's α,β-unsaturated ketone system allows for UV detection (~254 nm).[2][8] | Mass Spectrometer (MS), providing mass spectra for definitive compound identification against libraries (e.g., NIST, Wiley).[1] |
| Specificity | Good. Based on retention time. Co-elution can be a challenge without an MS detector. | Excellent. Provides both retention time and a mass spectrum (a chemical fingerprint), allowing for definitive identification even with complex matrices.[2] |
| Sensitivity | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[2] | Generally offers high sensitivity, often in the parts-per-billion (ppb) range for targeted analysis.[7] |
| Sample Preparation | Involves solvent extraction (e.g., methanol) followed by filtration. Derivatization is not required.[2] | Typically involves dilution in a volatile solvent (e.g., hexane (B92381), ethyl acetate). Derivatization is not necessary for piperitenone oxide.[1] |
| Analysis Time | Can be faster for single-analyte quantification. | Runtimes can be longer due to temperature programming, but allows for simultaneous profiling of all volatile compounds in a sample.[2] |
| Instrumentation Cost | Generally lower initial instrument cost compared to GC-MS.[2] | Higher initial instrument and operational costs due to the mass spectrometer and high-purity gas requirements.[2] |
Analytical Workflow Visualization
The general experimental workflows for analyzing piperitenone oxide using HPLC and GC-MS share initial extraction steps but diverge in their chromatographic and detection phases.
Experimental Protocols
The following sections detail standard methodologies for the quantification of piperitenone oxide using both GC-MS and a proposed HPLC method.
Standard GC-MS Protocol for Piperitenone Oxide
This method is the most common and robust approach for analyzing piperitenone oxide in complex matrices like essential oils.[1]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[1]
-
Injector: Temperature set to 250°C, with an injection volume of 1 µL and a split ratio of 50:1 (may be optimized).[1]
-
Oven Temperature Program:
-
MS Conditions:
2. Sample Preparation:
-
Accurately weigh ~10 mg of the essential oil into a 10 mL volumetric flask.[1]
-
Dissolve and dilute to volume with a high-purity volatile solvent such as hexane or ethyl acetate.[1]
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.[1]
3. Identification and Quantification:
-
Identification: The piperitenone oxide peak is identified by comparing its retention time and experimental mass spectrum with reference data from spectral libraries (e.g., NIST, Wiley) or a pure standard.[1][9]
-
Quantification: For relative percentage, the peak area of piperitenone oxide is divided by the total peak area of all identified components. For absolute quantification, an external calibration curve is constructed using a pure standard.[2][9]
Proposed HPLC-UV Protocol for Piperitenone Oxide
This method is adapted from established protocols for structurally similar monoterpenes and is suitable for labs where GC-MS is unavailable or for specific applications requiring liquid chromatography.[2]
1. Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm, targeting the α,β-unsaturated ketone chromophore.[2]
-
Injection Volume: 20 µL.[2]
2. Sample Preparation:
-
Accurately weigh ~20 mg of the essential oil or 1 g of powdered plant material.[1][2]
-
Extract with 10 mL of methanol or acetonitrile, using ultrasonication for 30 minutes to ensure complete dissolution.[1][2]
-
Centrifuge the extract if solid material is present.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
3. Identification and Quantification:
-
Identification: The peak is identified by comparing its retention time with that of a pure piperitenone oxide standard analyzed under identical conditions.[1]
-
Quantification: A calibration curve is generated by plotting the peak area against a series of known concentrations of a pure standard. The concentration in the sample is determined by interpolation from this curve.[1]
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques capable of quantifying piperitenone oxide.
GC-MS is unequivocally the superior and recommended method for the dedicated analysis of piperitenone oxide. Its suitability for volatile compounds, combined with the high separation efficiency of capillary GC and the definitive identification provided by mass spectrometry, makes it the gold standard.[2][6] This method is particularly advantageous for comprehensive chemical profiling of essential oils, where it can simultaneously identify and quantify dozens of volatile components in a single run.
HPLC is a viable and practical alternative. It is particularly useful in scenarios where:
-
A laboratory is equipped with HPLC but not GC-MS.
-
Simultaneous analysis of both volatile (piperitenone oxide) and non-volatile or thermally labile compounds (e.g., cannabinoids, phenolic acids) is required, streamlining workflows.[6]
-
The sample matrix is incompatible with the high temperatures of a GC inlet.
Ultimately, the choice of technique should be guided by the specific research question, required level of specificity, available instrumentation, and sample throughput needs. For rigorous identification and comprehensive volatile profiling, GC-MS remains the benchmark. For routine quality control focused on quantification where a validated method exists, HPLC can be a highly efficient tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative study of the differentiation-inducing activity of piperitenone oxide stereoisomers
A Comparative Analysis of (+)- and (–)-Piperitenone Oxide Stereoisomers in Cancer Cell Lines
For Immediate Release
[City, State] – December 19, 2025 – New comparative research highlights the differential bioactivity of piperitenone (B1678436) oxide stereoisomers, revealing the potent and stereospecific differentiation-inducing activity of the naturally occurring monoterpene. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the experimental findings, methodologies, and hypothesized signaling pathways.
Piperitenone oxide, a major constituent of spearmint (Mentha spicata) essential oil, has been identified as a promising agent for differentiation therapy in cancer.[1][2] This therapeutic approach aims to coax malignant cells into a more mature, less proliferative state. The focus of recent investigations has been on the distinct biological activities of its two stereoisomers: (+)-piperitenone oxide and (–)-piperitenone oxide.
Comparative Differentiation-Inducing Activity in RCM-1 Human Colon Cancer Cells
Table 1: Comparative Differentiation-Inducing Activity of Piperitenone Oxide Stereoisomers on RCM-1 Cells
| Compound | Cell Line | Differentiation Marker | Relative Activity | Quantitative Data (ED50) |
| (+)-Piperitenone Oxide | RCM-1 | Duct Formation / Alkaline Phosphatase Activity | Stronger | Not available in cited literature |
| (–)-Piperitenone Oxide | RCM-1 | Duct Formation / Alkaline Phosphatase Activity | Weaker | Not available in cited literature |
Effects on Other Cancer Cell Lines
While the primary focus of the available research has been on RCM-1 human colon cancer cells, the differentiation-inducing potential of piperitenone oxide stereoisomers on other cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, has not been reported in the reviewed scientific literature. Therefore, a direct comparative analysis of their effects on HL-60 cells cannot be provided at this time.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of piperitenone oxide stereoisomers.
RCM-1 Cell Culture and Differentiation Induction
This protocol outlines the general procedure for culturing RCM-1 cells and inducing differentiation using piperitenone oxide stereoisomers.
-
Cell Culture: Human colon cancer RCM-1 cells are cultured in DMEM/F-12 (1:1) medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: For differentiation assays, RCM-1 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[4] The plates are incubated for 24 hours to allow for cell attachment.[4]
-
Treatment: Stock solutions of (+)-piperitenone oxide and (–)-piperitenone oxide are prepared in a suitable solvent such as DMSO. Serial dilutions of the stereoisomers are then made in the complete growth medium. The medium in the 96-well plates is replaced with the medium containing various concentrations of the piperitenone oxide stereoisomers or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: The treated cells are incubated for 48-72 hours to allow for differentiation to occur.[4]
-
Assessment of Differentiation: Differentiation is assessed by observing the formation of duct-like structures under a phase-contrast microscope and by quantifying the activity of alkaline phosphatase (ALP).[1][4]
Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is a key marker of differentiation in RCM-1 cells.[5] The following protocol is a generalized method for determining ALP activity.
-
Cell Lysis: After the incubation period, the culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS). The cells are then lysed using a lysis buffer (e.g., 0.2% Triton X-100 in purified water) with shaking for 20 minutes at room temperature.[7]
-
Preparation of Reaction Mixture: A working reagent is prepared containing an assay buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.5) and the substrate, p-nitrophenyl phosphate (B84403) (pNPP).[7][8]
-
Enzymatic Reaction: The cell lysate is added to a 96-well plate, followed by the addition of the pNPP working reagent. The plate is incubated at 37°C for 15-60 minutes.[8][9] During this time, ALP in the cell lysate hydrolyzes pNPP to p-nitrophenol, which is a yellow-colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution, such as 6 N HCl followed by 1.0 N NaOH or a commercially available stop solution.[8][9]
-
Measurement: The absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.[8][10]
-
Data Analysis: The ALP activity is proportional to the absorbance and is typically normalized to the total protein concentration of the cell lysate. The results are expressed as units of ALP activity per milligram of protein.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the differentiation-inducing activity of piperitenone oxide stereoisomers.
Hypothesized Signaling Pathway
The precise molecular mechanism by which piperitenone oxide induces differentiation in colon cancer cells is not yet fully elucidated. However, research on colorectal cancer progression suggests the involvement of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.[11][12] It is hypothesized that piperitenone oxide may exert its effects by modulating this pathway.
The canonical TGF-β signaling pathway involves the binding of TGF-β ligands to a receptor complex, leading to the phosphorylation and activation of SMAD proteins.[13][14] These activated SMADs then translocate to the nucleus to regulate the transcription of target genes involved in cellular differentiation.[13]
The following diagram illustrates a conceptual model of the hypothesized TGF-β/SMAD signaling pathway that may be influenced by piperitenone oxide.
Conclusion
The available evidence strongly indicates that (+)-piperitenone oxide is a more potent inducer of differentiation in RCM-1 human colon cancer cells than its (–)-stereoisomer. This highlights the importance of stereochemistry in the biological activity of this natural compound. While the precise molecular mechanisms and quantitative efficacy are yet to be fully elucidated, the potential of piperitenone oxide as a lead compound for differentiation-based cancer therapy warrants further investigation. Future research should focus on obtaining quantitative dose-response data, elucidating the specific signaling pathways involved, and exploring the activity of these stereoisomers in a broader range of cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the Epoxidation of Piperitenone, and Structure-activity Relationships of Piperitenone Oxide for Differentiation-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. e-century.us [e-century.us]
- 9. benchchem.com [benchchem.com]
- 10. drmillett.com [drmillett.com]
- 11. Piceatannol Prevents Colon Cancer Progression via Dual-Targeting to M2-Polarized Tumor-Associated Macrophages and the TGF-β1 Positive Feedback Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MnTE-2-PyP Attenuates TGF-β-Induced Epithelial-Mesenchymal Transition of Colorectal Cancer Cells by Inhibiting the Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic analysis of the TGF-β/Smad signalling pathway in the rhabdomyosarcoma cell line RD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Piperitone Oxide: A Comparative Analysis of its Antimicrobial Activity Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens, particularly Staphylococcus aureus, necessitates the exploration of novel antimicrobial agents. Piperitone (B146419) oxide, a monoterpene found in the essential oils of various Mentha species, has demonstrated promising antibacterial properties. This guide provides a comprehensive comparison of piperitone oxide's antimicrobial activity against S. aureus with that of conventional antibiotics, supported by available experimental data.
Antimicrobial Potency: A Head-to-Head Comparison
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. While direct comparative studies are limited, existing data allows for an evaluation of this compound's potency against S. aureus.
A study on clinical isolates of S. aureus reported that the average MIC for this compound was 172.8 ± 180.7 μg/mL, with a range of 32 to 1024 μg/mL.[1] This variability highlights the strain-dependent nature of its activity. The same study also determined the MIC values for a panel of conventional antibiotics against the same bacterial strains, providing a basis for comparison.
| Compound | Average MIC (μg/mL) against S. aureus |
| This compound | 172.8 ± 180.7 |
| Penicillin | > 2 |
| Ampicillin | > 2 |
| Vancomycin | 1 |
| Linezolid | 2 |
| Tigecycline | 0.25 |
| Levofloxacin | 0.5 |
| Minocycline | 0.5 |
| Ceftriaxone | 8 |
| Meropenem | 0.125 |
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus. Data for this compound and antibiotics are sourced from a study on clinical isolates.[1] It is important to note that the reported MIC for some antibiotics reflects resistance in the tested strains.
Synergistic Potential: Enhancing the Efficacy of Existing Antibiotics
A significant aspect of this compound's potential lies in its ability to act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains. A checkerboard assay was used to determine the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.
This compound exhibited synergistic effects with all nine tested antibiotics against S. aureus clinical isolates, albeit to varying degrees.[1]
| Antibiotic | Percentage of Synergy (%) with this compound |
| Ceftriaxone | 67.86 |
| Levofloxacin | 67.86 |
| Linezolid | 67.86 |
| Vancomycin | 60.71 |
| Ampicillin | 57.14 |
| Penicillin | 53.57 |
| Minocycline | 42.86 |
| Meropenem | 35.71 |
| Tigecycline | 3.57 |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Staphylococcus aureus. The percentages indicate the proportion of clinical isolates in which a synergistic interaction was observed.[1]
Mechanism of Action: Disrupting the Bacterial Defenses
The primary proposed mechanism of antibacterial action for this compound, similar to other essential oil components, is the disruption of the bacterial cytoplasmic membrane.[1] This disruption leads to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of this compound's action against S. aureus.
Safety Profile: A Preliminary Assessment
The safety of a potential antimicrobial agent is paramount. While comprehensive data on the cytotoxicity of this compound against normal human cells is limited, some initial findings are available. Studies on various human cancer cell lines have reported cytotoxic effects. For instance, the IC50 (half-maximal inhibitory concentration) of this compound against Huh7 and HepG2 human hepatocellular carcinoma cell lines was found to be 18.2 ± 6.3 µg/mL and 27.3 ± 15.5 µg/mL, respectively, after 72 hours of incubation.
Importantly, an extract from Mentha suaveolens, containing this compound as a major constituent, showed no cytotoxic effects on normal human dermal fibroblast (NHDF) cells at concentrations of 1 and 10 μg/mL. While this is a positive indication, further studies with isolated this compound on a range of normal human cell lines, such as keratinocytes and fibroblasts, are necessary to establish a comprehensive safety profile for topical or systemic applications.
Experimental Protocols
The following methodologies are standard for evaluating the antimicrobial properties of a compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A suspension of S. aureus is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
-
Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antimicrobial agent (conventional antibiotic) along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension of S. aureus.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
Data Analysis: The FIC index is calculated for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy.
Caption: Workflow for assessing the antimicrobial activity of this compound.
Future Directions and Research Gaps
The available data suggests that this compound is a promising candidate for further investigation as an antimicrobial agent against S. aureus. However, several research gaps need to be addressed:
-
Antibiofilm Activity: There is a notable lack of data on the efficacy of this compound against S. aureus biofilms, a critical factor in chronic and persistent infections.
-
Detailed Mechanism of Action: While membrane disruption is the proposed mechanism, further studies are needed to elucidate the specific molecular interactions and potential secondary intracellular targets.
-
Comprehensive Safety Profile: Rigorous cytotoxicity testing of isolated this compound on various normal human cell lines is essential to determine its therapeutic index and potential for clinical use.
-
In Vivo Efficacy: Preclinical studies in animal models are required to validate the in vitro findings and assess the efficacy of this compound in treating S. aureus infections.
References
A Comparative Analysis of Piperitone Oxide and Carvone Oxide: Biological Effects and Mechanisms
This guide provides a detailed comparison of the biological activities of two structurally related monoterpene epoxides, piperitone (B146419) oxide and carvone (B1668592) oxide (also known as α,β-epoxy-carvone). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document synthesizes experimental data on their cytotoxic, antimicrobial, and anti-inflammatory effects, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction
Piperitone oxide and carvone oxide are oxygenated monoterpenes found in the essential oils of various aromatic plants, notably from the Mentha genus. Their shared epoxide functional group is a key structural feature that contributes to their diverse biological activities. While they share a common p-menthane (B155814) skeleton, the differential placement of the epoxide ring and other functional groups leads to distinct pharmacological profiles. This guide aims to objectively compare and contrast their biological effects based on available scientific literature.
Cytotoxic and Anticancer Effects
This compound has demonstrated notable potential as an anticancer agent, primarily through its ability to induce differentiation in cancer cells, a therapeutic strategy aimed at reverting malignant cells to a more normal state.[1][2] In contrast, studies on carvone oxide have focused more on its direct cytotoxic effects against various cancer cell lines.
Quantitative Data: Cytotoxicity
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 / Effect | Reference |
| This compound | RCM-1 | Human Colon Cancer | Differentiation Assay | - | Potent Inducer | [2][3] |
| Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL | [3] | |
| HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 27.3 ± 15.5 µg/mL | [3] | |
| Carvone Oxide (α,β-epoxycarvone) | HepG-2 | Human Hepatocellular Carcinoma | Sulforhodamine B | 48 | No cytotoxicity observed | [4][5] |
| SiHa | Human Cervical Cancer | Sulforhodamine B | 48 | No cytotoxicity observed | [4][5] | |
| HeLa | Human Cervical Cancer | Tetrazolium-dye | - | Dose-dependent cytotoxic effect | [6] | |
| Vero | Non-tumoral kidney cells | Tetrazolium-dye | - | Lower cytotoxicity than on HeLa cells | [6] |
Mechanism of Action: Apoptosis Induction by this compound
This compound is hypothesized to induce apoptosis in cancer cells through the mitochondrial pathway.[1] This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c, which in turn activates the caspase cascade.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, are key players in this pathway.
Antimicrobial Activity
Both this compound and carvone oxide exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The epoxide ring is believed to be crucial for their ability to disrupt microbial cell membranes and inhibit essential cellular processes.[7][8]
Quantitative Data: Antimicrobial Activity (MIC/MBC/MFC)
| Compound | Microorganism | Average MIC (µg/mL) | Average MBC/MFC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 172.8 ± 180.7 | - | [9][10] |
| Escherichia coli | 512.2 ± 364.7 | - | [9][10] | |
| Carvone Oxide (α,β-epoxycarvone) | Staphylococcus aureus | > 2500 | 2500 | [4] |
| Escherichia coli | > 2500 | > 2500 | [4] | |
| Candida krusei | 625 | 625 | [4][5] | |
| Candida albicans | > 2500 | > 2500 | [4] | |
| Candida tropicalis | 2500 | 2500 | [4] | |
| Candida parapsilosis | > 2500 | 1250 | [4] |
Note: MBC = Minimum Bactericidal Concentration; MFC = Minimum Fungicidal Concentration.
This compound has shown synergistic effects when combined with certain antibiotics, suggesting its potential to combat antibiotic resistance.[9]
Anti-inflammatory and Antinociceptive Effects
Both compounds have been investigated for their ability to modulate inflammatory responses and alleviate pain. Their mechanisms of action appear to differ, with carvone oxide showing evidence of central nervous system involvement, while this compound's effects are thought to be more peripherally mediated.
Comparative Summary of Anti-inflammatory and Antinociceptive Activities
| Feature | This compound | Carvone Oxide (α,β-epoxycarvone) | Reference |
| Effect | Antinociceptive and anti-inflammatory | Antinociceptive and anti-inflammatory | [11][12] |
| Mechanism | Likely an indirect anti-inflammatory effect, not involving the central nervous system. | Pronounced peripheral and central antinociceptive effect. | [11][12] |
| Opioid System Involvement | Effect not reversed by naloxone. | Effect reversed by naloxone, suggesting opioidergic system activation. | [11][12] |
| Models | Acetic acid-induced writhing, formalin test (second phase). | Acetic acid-induced writhing, formalin test (both phases), hot-plate test. | [11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the preclinical assessment of natural compounds. Below are standardized methodologies for key assays mentioned in this guide.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a culture plate.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or carvone oxide) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Grow microbial cultures overnight and then dilute them in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
(Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.
Conclusion
This compound and carvone oxide, while structurally similar, exhibit distinct biological profiles. This compound shows significant promise as a cancer cell differentiation agent and has well-documented antimicrobial and insecticidal properties.[2][9][13] Its anti-inflammatory action appears to be peripherally mediated.[11] Carvone oxide, on the other hand, demonstrates direct cytotoxicity against certain cancer cell lines and possesses anti-inflammatory and antinociceptive effects that likely involve the central nervous system and the opioidergic pathway.[6][12] Its antimicrobial activity, based on the available data, appears to be less potent than that of this compound against the tested bacterial strains.[4]
The differences in their activities underscore the importance of structure-activity relationship studies. The position of the epoxide ring and other functional groups critically influences their interaction with biological targets. For drug development professionals, these findings suggest that this compound could be a lead compound for developing differentiation-based cancer therapies or novel antimicrobial agents. Carvone oxide may serve as a scaffold for developing new analgesics with a central mechanism of action. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their in vivo efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. l-Piperitone High Purity|Natural Monoterpene Ketone [benchchem.com]
- 8. Health Benefits and Pharmacological Properties of Carvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structural Confirmation of Piperitenone Dioxide: Integrating NOESY and DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of natural product chemistry and drug development. For complex stereochemical arrangements, such as those found in epoxides like piperitenone (B1678436) dioxide, this task can be particularly challenging. This guide provides an objective comparison of the synergistic use of Nuclear Overhauser Effect Spectroscopy (NOESY) and Density Functional Theory (DFT) calculations for structural elucidation, comparing this modern approach with alternative methods and providing detailed experimental frameworks.
The core challenge in assigning the structure of piperitenone dioxide lies in determining the relative configuration of the epoxide ring in relation to the chiral centers of the p-menthane (B155814) skeleton. While standard 2D NMR techniques (COSY, HSQC, HMBC) can establish the planar structure, they often fall short in defining the precise stereochemistry. NOESY provides through-space correlations that can reveal the relative orientation of protons, but for rigid or conformationally complex molecules, this data can sometimes be ambiguous.[1] The integration of quantum-mechanical calculations, specifically DFT, to predict NMR chemical shifts for all possible diastereomers provides a powerful tool to resolve this ambiguity and assign the correct structure with a high degree of confidence.[2]
Methodology Comparison: NOESY/DFT vs. Alternatives
The combination of NOESY and DFT offers a robust, non-destructive method that is particularly advantageous when crystallographic methods are not viable.[1]
| Method | Principle | Sample Requirement | Advantages | Limitations |
| NOESY & DFT/DP4+ | Combines experimental through-space proton distances (NOESY) with quantum-mechanically calculated NMR chemical shifts (DFT) for all possible isomers, followed by statistical analysis (DP4+). | 1-5 mg, non-crystalline, in solution | High confidence in stereochemical assignment, non-destructive, does not require crystals, applicable to a wide range of molecules.[3] | Can be computationally intensive; NOE ambiguity for medium-sized molecules (MW ~700-1200 Da).[4] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms. | High-quality single crystal required | Provides an unambiguous, absolute 3D structure. | Growth of suitable crystals can be a major bottleneck and is often not possible.[1] |
| Chiroptical Methods (ECD/VCD) | Measures the differential absorption of left and right circularly polarized light, which is then compared to TDDFT-calculated spectra. | 1-2 mg, in solution | Provides information on absolute configuration.[2] | Requires a chromophore near the stereocenters for ECD; can be computationally expensive. |
| Residual Dipolar Couplings (RDCs) | Measures anisotropic NMR parameters in a weakly aligning medium to gain long-range structural information. | ~5 mg, requires special aligning media (e.g., gels, liquid crystals). | Provides valuable long-range distance and angle information, complementing NOE data.[1] | Sample preparation with aligning media can be challenging and may alter molecular conformation.[1] |
Experimental and Computational Protocols
Detailed and rigorous protocols are essential for obtaining reliable data for structural confirmation.
Protocol 1: 2D NOESY Experiment
This protocol is optimized for a small molecule like piperitenone dioxide (MW < 600 Da).
-
Sample Preparation: Dissolve approximately 3-5 mg of purified piperitenone dioxide in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). The solution must be free of particulate matter.
-
Oxygen Removal (Critical for Small Molecules): To prevent paramagnetic quenching of the NOE effect, degas the sample thoroughly using the freeze-pump-thaw method.[4] Repeat this cycle 3-4 times before sealing the NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency. Do not spin the sample to avoid modulation artifacts.[4]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Load a standard 2D NOESY pulse sequence (e.g., noesyzq on Bruker instruments to suppress zero-quantum artifacts).[4]
-
-
Acquisition Parameters:
-
Mixing Time (d8): This is the most critical parameter. For small molecules, the NOE buildup is slow and positive. Start with a mixing time of 500-800 ms. Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms, 1.2 s) to build an NOE curve and ensure the linear approximation is valid.[4]
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 2-3 seconds).
-
Acquisition Time: ~0.2-0.3 seconds.
-
Number of Scans: 8-16 scans per increment, depending on sample concentration.
-
-
Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions and perform phase correction. Analyze the cross-peaks, whose volumes are proportional to 1/r⁶, where r is the internuclear distance.
Protocol 2: DFT Chemical Shift Calculation and DP4+ Analysis
This workflow outlines the computational steps to predict NMR shifts and assign stereochemistry.
-
Isomer Generation: Based on the established planar structure, generate 3D coordinates for all possible diastereomers of piperitenone dioxide.
-
Conformational Search: For each diastereomer, perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94). This step is crucial to locate all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of all low-energy conformers (e.g., within 10-15 kJ/mol of the global minimum) using DFT. A common functional and basis set for this step is B3LYP/6-31G(d,p).[5][6]
-
NMR Chemical Shift Calculation:
-
For each optimized conformer, calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A functional optimized for NMR calculations, such as mPW1PW91, with a larger basis set like 6-311+G(d,p), is recommended.[2]
-
The calculation should be performed using a solvent model (e.g., PCM or SMD) that matches the experimental conditions.[7]
-
-
Boltzmann Averaging: Calculate the Boltzmann-averaged ¹H and ¹³C chemical shifts for each diastereomer based on the relative energies of its conformers. The unscaled chemical shifts are then typically scaled using a linear regression analysis based on known standards like TMS.
-
DP4+ Probability Analysis: Use the experimental and calculated (scaled and unscaled) ¹H and ¹³C chemical shifts as input for the DP4+ probability tool. This tool provides a statistical probability for each candidate structure being the correct one, offering a quantitative measure of confidence in the assignment.[3]
Quantitative Data Analysis
The synergy between experimental and calculated data is best illustrated through direct comparison. The tables below present hypothetical data for a plausible diastereomer of piperitenone dioxide to demonstrate the analytical process.
Table 1: Key NOESY Correlations for Structure Confirmation
This table shows expected through-space correlations that would differentiate between possible stereoisomers. For example, a strong NOE between a proton on the epoxide ring and a methyl group proton would indicate their spatial proximity on the same face of the molecule.
| Correlating Protons | NOESY Intensity | Inferred Distance (Å) | Structural Implication |
| H-2 ↔ H-6a | Medium | ~2.8 | Confirms relative orientation on the cyclohexane (B81311) ring |
| H-2 ↔ Me-10 | Strong | ~2.4 | Indicates cis relationship between the epoxide and the isopropyl group |
| H-5a ↔ Me-7 | Medium | ~3.0 | Proximity of the C-1 methyl group to an axial proton |
| H-5b ↔ H-6b | Strong | ~2.3 | Confirms geminal and vicinal relationships |
Table 2: Comparison of Experimental vs. DFT-Calculated NMR Shifts and DP4+ Analysis
This table demonstrates how calculated data is used to identify the correct isomer from a set of possibilities. Isomer 2 shows the best correlation with the experimental data, which is quantitatively confirmed by the high DP4+ probability.
| Atom | Isomer 1 (Calculated δ) | Isomer 2 (Calculated δ) | Experimental δ | Isomer 1 (Δδ) | Isomer 2 (Δδ) |
| ¹³C-1 | 70.1 | 65.5 | 65.4 | 4.7 | 0.1 |
| ¹³C-2 | 62.3 | 61.8 | 61.9 | 0.4 | -0.1 |
| ¹³C-3 | 208.5 | 207.9 | 208.1 | 0.4 | -0.2 |
| ¹³C-4 | 51.2 | 51.5 | 51.6 | -0.4 | -0.1 |
| ¹H-2 | 3.45 | 3.58 | 3.59 | -0.14 | -0.01 |
| ¹H-4 | 2.78 | 2.91 | 2.90 | -0.12 | 0.01 |
| ¹H-8 | 2.55 | 2.41 | 2.42 | 0.14 | -0.01 |
| DP4+ | 1.2% | 98.8% | - | - | - |
Visualizing the Workflow and Logic
To clarify the process, the following diagrams illustrate the experimental workflow and the logical integration of the different data sources.
Caption: Experimental and computational workflow for piperitenone dioxide structure confirmation.
Caption: Logical relationship between experimental and computational data in structure validation.
Conclusion
The structural elucidation of stereochemically rich natural products like piperitenone dioxide demands a multi-faceted approach. While traditional methods like X-ray crystallography provide definitive answers, they are often hampered by the inability to produce suitable crystals. The integrated application of 2D NOESY experiments and DFT-based NMR chemical shift calculations, coupled with statistical tools like DP4+ analysis, has emerged as a highly reliable and broadly applicable strategy. This combined methodology effectively mitigates the ambiguities of relying on a single technique, providing a high level of confidence in the final structural assignment and empowering researchers in the fields of natural product chemistry and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Enantiomeric Excess in Natural vs. Synthetic Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Piperitenone (B1678436) oxide, a bicyclic monoterpenoid ketone, is a compound of significant interest in the pharmaceutical and fragrance industries due to its potential biological activities.[1][2] As a chiral molecule, it exists as multiple stereoisomers, and the biological effects can be enantiomer-dependent.[3][4] For instance, (+)-piperitenone oxide has demonstrated stronger differentiation-inducing activity against human colon cancer cells than its (-)-enantiomer.[4][5] Consequently, the determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial for quality control, structure-activity relationship studies, and the development of stereochemically pure therapeutic agents.[1] This guide provides an objective comparison of the enantiomeric excess of piperitenone oxide from natural and synthetic sources, supported by experimental data and detailed methodologies.
Enantiomeric Excess: A Comparative Overview
The enantiomeric composition of piperitenone oxide varies significantly between natural isolates and synthetically produced versions. Essential oils from plants, particularly of the Mentha genus, are rich natural sources of this compound.[6][7] In contrast, standard chemical synthesis routes often yield a racemic mixture, which is an equal mixture of both enantiomers.
Natural Piperitenone Oxide:
Piperitenone oxide found in nature is typically enantiomerically enriched, often with a high degree of stereoselectivity due to enzymatic biosynthesis.[5] For example, studies on essential oils from Mentha spicata (spearmint) have identified (1S,2S)-(+)-piperitenone oxide as the predominant enantiomer.[5] Chiral Gas Chromatography-Mass Spectrometry (GC-MS) analyses of natural piperitenone oxide have reported high enantiomeric purity, in some cases exceeding 99%.[5] However, the enantiomeric excess can vary depending on the plant species and geographical origin. One study on M. spicata reported an enantiomeric excess of 66% for the isolated natural piperitenone oxide.[5]
Synthetic Piperitenone Oxide:
The most common method for synthesizing piperitenone oxide is through the epoxidation of piperitenone.[2] When this reaction is carried out using standard achiral reagents, such as hydrogen peroxide under basic conditions (the Weitz-Scheffer reaction), the result is a racemic mixture of (±)-piperitenone oxide.[2][8] This means the product contains equal amounts of both enantiomers, resulting in an enantiomeric excess of 0%. To obtain enantiomerically enriched synthetic piperitenone oxide, either a stereoselective synthesis strategy must be employed, or the racemic mixture must be resolved. Optical resolution using techniques like chiral High-Performance Liquid Chromatography (HPLC) can separate the enantiomers, yielding products with a high enantiomeric excess (over 98% ee).[5]
Quantitative Data Summary
The following table summarizes the typical enantiomeric excess values for piperitenone oxide from both natural and synthetic sources as reported in the literature.
| Source | Method of Production/Isolation | Typical Enantiomeric Excess (ee) | Predominant Enantiomer | Reference |
| Natural | ||||
| Mentha spicata | Essential Oil Isolation | 66% | Not Specified | [5] |
| Mentha spicata var. viridis 'Ganga' | Essential Oil Isolation | >99% | (1S,2S)-(+)-piperitenone oxide | [5] |
| Micromeria fruticosa & Mentha longifolia | Essential Oil Isolation | Enantiomerically pure | (1S,2S,4S)-trans & (1S,2S,4R)-cis | [5] |
| Synthetic | ||||
| Piperitenone | Epoxidation (e.g., H₂O₂, NaOH) | 0% (Racemic) | N/A | [2][8] |
| (±)-Piperitenone oxide | Chiral HPLC Resolution | >98% | Separated (+) and (-) enantiomers | [5] |
Experimental Protocols
Accurate determination of enantiomeric excess relies on robust analytical techniques capable of separating chiral molecules. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.
1. Synthesis of Racemic Piperitenone Oxide via Epoxidation
This protocol describes a general procedure for the synthesis of racemic piperitenone oxide from piperitenone using the Weitz-Scheffer reaction.[2]
-
Reaction Setup: Dissolve piperitenone (1.0 equivalent) in methanol (B129727) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (B78521) (0.5 equivalents) dropwise.
-
Oxidant Addition: Add 30% hydrogen peroxide (1.5 equivalents) dropwise to the basic solution, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate (B1210297) (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
2. Determination of Enantiomeric Excess by Chiral GC-MS
This protocol outlines a general method for the chiral separation and quantification of piperitenone oxide enantiomers.
-
Sample Preparation: Dilute the essential oil or synthetic piperitenone oxide sample in a suitable volatile solvent like hexane (B92381) to an appropriate concentration.[7]
-
Instrumentation:
-
Gas Chromatograph: Equipped with a chiral capillary column (e.g., Rt-βDEX-sm or a cyclodextrin-based phase).[5]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[5][9]
-
Injector: Split/splitless injector, typically at 250 °C.[9]
-
Oven Temperature Program: A slow temperature ramp (e.g., 1.5-3 °C/min) is often used to achieve good separation. A typical program might be: start at 50-60 °C, hold for 1-5 minutes, then ramp to 210-280 °C.[5][9]
-
Detector: Mass Spectrometer (MS) operating in Electron Impact (EI) mode.[9]
-
-
Data Analysis:
-
Identify the peaks corresponding to the piperitenone oxide enantiomers based on their retention times and mass spectra.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers (E1 and E2) with the formula: ee (%) = [|E1 - E2| / (E1 + E2)] x 100 .
-
3. Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general framework for developing a chiral HPLC method for the separation of piperitenone oxide enantiomers.[1]
-
Sample Preparation: Dissolve the piperitenone oxide sample in the mobile phase and filter through a 0.45 µm syringe filter.[1]
-
Instrumentation:
-
HPLC System: With a UV detector (detection wavelength ~260 nm for piperitenone oxide).[1]
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives).[1]
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol.[1] The ratio is optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
Data Analysis:
-
Identify the peaks for each enantiomer based on their retention times.
-
Calculate the enantiomeric excess using the peak areas as described in the GC-MS protocol.
-
Workflow Visualization
The following diagram illustrates the general workflow for the determination of the enantiomeric excess of a piperitenone oxide sample.
Caption: Workflow for enantiomeric excess determination of piperitenone oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperitenone oxide | 35178-55-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Comparative Chemical Profiling of Mentha Species for Piperitone Oxide Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of piperitone (B146419) oxide content across various Mentha species, supported by experimental data from peer-reviewed studies. The objective is to offer a clear and concise resource for researchers interested in the natural sourcing and analysis of this bioactive monoterpenoid.
Quantitative Analysis of Piperitone Oxide in Mentha Species
The concentration of this compound varies significantly among different species of the Mentha genus, influenced by factors such as geographical origin, climate, and harvest season.[1][2] The following table summarizes the quantitative data on this compound content as reported in the scientific literature.
| Mentha Species | This compound Content (%) | Geographic Origin/Variety | Reference |
| Mentha suaveolens | 79.0 | Brazil | [3] |
| Mentha suaveolens | 73.77 ± 6.41 | Romania | [1][4] |
| Mentha suaveolens | 56.28 | Not Specified | [4] |
| Mentha suaveolens | 40.2 | Not Specified | [5] |
| Mentha longifolia | 83.7 | Jordan | [6] |
| Mentha longifolia | 77.43 | Piedmont valley, Italy | [4] |
| Mentha longifolia | 7.41 - 59.67 | Iran | [4] |
| Mentha longifolia | up to 55 | Not Specified | [7] |
| Mentha spicata | 69.7 | 'Ganga' variety | [6] |
| Mentha spicata | 65.5 | "Menthol Mint GH" | [3] |
| Mentha spicata | 41.0 | Greece | [8] |
| Mentha aquatica | 68.8 | "Common Mint" | [3] |
| Mentha piperita | 0.77 - 16.01 | Not Specified | [4] |
| Mentha rotundifolia | 19.7 - 31.4 | Northern Algeria | [9] |
Experimental Protocols
The primary method for the quantitative analysis of this compound in Mentha species is Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] This technique allows for the separation, identification, and quantification of volatile compounds within the essential oil.
Essential Oil Extraction
Hydrodistillation: This is a traditional and widely used method for extracting essential oils from plant material.[10]
-
Plant Material Preparation: The aerial parts of the Mentha plant (leaves, stems, and inflorescences) are collected, often at the full flowering stage.[11] The material can be used fresh or dried.
-
Hydrodistillation Process: A known quantity of the plant material is placed in a Clevenger-type apparatus with distilled water.[12] The mixture is heated to boiling.
-
Volatilization and Condensation: The steam, carrying the volatile essential oils, passes through a condenser, where it is cooled and returns to a liquid state.
-
Separation: The essential oil, being less dense than water, separates and is collected. The extraction is typically carried out for a period of 3 hours.[12]
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at 4°C.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The essential oil sample is diluted in a high-purity volatile solvent, such as hexane (B92381) or ethanol. A common dilution factor is 1:100 (v/v).[4] The diluted sample is then transferred to a 2 mL autosampler vial.[4]
-
GC-MS System: An Agilent 7890A GC system (or equivalent) coupled with an Agilent 5975C MS detector (or equivalent) is commonly used.[4]
-
Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4]
-
Operating Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: An initial temperature of 40-60°C is held for a few minutes, then ramped up to a final temperature of 240-280°C at a rate of 3-5°C/min.[12]
-
MS Detector: Operated in electron impact (EI) mode at 70 eV.[12]
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[4]
-
Quantification: The relative percentage of this compound is calculated by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.[4] For more precise quantification, a calibration curve using a pure standard of this compound should be prepared.[4]
-
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound analysis.
Caption: Biosynthesis of piperitenone oxide in Mentha.
References
- 1. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry | MDPI [mdpi.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemotypes and Their Stability in Mentha longifolia (L.) L.—A Comprehensive Study of Five Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aensiweb.com [aensiweb.com]
Validating the Anti-inflammatory Potential of Piperitenone Oxide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory potential of piperitenone (B1678436) oxide and its analogs. Due to a scarcity of direct mechanistic studies on piperitenone oxide, this guide incorporates data from the essential oil of Mentha suaveolens, where piperitenone oxide is the major constituent, for in-vivo comparisons. Furthermore, insights from structurally related compounds are leveraged to postulate potential mechanisms of action, offering a framework for future research and development.
Executive Summary
Piperitenone oxide, a monoterpene found in various essential oils, has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical studies.[1][2] The primary anti-inflammatory effect is believed to be mediated through the inhibition of pro-inflammatory signaling pathways and mediators.[3] While direct quantitative data for pure piperitenone oxide and its analogs is limited, preliminary evidence suggests a promising anti-inflammatory profile that warrants further investigation.[4] This guide synthesizes the available data, outlines key experimental protocols for validation, and illustrates the putative signaling pathways involved.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of piperitenone oxide and related compounds. It is important to note that much of the in-vivo data for piperitenone oxide is derived from studies using the essential oil of Mentha suaveolens.
Table 1: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose (mg/kg, p.o.) | Time (hours) | Edema Inhibition (%) | Reference |
| Control (Vehicle) | - | 1-5 | 0 | [3] |
| Indomethacin | 10 | 3 | 45.3 | [3] |
| Mentha suaveolens essential oil (~74% Piperitenone Oxide) | 50 | 3 | 28.1 | [3] |
| Mentha suaveolens essential oil (~74% Piperitenone Oxide) | 100 | 3 | 39.4 | [3] |
| Mentha suaveolens essential oil (~74% Piperitenone Oxide) | 200 | 3 | 52.7 | [3] |
Table 2: In-Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)
| Treatment | Dose (mg/kg, p.o.) | Writhing Inhibition (%) | Reference |
| Control (Vehicle) | - | 0 | [5] |
| Indomethacin | 10 | 60.2 | [5] |
| Piperitenone Oxide | 200 | 60.0 | [5] |
| Mentha x villosa essential oil (EOMV) | 200 | 46.4 | [5] |
Table 3: In-Vitro Anti-inflammatory Activity of Piperidone Analogs (LPS-stimulated RAW 264.7 Macrophages)
| Compound | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of NO (%) | Reference |
| c6 | 10 | Potent | Potent | Potent | [6] |
| c10 | 10 | Potent | Potent | Potent | [6] |
Note: "Potent" indicates significant inhibition as reported in the study, without specific percentage values provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-inflammatory agents. The following are standard protocols that can be employed for evaluating piperitenone oxide and its analogs.
In-Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay assesses a compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.[4]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (piperitenone oxide or a standard inhibitor like L-NMMA) and incubated for 1 hour.[4]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the unstimulated control).[4]
-
Incubation: The plates are incubated for 24 hours.[4]
-
Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.[4]
-
Data Analysis: The percentage of NO inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined.
In-Vitro: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the COX-2 enzyme, which is crucial for the synthesis of prostaglandins.[4]
-
Assay Setup: The assay is performed in a 96-well plate.
-
Pre-incubation: The test compound (piperitenone oxide or a standard inhibitor like celecoxib) at various concentrations is pre-incubated with the COX-2 enzyme.[4]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[4]
-
Detection: The production of prostaglandin (B15479496) G2 (PGG2) is measured, often using a fluorescent probe that reacts with the peroxidase component of the COX enzyme.[4] The fluorescence is read at an appropriate excitation/emission wavelength.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined.[4]
In-Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[3][7]
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.[3]
-
Grouping: Animals are divided into control (vehicle), positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups (piperitenone oxide analogs at various doses).[3]
-
Administration: The test compounds or vehicle are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[3][7]
-
Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Mandatory Visualizations
The following diagrams illustrate the putative signaling pathways involved in inflammation and a typical experimental workflow.
Caption: General experimental workflow for evaluating anti-inflammatory agents.
Caption: Putative anti-inflammatory signaling pathways (NF-κB and MAPK).
Discussion and Future Directions
The available evidence, primarily from studies on essential oils rich in piperitenone oxide and structurally similar compounds, suggests that piperitenone oxide analogs are promising candidates for anti-inflammatory drug development.[1][2][6] The antinociceptive effects appear to be linked to their anti-inflammatory properties.[5] The crucial role of the epoxide and ketone functional groups in the biological activity of piperitenone oxide has been noted, providing a basis for future structure-activity relationship (SAR) studies.[1]
The likely mechanism of action involves the modulation of key inflammatory signaling cascades, specifically the NF-κB and MAPK pathways.[3] Inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1][6]
To rigorously validate the anti-inflammatory potential of piperitenone oxide and its analogs, future research should focus on:
-
Isolation and purification: Conducting studies with pure piperitenone oxide and its synthesized analogs to obtain direct and accurate quantitative data.
-
In-vitro mechanistic studies: Elucidating the precise molecular targets by performing detailed in-vitro assays, including kinase inhibition assays for IKK and MAPKs, and quantifying the inhibition of pro-inflammatory cytokines and enzymes.
-
In-vivo efficacy and safety: Expanding in-vivo studies to include various models of acute and chronic inflammation to assess the therapeutic potential and establish a safety profile.
-
Structure-Activity Relationship (SAR) studies: Systematically synthesizing and evaluating a library of piperitenone oxide analogs to optimize potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Piperitone Oxide Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical results is paramount. This guide provides a comprehensive overview of the cross-validation of analytical results for piperitone (B146419) oxide, a significant monoterpene found in various essential oils. We will delve into common analytical techniques, present hypothetical comparative data, and provide detailed experimental protocols to aid in establishing robust inter-laboratory studies.
Piperitone oxide is an oxygenated monoterpene that contributes to the characteristic aroma and potential biological activities of several essential oils, particularly from the Mentha species.[1] Its accurate quantification is crucial for quality control, standardization, and efficacy assessments in the pharmaceutical, food, and fragrance industries.[1] However, variability in analytical methodologies, instrumentation, and laboratory practices can lead to discrepancies in reported results. Inter-laboratory cross-validation is a critical process to ensure the reliability and comparability of data generated across different sites.
Comparative Analysis of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[1] High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile or thermally labile compounds and can be adapted for this compound analysis.[1][2]
Table 1: Hypothetical Inter-Laboratory Comparison of this compound Quantification
| Parameter | Laboratory A (GC-MS) | Laboratory B (GC-MS) | Laboratory C (HPLC-UV) | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.999 | >0.995 | >0.995 |
| Accuracy (Recovery %) | 98.5% | 101.2% | 97.8% | 95-105% |
| Precision (RSD %) | ||||
| - Intra-day | 1.8% | 1.5% | 2.5% | < 3% |
| - Inter-day | 2.5% | 2.1% | 3.8% | < 5% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.15 µg/mL | 1.0 µg/mL | Method Dependent |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.5 µg/mL | 3.5 µg/mL | Method Dependent |
| Reported Concentration | 45.2 mg/g | 46.1 mg/g | 43.9 mg/g | Z-score ±2 |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible science. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is considered the industry standard for volatile compounds like this compound.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
For absolute quantification, add a known concentration of an internal standard (e.g., n-tridecane).
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.[1]
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A or equivalent.[3]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 5 minutes.[2]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 45-500.[1]
-
-
Data Analysis:
High-Performance Liquid Chromatography (HPLC) Protocol
While not the conventional method for volatile compounds, HPLC can be a viable alternative.[2]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in methanol (B129727) or acetonitrile (B52724) and sonicate for 10 minutes.
-
Fill the flask to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Instrumentation and Conditions:
-
Data Analysis:
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for a successful inter-laboratory study. The following diagrams illustrate a typical workflow for a cross-validation study and the logical relationship for evaluating the results.
Caption: Workflow for an inter-laboratory cross-validation study.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of piperitone (B146419) oxide and other structurally related monoterpenes, including carvone, limonene (B3431351), and menthol (B31143). The information presented is collated from various scientific studies to support further research and drug development.
Executive Summary
Piperitone oxide, a monoterpene found in various mint species, has demonstrated notable biological activities. However, its toxicological profile, particularly its genotoxicity, warrants careful consideration. In vitro studies have shown that this compound can induce both point mutations and DNA damage, a concern attributed to its epoxide and α,β-unsaturated carbonyl functional groups. This guide presents a comparative analysis of this compound's toxicity alongside the well-characterized monoterpenes carvone, limonene, and menthol, covering acute toxicity, cytotoxicity, and genotoxicity. While data on this compound's neurotoxicity and developmental toxicity are limited, this guide provides available information on related monoterpenes to offer a broader toxicological context.
Data Presentation
Table 1: Acute Toxicity (LD50) of this compound and Related Monoterpenes
| Compound | Test Organism | Route of Administration | LD50 Value | Reference |
| This compound | Anopheles stephensi (larvae) | Water | 61.64 µg/mL | [1][2] |
| Piperitone | Rat | Oral | 2450 mg/kg | |
| Carvone | Rat | Oral | 1640 mg/kg | |
| Limonene | Rat | Oral | 4400 mg/kg | |
| Menthol | Rat | Oral | >2000 mg/kg |
Table 2: Cytotoxicity (IC50) of this compound and Related Monoterpenes in Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 Value | Reference |
| This compound | Huh7 | Hepatocellular Carcinoma | 72 | 18.2 ± 6.3 µg/mL | [3] |
| This compound | HepG2 | Hepatocellular Carcinoma | 72 | 27.3 ± 15.5 µg/mL | [3] |
| Carvone | MCF-7 | Breast Cancer | 48 | ~50 µM | |
| Limonene | A549 | Lung Carcinoma | 48 | ~200 µM | |
| Menthol | A549 | Lung Carcinoma | 48 | Concentration-dependent cytotoxicity |
Table 3: Summary of Genotoxicity Findings
| Compound | Ames Test | In Vitro Micronucleus Test | Comet Assay | Structural Alerts for Genotoxicity |
| This compound | Positive | Positive | Positive | Epoxide, α,β-unsaturated carbonyl |
| Carvone | Negative | Negative | Negative | α,β-unsaturated carbonyl |
| Limonene | Negative | Negative | Negative | Epoxide (in metabolite) |
| Menthol | Negative | Negative | Negative | None |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Pre-incubate the bacterial culture with the test compound at various concentrations and the S9 mix (or buffer) for a defined period.
-
Plating: Mix the exposure culture with molten top agar (B569324) containing a trace amount of histidine and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6, or HepG2 cells).
-
Treatment: Expose the cells to at least three concentrations of the test substance, with and without metabolic activation (S9 mix). Include appropriate negative and positive controls. The treatment duration is typically 3-6 hours followed by a recovery period, or a continuous treatment for 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Mandatory Visualization
Putative Signaling Pathway for this compound-Induced Genotoxicity
Caption: Putative signaling pathway for this compound-induced genotoxicity.
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: Experimental workflow for in vitro genotoxicity assessment.
Discussion
The available data indicate that this compound possesses genotoxic potential in vitro, a finding that distinguishes it from the other monoterpenes reviewed. The presence of both an epoxide ring and an α,β-unsaturated carbonyl group in its structure are likely responsible for this activity, as these are known structural alerts for DNA reactivity.[4] In contrast, carvone, which also has an α,β-unsaturated carbonyl but lacks an epoxide, and limonene, whose epoxide is a metabolite, generally test negative in standard genotoxicity assays. Menthol, lacking these reactive moieties, is consistently found to be non-genotoxic.
The cytotoxic effects of this compound in cancer cell lines are observed at micromolar concentrations. A direct comparison of cytotoxic potency is challenging due to variations in experimental conditions across studies. However, the available IC50 values provide a baseline for understanding its potential as an anticancer agent, a property that may be linked to its genotoxic mechanism.
Information regarding the specific signaling pathways activated by this compound leading to its toxic effects is limited. Based on its structural features and the observed DNA damage, it is plausible that this compound induces a DNA damage response (DDR). This would involve the activation of sensor proteins that recognize DNA lesions, leading to the initiation of signaling cascades that can result in cell cycle arrest, apoptosis, or DNA repair. The generation of reactive oxygen species (ROS) is another potential mechanism that could contribute to its genotoxicity and cytotoxicity, activating stress-related pathways such as the MAPK and p53 signaling cascades. Further research is necessary to elucidate the precise molecular mechanisms underlying the toxicological profile of this compound.
Data on the neurotoxicity and developmental and reproductive toxicity of this compound are scarce. Studies on the essential oils of Mentha species, which contain this compound, have suggested some neuroprotective effects, but the specific contribution of this compound is unknown.[5] Developmental toxicity studies on this compound in insects have shown some effects, but mammalian data is lacking.[1] In contrast, limonene and menthol have been more extensively studied and are generally considered to have low neurotoxicity and developmental toxicity.
Conclusion
This compound exhibits a distinct toxicological profile compared to related monoterpenes like carvone, limonene, and menthol, primarily due to its demonstrated in vitro genotoxicity. While this property may be of interest in the context of anticancer drug development, it also raises safety concerns for other applications. The provided data and protocols offer a foundation for further investigation into the mechanisms of action and a more complete risk assessment of this compound. Future studies should focus on elucidating the specific signaling pathways involved in its toxicity and on conducting in vivo studies to assess its toxicological profile in a whole-organism context.
References
- 1. Piperitenone oxide as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Genotoxicity assessment of piperitenone oxide: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Peak Purity of Piperitone Oxide via HPLC with Diode-Array Detection
For researchers, scientists, and professionals in drug development, ensuring the purity of compounds is a critical step in quality control and efficacy assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against other common analytical techniques for assessing the peak purity of piperitone (B146419) oxide, a significant monoterpene found in various essential oils.[1][2]
Methodology Comparison: HPLC-DAD vs. Alternatives
The selection of an analytical method for purity assessment depends on various factors, including the analyte's volatility, the complexity of the sample matrix, and the required sensitivity and specificity.[3] While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for volatile compounds like piperitone oxide, HPLC-DAD offers a robust alternative, particularly for less volatile or thermally labile compounds.[1][3]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] The Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, acquires absorbance data across a wide UV-visible range simultaneously.[4] This capability allows for the assessment of peak purity by comparing the UV spectra at different points across a chromatographic peak.[5] If the spectra are homogenous, the peak is considered pure.[5] This technique is particularly useful for identifying co-eluting impurities that have different UV spectra from the main compound.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): As the industry standard for volatile compounds, GC-MS separates components based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection and identification by mass spectrometry.[3] GC-MS provides excellent specificity due to the structural information obtained from the mass spectrometer, allowing for the definitive identification of co-eluting compounds.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for direct quantification without needing a specific reference standard for the analyte itself.[1] It uses an internal standard of known purity for quantification. While powerful, it may be less practical for routine purity screening of multiple samples compared to chromatographic techniques.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC-DAD, GC-MS, and qNMR for the purity assessment of this compound. The quantitative values are illustrative to provide a comparative framework.
| Feature | HPLC-DAD | GC-MS | qNMR |
| Principle | Liquid chromatography with UV-Vis spectral analysis[3][7] | Gas chromatography with mass spectrometric detection[3] | Nuclear magnetic resonance spectroscopy[1] |
| Applicability for this compound | Suitable, especially for less volatile matrices[1][3] | Ideal due to the volatile nature of this compound[3] | Applicable, provides direct quantification[1] |
| Specificity | Good; DAD aids in peak purity assessment[3] | Excellent; mass spectra provide structural information[3] | High; based on unique nuclear magnetic properties |
| Illustrative Limit of Detection (LOD) | ~1-10 µg/mL | ~0.1-1 µg/mL | ~10-100 µg/mL |
| Illustrative Limit of Quantification (LOQ) | ~5-30 µg/mL | ~0.5-5 µg/mL | ~50-300 µg/mL |
| Precision (%RSD) | < 2%[3] | < 5% | < 1% |
| Sample Throughput | High | High | Low to Medium |
| Instrumentation Cost | Moderate[3] | High[3] | Very High |
Experimental Protocols
Detailed Methodology for HPLC-DAD Peak Purity Assessment of this compound
This protocol provides a framework for a stability-indicating HPLC method for the quantification and peak purity assessment of this compound.[8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be:
-
0-15 min: 60% A, 40% B
-
15-25 min: Linear gradient to 100% B
-
25-30 min: 100% B[1]
-
-
Injection Volume: 10 µL.[1]
-
DAD Settings:
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the essential oil or sample containing this compound into a 10 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) or acetonitrile.
-
Fill the flask to the mark with the solvent and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
3. Data Analysis for Peak Purity:
-
Identify the this compound peak based on its retention time, confirmed by running a pure standard.[1]
-
Utilize the chromatography software's peak purity function to analyze the peak. The software compares the UV-Vis spectra at the upslope, apex, and downslope of the peak.
-
A "purity angle" or "purity index" is calculated. A value below a certain threshold (often provided by the software) indicates that the peak is spectrally pure and not co-eluted with any impurity that has a different UV spectrum.[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the peak purity of this compound using HPLC-DAD.
Caption: Workflow for HPLC-DAD Peak Purity Assessment.
Caption: Logical Flow of Spectral Comparison for Peak Purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science [sepscience.com]
- 6. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 7. measurlabs.com [measurlabs.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Piperitone Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for piperitone (B146419) oxide, a monoterpene oxide used in various research applications.
Key Safety and Handling Information
Before handling piperitone oxide, it is crucial to review all available safety information. Although a specific Safety Data Sheet (SDS) for this compound was not identified in public databases, information on the related compound, piperitone, indicates that it can cause skin irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound. This information is critical for a proper risk assessment and in communications with waste disposal professionals.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | Scent.vn |
| Molecular Weight | 168.23 g/mol | PubChem, Scent.vn |
| CAS Number | 5286-38-4 | PubChem, thegoodscentscompany.com |
| Boiling Point (estimated) | 231°C | Scent.vn |
| Flash Point (estimated) | 102.13 °C | Scent.vn |
| Solubility | Soluble in alcohol | thegoodscentscompany.com |
Step-by-Step Disposal Procedure
The disposal of this compound should follow a structured plan to ensure safety and compliance. The following workflow provides a general procedure for the disposal of laboratory chemicals of this nature.
Experimental Protocols
Currently, there are no established and publicly available experimental protocols for the on-site neutralization or treatment of this compound. Due to the lack of specific reactivity data, attempting to neutralize or treat this chemical without expert guidance could be hazardous. Therefore, the recommended procedure is to engage a licensed waste disposal service that is equipped to handle such chemicals.[3][4]
References
Personal protective equipment for handling Piperitone oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for handling Piperitone (B146419) oxide in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for Piperitone oxide, this document incorporates data from available sources and establishes safety protocols based on guidelines for the broader class of terpene epoxides. It is imperative to handle this compound with caution, assuming it may possess hazards associated with this chemical family.
I. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. Due to the absence of a comprehensive SDS, toxicity data is largely unavailable. General safety precautions for terpene epoxides should be strictly followed.
| Property | Value | Citation |
| Chemical Formula | C₁₀H₁₆O₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [3][4] |
| Boiling Point | 235.00 to 236.00 °C @ 760.00 mm Hg (estimated) | [3] |
| Flash Point | 196.00 °F / 90.90 °C (Tag Closed Cup, estimated) | [3] |
| Vapor Pressure | 0.050000 mmHg @ 25.00 °C (estimated) | [3][4] |
| Water Solubility | 213.5 mg/L @ 25 °C (estimated) | [3][4] |
| logP (o/w) | 1.272 (estimated) | [3][4] |
| Oral/Dermal/Inhalation Toxicity | Not determined. Handle as a potentially hazardous substance. | [3][4] |
II. Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is critical to ensure personnel safety. The following steps outline the necessary precautions for working with this compound.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
B. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before and during use.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
C. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Remove any contaminated clothing immediately and launder it before reuse.
Diagram: PPE Selection Workflow
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
III. Emergency Procedures
Immediate and appropriate action during an emergency is vital to minimize harm.
A. First-Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
B. Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.
-
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a sealable container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
C. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: A water jet may scatter the material and spread the fire.
-
Hazards from Combustion: Hazardous decomposition products may include carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Diagram: Chemical Spill Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
